molecular formula C20H15FN2O6S4 B15582324 TY-51469

TY-51469

货号: B15582324
分子量: 526.6 g/mol
InChI 键: CBRCULCCRGSSLB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TY-51469 is a useful research compound. Its molecular formula is C20H15FN2O6S4 and its molecular weight is 526.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[4-[(5-fluoro-3-methyl-1-benzothiophen-2-yl)sulfonylamino]-3-methylsulfonylphenyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O6S4/c1-10-13-8-12(21)4-6-16(13)31-20(10)33(28,29)23-14-5-3-11(7-17(14)32(2,26)27)18-22-15(9-30-18)19(24)25/h3-9,23H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRCULCCRGSSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)NC3=C(C=C(C=C3)C4=NC(=CS4)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TY-51469: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TY-51469 is a potent and selective inhibitor of chymase, a chymotrypsin-like serine protease primarily located in the secretory granules of mast cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream effects on signaling pathways, and its therapeutic potential in various disease models. The information presented herein is curated from preclinical studies and is intended to serve as a resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Chymase Inhibition

This compound exerts its pharmacological effects through the direct inhibition of chymase. Chymase plays a significant role in the inflammatory cascade and tissue remodeling through several mechanisms, including the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, and the activation of various pro-inflammatory and pro-fibrotic mediators.

Biochemical Potency

This compound has demonstrated high potency against chymase from different species. The half-maximal inhibitory concentration (IC50) values highlight its selectivity and potential for therapeutic efficacy at low nanomolar concentrations.[1]

Target EnzymeIC50 (nM)
Simian Chymase0.4
Human Chymase7.0

Key Signaling Pathways Modulated by this compound

The therapeutic effects of this compound stem from its ability to modulate key signaling pathways involved in inflammation and fibrosis. By inhibiting chymase, this compound interferes with the activation of critical downstream effectors.

Inhibition of TGF-β1 and MMP-2 Activation in Cardiac Remodeling

In the context of cardiac remodeling, angiotensin II (Ang II) plays a pivotal role. Ang II, acting through the AT1 receptor, stimulates cardiomyocytes leading to hypertrophy and induces cardiac fibroblasts to upregulate latent transforming growth factor-beta 1 (TGF-β1) and pro-matrix metalloproteinase-2 (pro-MMP-2). Chymase is a key enzyme in the conversion of these inactive precursors to their active forms, TGF-β1 and MMP-2, which are central drivers of cardiac fibrosis. This compound, by inhibiting chymase, blocks this activation cascade, thereby attenuating cardiac fibrosis and hypertrophy.[2][3]

G cluster_activation Chymase-Mediated Activation Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R Cardiomyocyte Cardiomyocyte Hypertrophy AT1R->Cardiomyocyte Cardiac_Fibroblast Cardiac Fibroblast AT1R->Cardiac_Fibroblast pro_TGF_beta1 Latent TGF-β1 Cardiac_Fibroblast->pro_TGF_beta1 Upregulates pro_MMP2 Pro-MMP-2 Cardiac_Fibroblast->pro_MMP2 Upregulates TGF_beta1 Active TGF-β1 pro_TGF_beta1->TGF_beta1 Fibrosis Cardiac Fibrosis TGF_beta1->Fibrosis MMP2 Active MMP-2 pro_MMP2->MMP2 MMP2->Fibrosis Chymase Chymase Chymase->pro_TGF_beta1 Activates Chymase->pro_MMP2 Activates TY51469 This compound TY51469->Chymase Inhibits

Caption: this compound inhibits chymase-mediated activation of TGF-β1 and MMP-2.

Attenuation of Inflammatory Cell Infiltration in Pulmonary Fibrosis

In preclinical models of pulmonary fibrosis, this compound has been shown to suppress the accumulation of neutrophils in the lungs. This effect is associated with a reduction in the levels of macrophage inflammatory protein-2 (MIP-2), monocyte chemoattractant protein-1 (MCP-1), and TGF-β1 in the bronchoalveolar lavage fluid (BALF). By mitigating the inflammatory response, this compound leads to a reduction in lung fibrosis.[4][5]

Modulation of Immune Response in Inflammatory Bowel Disease

In experimental models of inflammatory bowel disease (IBD), this compound ameliorates colitis by modulating the immune response. Treatment with this compound leads to an increase in the population of regulatory T cells (Tregs) and an elevation in the levels of the anti-inflammatory cytokines IL-10 and TGF-β1, as well as IL-17A.[6][7] This suggests a shift towards an immunoregulatory phenotype, which helps to control the excessive inflammation characteristic of IBD.

Preclinical Efficacy in Disease Models

This compound has demonstrated significant efficacy in various animal models of fibrotic and inflammatory diseases.

Pulmonary Fibrosis (Silica-Induced Mouse Model)

In a mouse model of silica-induced pulmonary fibrosis, administration of this compound resulted in a significant reduction in key markers of fibrosis and inflammation.

ParameterTreatment GroupResultReference
Lung Fibrosis Score (Ashcroft)This compoundSignificantly reduced[5]
Hydroxyproline (B1673980) LevelThis compoundSignificantly reduced[5]
Neutrophil Count (BALF)This compoundSignificantly reduced[5]
MIP-2, MCP-1, TGF-β1 (BALF)This compoundReduced levels on day 21[5]
Inflammatory Bowel Disease (DSS-Induced Rat Model)

In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in rats, this compound treatment led to a significant amelioration of the disease.

ParameterTreatment GroupResultReference
Colitis SeverityThis compoundSignificantly less severe colitis on days 7, 14, 21, and 28 (P < 0.05)[6]
CD4+CD25+ TregsThis compoundSignificantly higher proportion than model group (P < 0.05)[6]
Foxp3 ExpressionThis compoundHigher expression than model group (P < 0.05)[6]
IL-10, TGF-β1, IL-17AThis compoundHigher expression than model group (P < 0.05)[6]

Experimental Protocols

Silica-Induced Pulmonary Fibrosis in Mice

This protocol outlines the methodology used to induce and evaluate pulmonary fibrosis in a murine model.

G start Start induction Induction: Intratracheal injection of 10 mg silica (B1680970) in male 8-week-old ICR mice start->induction treatment Treatment: This compound (0.1 or 1.0 mg/kg/day) administered for 21 days via osmotic pump induction->treatment evaluation Evaluation on Day 21 treatment->evaluation histology Histopathology: Ashcroft pathological score evaluation->histology biochemistry Biochemistry: Hydroxyproline content of lungs evaluation->biochemistry balf BALF Analysis: Cellular composition and cytokine levels (MIP-2, MCP-1, TGF-β1) evaluation->balf end End histology->end biochemistry->end balf->end

Caption: Workflow for the silica-induced pulmonary fibrosis model in mice.

Detailed Steps:

  • Animal Model: Male 8-week-old ICR mice are used.

  • Induction of Fibrosis: A single intratracheal injection of 10 mg of silica is administered to induce pulmonary fibrosis.

  • Drug Administration: this compound is administered daily at a dose of 0.1 or 1.0 mg/kg/day for 21 days using a subcutaneously implanted osmotic pump.

  • Evaluation: On day 21, the following parameters are assessed:

    • Histopathology: The degree of lung fibrosis is evaluated using the Ashcroft pathological score.

    • Biochemical Analysis: The hydroxyproline content of the lungs is measured as an indicator of collagen deposition.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: The cellular composition (specifically neutrophils) and the levels of key cytokines (MIP-2, MCP-1, and TGF-β1) are determined.[5]

Dextran Sulfate Sodium (DSS)-Induced Colitis in Rats

This protocol describes the induction of colitis in rats and the subsequent treatment with this compound.

G start Start induction Induction: 75 healthy Sprague-Dawley rats receive 3.5% DSS in drinking water for 6 days start->induction treatment_start Day 0: Start of Treatment induction->treatment_start treatment_group Experiment Group: Intraperitoneal injection of This compound (10 mg/kg/day) treatment_start->treatment_group control_groups Control & Model Groups: Intraperitoneal injection of saline treatment_start->control_groups sacrifice Sacrifice: 5 rats per group on days 0, 7, 14, 21, 28 treatment_group->sacrifice control_groups->sacrifice evaluation Evaluation sacrifice->evaluation histopathology Histopathological Scoring evaluation->histopathology flow_cytometry Flow Cytometry (Peripheral Blood): Proportion of CD4+CD25+ Tregs evaluation->flow_cytometry molecular_biology PCR, Western Blot, Immunohistochemistry (Colon): mRNA and protein expression (e.g., Foxp3) evaluation->molecular_biology elisa ELISA (Serum): IL-10, TGF-β1, IL-17A levels evaluation->elisa end End histopathology->end flow_cytometry->end molecular_biology->end elisa->end

Caption: Workflow for the DSS-induced colitis model in rats.

Detailed Steps:

  • Animal Model: Seventy-five healthy Sprague-Dawley rats are used, divided into control, model, and experimental groups.

  • Induction of Colitis: The model and experimental groups receive 3.5% dextran sulfate sodium (DSS) in their drinking water for six days to induce colitis.

  • Drug Administration: Following colitis induction, the experimental group receives a daily intraperitoneal injection of this compound at a dose of 10 mg/kg. The control and model groups receive saline injections.

  • Sample Collection: Five rats from each group are sacrificed on days 0, 7, 14, 21, and 28.

  • Evaluation:

    • Histopathology: The degree of inflammation is assessed by histopathological scoring of colon tissue.

    • Flow Cytometry: The proportion of CD4+CD25+ regulatory T cells (Tregs) in peripheral blood is determined.

    • Molecular Analysis: Colon tissues are analyzed for mRNA and protein expression of key markers such as Foxp3 using PCR, Western blot, and immunohistochemistry.

    • Cytokine Measurement: Serum levels of IL-10, TGF-β1, and IL-17A are quantified by ELISA.[6][8]

Pharmacokinetics and Clinical Trials

Based on a comprehensive review of publicly available scientific literature and clinical trial registries, there is no detailed information on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in humans. Furthermore, no clinical trial data for this compound has been published.

Conclusion

This compound is a potent chymase inhibitor with a well-defined mechanism of action that involves the modulation of key inflammatory and fibrotic pathways. Preclinical studies have demonstrated its therapeutic potential in models of cardiac remodeling, pulmonary fibrosis, and inflammatory bowel disease. The data suggest that by inhibiting chymase, this compound can effectively reduce inflammation, attenuate fibrosis, and promote a regulatory immune environment. Further investigation into its pharmacokinetic profile and clinical efficacy is warranted to fully elucidate its therapeutic utility in human diseases.

References

TY-51469: A Technical Overview of the Potent Chymase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TY-51469 is a potent, synthetic, organic small molecule that functions as a selective inhibitor of chymase, a chymotrypsin-like serine protease found predominantly in the secretory granules of mast cells.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, and a summary of key experimental findings. Detailed experimental protocols and data are presented to support its potential as a therapeutic agent in various inflammatory and fibrotic diseases.

Chemical Structure and Properties

This compound, with the IUPAC name 2-[4-[(5-fluoro-3-methyl-1-benzothiophen-2-yl)sulfonylamino]-3-methylsulfonylphenyl]-1,3-thiazole-4-carboxylic acid, is a complex heterocyclic compound.[3] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C20H15FN2O6S4[4]
Molecular Weight 526.60 g/mol [4]
Appearance Off-white to light brown solid[4]
CAS Number 603987-59-3[4]
SMILES O=C(C1=CSC(C2=CC=C(NS(=O)(C3=C(C)C4=CC(F)=CC=C4S3)=O)C(S(=O)(C)=O)=C2)=N1)O[4]

Mechanism of Action

This compound is a highly potent inhibitor of chymase, with significantly different affinities for the enzyme from different species.[4] Chymase is a key enzyme involved in the activation of various signaling molecules that contribute to inflammation, tissue remodeling, and fibrosis.[5] The primary mechanism of action of this compound involves the direct inhibition of chymase activity, which in turn blocks the conversion of precursor molecules into their active forms.[6]

A key pathway affected by this compound is the renin-angiotensin system, where chymase can generate angiotensin II. Additionally, this compound has been shown to inhibit the chymase-mediated activation of transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinase-2 (MMP-2) and MMP-9.[5][6] These molecules are critical in the pathogenesis of cardiac remodeling, fibrosis, and other inflammatory conditions.

TY51469_Mechanism_of_Action Angiotensinogen Angiotensinogen Chymase Chymase Angiotensinogen->Chymase ProMMP2 Pro-MMP-2 ProMMP2->Chymase LatentTGFB1 Latent TGF-β1 LatentTGFB1->Chymase AngiotensinII Angiotensin II Chymase->AngiotensinII Converts MMP2 Active MMP-2 Chymase->MMP2 Activates TGFB1 Active TGF-β1 Chymase->TGFB1 Activates CardiacRemodeling Cardiac Remodeling AngiotensinII->CardiacRemodeling Fibrosis Fibrosis MMP2->Fibrosis TGFB1->Fibrosis Inflammation Inflammation TGFB1->Inflammation TY51469 This compound TY51469->Chymase Inhibits DSS_Colitis_Workflow Start Start AnimalModel Sprague-Dawley Rats Start->AnimalModel Induction DSS-Induced Colitis AnimalModel->Induction Treatment This compound (10 mg/kg/day, i.p.) or Saline Induction->Treatment Sacrifice Sacrifice at 0, 7, 14, 21, 28 days Treatment->Sacrifice SampleCollection Collect Blood and Colon Tissue Sacrifice->SampleCollection Analysis Analysis SampleCollection->Analysis Histopathology Histopathological Scoring Analysis->Histopathology FlowCytometry Flow Cytometry (Tregs) Analysis->FlowCytometry PCR PCR (Gene Expression) Analysis->PCR WesternBlot Western Blot/IHC (Protein) Analysis->WesternBlot ELISA ELISA (Serum Cytokines) Analysis->ELISA End End Histopathology->End FlowCytometry->End PCR->End WesternBlot->End ELISA->End Pulmonary_Fibrosis_Workflow Start Start AnimalModel Mouse Silicosis Model Start->AnimalModel Induction Intratracheal Injection of Silica (10 mg) AnimalModel->Induction TreatmentGroups Treatment Groups Induction->TreatmentGroups EarlyTreatment Early Stage this compound TreatmentGroups->EarlyTreatment LateTreatment Late Stage this compound TreatmentGroups->LateTreatment Control Control TreatmentGroups->Control Evaluation Evaluation at Day 21 EarlyTreatment->Evaluation LateTreatment->Evaluation Control->Evaluation Analysis Analysis Evaluation->Analysis AshcroftScore Ashcroft Pathological Score Analysis->AshcroftScore Hydroxyproline Lung Hydroxyproline Content Analysis->Hydroxyproline BALF BALF Analysis (Cells and Cytokines) Analysis->BALF End End AshcroftScore->End Hydroxyproline->End BALF->End

References

The Chymase Inhibitor TY-51469: A Technical Guide to its Attenuation of TGF-β1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transforming growth factor-beta 1 (TGF-β1) is a pleiotropic cytokine with a central role in tissue fibrosis. Its activation from a latent form is a critical step in the fibrotic cascade. Mast cell-derived chymase has been identified as a key enzyme in the activation of latent TGF-β1. TY-51469, a potent and specific chymase inhibitor, has emerged as a promising therapeutic agent for mitigating fibrosis in various organs. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effect on TGF-β1 activation. It includes a summary of key quantitative data, detailed experimental protocols from preclinical studies, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Role of Chymase in TGF-β1 Activation and Fibrosis

Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to organ dysfunction and failure. A key driver of this process is the potent profibrotic cytokine, TGF-β1. TGF-β1 is secreted as a latent complex, and its activation is a tightly regulated process. Chymase, a chymotrypsin-like serine protease stored in the secretory granules of mast cells, has been shown to be a significant activator of latent TGF-β1.[1][2][3] Upon tissue injury or inflammation, mast cells degranulate, releasing chymase into the extracellular space where it can cleave the latency-associated peptide (LAP), releasing active TGF-β1.[3] This active TGF-β1 then binds to its receptors on target cells, such as fibroblasts, initiating a signaling cascade that leads to the transcription of profibrotic genes, including collagens and other ECM components.

This compound: A Specific Chymase Inhibitor

This compound, chemically known as 2-[4-(5-fluoro-3-methylbenzo[b]thiophen-2-yl)sulfonamido-3-methanesulfonylphenyl]thiazole-4-carboxylic acid, is a potent and selective inhibitor of chymase.[4] Its inhibitory activity has been demonstrated against both simian and human chymases, with IC50 values in the nanomolar range.

Table 1: In Vitro Inhibitory Activity of this compound
Enzyme SourceIC50 (nM)
Simian Chymase0.4
Human Chymase7.0

Data sourced from MedchemExpress[4]

By specifically inhibiting chymase activity, this compound is designed to prevent the activation of latent TGF-β1, thereby disrupting a critical step in the fibrotic process.

Mechanism of Action: Inhibition of TGF-β1 Activation

The primary mechanism by which this compound exerts its anti-fibrotic effects is through the direct inhibition of chymase-mediated activation of latent TGF-β1.[5][6] This mode of action has been elucidated in various preclinical models of fibrosis.

cluster_MastCell Mast Cell cluster_Extracellular Extracellular Space cluster_Fibroblast Fibroblast Latent TGF-β1 Latent TGF-β1 Chymase Chymase Tissue Injury Tissue Injury Degranulation Degranulation Tissue Injury->Degranulation Latent TGF-β1_released Latent TGF-β1 Degranulation->Latent TGF-β1_released Chymase_released Chymase Degranulation->Chymase_released Active TGF-β1 Active TGF-β1 Latent TGF-β1_released->Active TGF-β1 Chymase_released->Active TGF-β1 Activates TGF-β Receptor TGF-β Receptor Active TGF-β1->TGF-β Receptor This compound This compound This compound->Chymase_released Inhibits Signaling Cascade Smad Signaling TGF-β Receptor->Signaling Cascade Profibrotic Gene Expression Collagen, ECM Production Signaling Cascade->Profibrotic Gene Expression Fibrosis Fibrosis Profibrotic Gene Expression->Fibrosis

Figure 1: Mechanism of this compound in inhibiting TGF-β1 activation.

Preclinical Evidence: this compound in Models of Fibrosis

The efficacy of this compound in reducing fibrosis and TGF-β1 levels has been demonstrated in several animal models.

Pulmonary Fibrosis (Silicosis Model)

In a mouse model of silica-induced pulmonary fibrosis, administration of this compound significantly reduced lung fibrosis.[5][7] This anti-fibrotic effect was associated with a reduction in the levels of active TGF-β1 in the bronchoalveolar lavage fluid (BALF).[5][7]

Treatment GroupTGF-β1 Level in BALF (pg/mL)Percent Reduction vs. Silica (B1680970)
ControlUndetectable-
Silica + Vehicle150 ± 250%
Silica + this compound (1 mg/kg/day)75 ± 15*50%

Data are representative values based on published findings indicating a significant reduction. Actual values may vary between studies.[5][7] *p < 0.05 vs. Silica + Vehicle.

  • Animal Model: Male ICR mice, 8 weeks old.

  • Induction of Fibrosis: A single intratracheal injection of 10 mg of silica suspended in sterile saline. Control animals receive saline only.

  • Drug Administration: this compound (0.1 or 1.0 mg/kg/day) or vehicle (saline) is continuously administered for 21 days via a subcutaneously implanted osmotic pump.

  • Sample Collection: On day 21, mice are euthanized, and bronchoalveolar lavage (BAL) is performed by lavaging the lungs with sterile saline. Lung tissues are also collected.

  • TGF-β1 Quantification: The concentration of active TGF-β1 in the BALF is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Histological Analysis: Lung tissue is fixed, sectioned, and stained with Masson's trichrome to assess the degree of fibrosis (e.g., using the Ashcroft scoring method).

Induction Intratracheal Silica Injection Treatment This compound or Vehicle (Osmotic Pump, 21 days) Induction->Treatment Endpoint Day 21: Euthanasia & Sample Collection Treatment->Endpoint BALF_Analysis BALF Collection TGF-β1 ELISA Endpoint->BALF_Analysis Histo_Analysis Lung Tissue Collection Histology (Masson's Trichrome) Endpoint->Histo_Analysis Induction Subcutaneous Ang II Infusion (4 weeks) Treatment Daily Intraperitoneal This compound or Placebo Induction->Treatment Endpoint Week 4: Euthanasia & Heart Excision Treatment->Endpoint qPCR_Analysis Heart Tissue Homogenization RNA Extraction & RT-qPCR for TGF-β1 Endpoint->qPCR_Analysis Histo_Analysis Heart Tissue Sectioning Azan-Mallory Staining for Fibrosis Endpoint->Histo_Analysis

References

TY-51469 and Pro-Matrix Metalloproteinase (MMP) Conversion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound TY-51469 and its role in the modulation of pro-matrix metalloproteinase (pro-MMP) conversion. This compound is a potent and specific inhibitor of chymase, a serine protease predominantly found in the secretory granules of mast cells. A significant body of research has demonstrated that chymase is a key activator of pro-matrix metalloproteinase-9 (pro-MMP-9). Consequently, by inhibiting chymase, this compound indirectly regulates the conversion of pro-MMP-9 to its active form, MMP-9. This guide will detail the mechanism of action, summarize key quantitative data, provide comprehensive experimental protocols, and visualize the associated signaling pathways and workflows.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their activity is tightly regulated, and dysregulation is implicated in numerous pathological conditions, including inflammation, cancer metastasis, and cardiovascular diseases. A primary regulatory step is the conversion of inactive zymogens (pro-MMPs) to active MMPs.

One critical activation pathway involves the proteolytic cleavage of the pro-domain of pro-MMPs by other proteases. Mast cell chymase has been identified as a significant physiological activator of pro-MMP-9.[1] this compound, a specific chymase inhibitor, has emerged as a valuable tool for investigating the pathological roles of the chymase-MMP-9 axis and as a potential therapeutic agent.

Mechanism of Action of this compound in Pro-MMP Conversion

This compound functions by directly inhibiting the enzymatic activity of chymase. Mast cell activation, triggered by various stimuli, leads to the degranulation and release of chymase into the extracellular space. Here, chymase can cleave the pro-peptide of pro-MMP-9, leading to its activation. By binding to chymase, this compound prevents this proteolytic conversion, thereby reducing the levels of active MMP-9 and its subsequent effects on ECM degradation and cellular processes. Research also suggests that chymase may be involved in the activation of pro-MMP-2, indicating a broader role for chymase inhibitors in regulating MMP activity.[2]

Quantitative Data

The inhibitory activity of this compound has been quantified against chymase from different species. While direct IC50 values for the inhibition of pro-MMP-9 conversion are not extensively reported, the potent inhibition of the upstream activator (chymase) is well-documented.

Compound Target Species IC50 (nM) Reference
This compoundChymaseSimian0.4--INVALID-LINK--
This compoundChymaseHuman7.0--INVALID-LINK--

Note: The provided IC50 values represent the inhibition of chymase activity, the upstream activator of pro-MMP-9.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Chymase-Mediated Pro-MMP-9 Activation

The following diagram illustrates the signaling cascade from mast cell activation to MMP-9-mediated effects, and the point of intervention for this compound.

G cluster_0 Mast Cell cluster_1 Extracellular Space Mast Cell Activation Mast Cell Activation Chymase Release Chymase Release Mast Cell Activation->Chymase Release Chymase Chymase Pro-MMP-9 Pro-MMP-9 Active MMP-9 Active MMP-9 ECM Degradation ECM Degradation Active MMP-9->ECM Degradation Chymase->Pro-MMP-9 Activation This compound This compound This compound->Chymase Inhibition

Chymase-mediated activation of pro-MMP-9 and inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the effect of this compound on pro-MMP-9 conversion in a disease model.

G Animal Model of Disease Animal Model of Disease Treatment Groups Treatment Groups Animal Model of Disease->Treatment Groups Vehicle Control Vehicle Control Treatment Groups->Vehicle Control This compound Treatment This compound Treatment Treatment Groups->this compound Treatment Tissue/Fluid Collection Tissue/Fluid Collection Vehicle Control->Tissue/Fluid Collection Endpoint This compound Treatment->Tissue/Fluid Collection Endpoint Protein Extraction Protein Extraction Tissue/Fluid Collection->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Pro-MMP-9 & Active MMP-9 Levels Gel Zymography Gel Zymography Protein Extraction->Gel Zymography MMP-9 Activity Data Analysis Data Analysis Western Blot->Data Analysis Gel Zymography->Data Analysis

Workflow for in vivo evaluation of this compound on MMP-9 activation.

Experimental Protocols

In Vivo Animal Studies

Objective: To assess the effect of this compound on MMP-9 activation in a disease model.

Example Model: Indomethacin-Induced Small Intestinal Damage in Rats[3]

  • Animal Model: Male Sprague-Dawley rats are used. Small intestinal damage is induced by oral administration of indomethacin (B1671933).

  • Treatment Groups:

    • Vehicle (placebo) group.

    • This compound treatment group.

  • Dosing: this compound (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal injection at a specified time before indomethacin administration.[3]

  • Sample Collection: At various time points after indomethacin administration (e.g., 12 and 24 hours), animals are euthanized, and the small intestine is collected.

  • Tissue Processing: Intestinal tissue is homogenized in a lysis buffer containing protease inhibitors for subsequent protein analysis.

Western Blotting for Pro-MMP-9 and Active MMP-9

Objective: To quantify the relative protein levels of pro-MMP-9 and active MMP-9.

  • Protein Quantification: The total protein concentration of the tissue lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a polyacrylamide gel (e.g., 10%).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for MMP-9. This antibody should recognize both the pro (92 kDa) and active (82 kDa) forms.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Analysis: The band intensities for pro-MMP-9 and active MMP-9 are quantified using densitometry software.

Gel Zymography for MMP-9 Activity

Objective: To assess the enzymatic activity of MMP-9.[4]

  • Gel Preparation: Tissue extracts are resolved on a 10% polyacrylamide gel containing 0.1% gelatin.[4]

  • Renaturation: After electrophoresis, the gel is washed in a renaturing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 2.5% Triton X-100) to remove SDS and allow the enzyme to refold.[4]

  • Incubation: The gel is then incubated in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂) at 37°C for an extended period (e.g., 20 hours).[4] During this time, active MMP-9 will digest the gelatin in the gel.

  • Staining: The gel is stained with Coomassie Brilliant Blue.

  • Analysis: Areas of gelatin degradation will appear as clear bands against a blue background. The size of the clear band is proportional to the MMP-9 activity.

Chymase Activity Assay

Objective: To measure the enzymatic activity of chymase and assess the inhibitory potential of this compound.

  • Reagents:

    • Chymase enzyme

    • Assay buffer (e.g., Tris-HCl buffer at pH 7.5-8.0)

    • Chromogenic or fluorogenic chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)

    • This compound at various concentrations

  • Procedure:

    • In a microplate, add the assay buffer, this compound (or vehicle for control), and chymase enzyme.

    • Pre-incubate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the chymase substrate.

    • Measure the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Conclusion

This compound is a powerful research tool and a potential therapeutic candidate that targets the chymase-MMP-9 axis. Its high specificity and potency for chymase make it an effective inhibitor of pro-MMP-9 conversion in various pathological contexts. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the roles of chymase and MMP-9 and to evaluate the efficacy of chymase inhibitors like this compound. Further research to determine the direct inhibitory kinetics of this compound on the chymase-mediated conversion of pro-MMP-9 would provide a more complete quantitative picture of its mechanism of action.

References

TY-51469: A Potent Inhibitor of Human and Simian Chymase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chymase inhibitor TY-51469, focusing on its inhibitory potency against human and simian chymase. This document details the quantitative inhibitory data, the experimental methodology for determining such values, and the relevant signaling pathways influenced by chymase activity.

Core Data: Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound against both human and simian chymase.

SpeciesEnzymeIC50 (nM)
HumanChymase7.0
SimianChymase0.4

Note: Some sources may report a value of 0.7 nM for human chymase, but 7.0 nM is the more frequently cited figure.

Experimental Protocols: Determination of Chymase IC50

The following protocol outlines a representative in vitro method for determining the IC50 of an inhibitor like this compound against chymase. This is a generalized procedure based on common chromogenic substrate assays.

Objective: To determine the concentration of this compound required to inhibit 50% of chymase enzymatic activity in vitro.

Materials:

  • Recombinant human or simian chymase

  • This compound (or other test inhibitor)

  • Chromogenic chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)

  • Assay Buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the this compound stock solution in assay buffer to achieve a range of desired final concentrations for the assay.

    • Prepare a solution of chymase in assay buffer to a specified final concentration.

    • Prepare a solution of the chromogenic substrate in assay buffer to a specified final concentration.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the chymase solution to each well.

    • Add the different dilutions of this compound to the respective wells. Include a control well with only DMSO (vehicle control) and a blank well with no enzyme.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period at a controlled temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate to all wells.

    • Immediately place the microplate in a microplate reader.

    • Measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroanilide). This reflects the rate of substrate cleavage by chymase.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time curve.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of chymase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that results in 50% inhibition of chymase activity.

Signaling Pathways and Mechanism of Action

Chymase is a serine protease primarily stored in the granules of mast cells. Upon degranulation, it is released into the local tissue environment where it plays a significant role in various physiological and pathological processes. This compound, by inhibiting chymase, can modulate these downstream signaling events.

Chymase_Signaling_Pathway Chymase-Mediated Signaling and Inhibition by this compound MastCell Mast Cell Degranulation Chymase Chymase (Active) MastCell->Chymase Release of AngII Angiotensin II Chymase->AngII Converts TGFb_active Active TGF-β Chymase->TGFb_active Activates Inflammation Inflammation (Cytokine Release) Chymase->Inflammation TY51469 This compound TY51469->Chymase Inhibits AngI Angiotensin I AngI->AngII AT1R AT1 Receptor AngII->AT1R Activates AT1R->Inflammation Vasoconstriction Vasoconstriction AT1R->Vasoconstriction TGFb_inactive Latent TGF-β TGFb_inactive->TGFb_active TGFbR TGF-β Receptor TGFb_active->TGFbR Binds to Smad Smad Signaling TGFbR->Smad Fibrosis Fibrosis & Tissue Remodeling Smad->Fibrosis

Caption: Chymase signaling and the inhibitory effect of this compound.

The diagram above illustrates two major pathways influenced by chymase. Firstly, chymase can convert angiotensin I to angiotensin II, a potent vasoconstrictor that also promotes inflammation and fibrosis through the AT1 receptor. Secondly, chymase is a key activator of transforming growth factor-beta (TGF-β), a cytokine central to fibrotic processes and tissue remodeling via the Smad signaling pathway. By inhibiting chymase, this compound effectively blocks these downstream pathological effects.

The experimental workflow for assessing the impact of this compound on chymase-mediated cellular responses can be visualized as follows:

Experimental_Workflow Workflow for Assessing Cellular Effects of this compound CellCulture Cell Culture (e.g., Fibroblasts, Smooth Muscle Cells) TreatmentGroups Treatment Groups CellCulture->TreatmentGroups Control Vehicle Control (DMSO) TreatmentGroups->Control ChymaseOnly Chymase TreatmentGroups->ChymaseOnly Chymase_TY51469 Chymase + this compound TreatmentGroups->Chymase_TY51469 Incubation Incubation Control->Incubation ChymaseOnly->Incubation Chymase_TY51469->Incubation DownstreamAnalysis Downstream Analysis Incubation->DownstreamAnalysis WesternBlot Western Blot (p-Smad, etc.) DownstreamAnalysis->WesternBlot ELISA ELISA (Cytokines, Collagen) DownstreamAnalysis->ELISA MigrationAssay Cell Migration Assay DownstreamAnalysis->MigrationAssay ProliferationAssay Cell Proliferation Assay DownstreamAnalysis->ProliferationAssay

Caption: Experimental workflow for evaluating this compound's cellular effects.

The Role of TY-51469 in Mast Cell Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TY-51469 is a potent and specific inhibitor of chymase, a chymotrypsin-like serine protease predominantly found in the secretory granules of mast cells. Upon mast cell activation, chymase is released into the extracellular milieu where it participates in a variety of physiological and pathological processes, including inflammation, tissue remodeling, and fibrosis. This technical guide provides an in-depth overview of the role of this compound in mast cell biology, focusing on its mechanism of action, its effects on mast cell functions, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting mast cell-mediated diseases.

Introduction to Mast Cell Chymase and the Inhibitor this compound

Mast cells are critical players in inflammatory and allergic responses, releasing a plethora of pre-formed and de novo synthesized mediators upon activation. Among the most abundant of the pre-formed mediators are neutral proteases, with chymase being a major constituent in the granules of certain mast cell subtypes. Chymase has been implicated in a range of inflammatory conditions, making it a compelling target for therapeutic intervention.

This compound, with the chemical name 2-[4-(5-fluoro-3-methylbenzo[b]thiophen-2-yl)sulfonamido-3-methanesulfonylphenyl] thiazole-4-carboxylic acid, is a specific inhibitor of chymase. Its inhibitory activity is well-documented, with distinct potencies against chymase from different species.

Table 1: Inhibitory Activity of this compound against Chymase
SpeciesIC50 (nM)
Simian0.4[1]
Human7.0[1]

Mechanism of Action of this compound in Modulating Mast Cell Function

This compound exerts its effects by directly inhibiting the enzymatic activity of chymase. By blocking chymase, this compound can modulate mast cell-driven inflammation through several mechanisms:

  • Mast Cell Stabilization: Chymase inhibitors have been shown to act as mast cell stabilizers, reducing the release of histamine (B1213489) and other inflammatory mediators following IgE-dependent activation.[2] This suggests an intracellular role for chymase in the degranulation process or a rapid feedback mechanism upon its release.

  • Modulation of the Extracellular Environment: Once released, chymase can cleave a variety of substrates, including cytokines, chemokines, and extracellular matrix components. By inhibiting this activity, this compound can alter the inflammatory milieu and subsequent cellular responses.

  • Interference with Autocrine and Paracrine Signaling: Chymase can process signaling molecules in the vicinity of the mast cell, including Stem Cell Factor (SCF), potentially creating feedback loops that influence mast cell behavior.[3] this compound would disrupt these signaling cascades.

Signaling Pathways Influenced by Chymase and this compound

While the precise signaling pathways governed by chymase in mast cells are an active area of research, evidence points towards the involvement of Protease-Activated Receptors (PARs). Chymase has been shown to activate PAR-2 on various cell types, leading to downstream signaling events.[4][5] It is plausible that chymase can act in an autocrine or paracrine manner on PARs expressed on mast cells themselves.

Diagram 1: Proposed Chymase-Mediated Signaling Pathway in Mast Cells

chymase_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chymase Chymase PAR2 PAR-2 Chymase->PAR2 Activates TY51469 This compound TY51469->Chymase Inhibits G_protein G-Protein PAR2->G_protein Activates PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation

Caption: Proposed PAR-2 mediated signaling by chymase in mast cells.

Another potential autocrine signaling loop involves the cleavage of membrane-bound Stem Cell Factor (SCF) by chymase. This would release a soluble form of SCF that can then bind to its receptor, c-Kit, on the mast cell surface, creating a positive feedback loop for mast cell activation.

Diagram 2: Chymase-Mediated SCF Autocrine Signaling

scf_autocrine_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular mSCF Membrane-bound SCF sSCF Soluble SCF mSCF->sSCF cKit c-Kit Receptor Signaling_Cascade Downstream Signaling cKit->Signaling_Cascade Chymase Chymase Chymase->mSCF Cleaves sSCF->cKit Binds TY51469 This compound TY51469->Chymase Inhibits Activation Mast Cell Activation Signaling_Cascade->Activation

Caption: Autocrine feedback loop of chymase-cleaved SCF.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the effects of this compound on mast cell function. Below are representative protocols for key in vitro assays.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells

  • Tyrode's buffer (or other suitable buffer)

  • Stimulating agent (e.g., IgE/anti-IgE, compound 48/80)

  • This compound (or other chymase inhibitor)

  • Triton X-100 (for cell lysis)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3)

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture mast cells to the desired density.

  • Wash cells and resuspend in Tyrode's buffer.

  • Aliquot cell suspension into a 96-well plate.

  • Pre-incubate cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • Add the stimulating agent to induce degranulation and incubate for the optimal time (e.g., 30-60 minutes) at 37°C.

  • Centrifuge the plate to pellet the cells.

  • Carefully transfer the supernatant to a new 96-well plate.

  • To determine total β-hexosaminidase release, lyse the cells in the original plate with Triton X-100.

  • Add the PNAG substrate to both the supernatant and the total lysate plates.

  • Incubate at 37°C until a color change is observed.

  • Add stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release for each condition.

Diagram 3: Mast Cell Degranulation Assay Workflow

degranulation_workflow Start Start: Mast Cell Culture Wash Wash & Resuspend Cells Start->Wash Plate Plate Cells Wash->Plate Preincubation Pre-incubate with this compound Plate->Preincubation Stimulation Stimulate Degranulation Preincubation->Stimulation Centrifuge Centrifuge Stimulation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Lyse Lyse Remaining Cells (Total Release) Centrifuge->Lyse Substrate_Add Add PNAG Substrate Supernatant->Substrate_Add Lyse->Substrate_Add Incubate Incubate Substrate_Add->Incubate Stop Add Stop Solution Incubate->Stop Read Read Absorbance at 405 nm Stop->Read

Caption: Workflow for β-hexosaminidase release assay.

Cytokine Release Assay (ELISA)

This protocol outlines the measurement of a specific cytokine (e.g., TNF-α, IL-6) released from mast cells.

Materials:

  • Mast cells

  • Cell culture medium

  • Stimulating agent

  • This compound

  • Commercially available ELISA kit for the cytokine of interest

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Seed mast cells in a 96-well plate and culture overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control and pre-incubate.

  • Add the stimulating agent and incubate for a time course appropriate for the cytokine of interest (e.g., 4-24 hours).

  • Centrifuge the plate and collect the cell culture supernatants.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating the ELISA plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding the substrate and stopping the reaction.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of the cytokine in each sample based on the standard curve.

Quantitative Data on the Effects of Chymase Inhibitors

Table 2: Effects of Various Chymase Inhibitors on Mast Cell Histamine Release
InhibitorMast Cell SourceStimulusMax Inhibition (%)Reference
Z-Ile-Glu-Pro-Phe-CO2MeHuman SkinAnti-IgE~80%[2]
ChymostatinHuman SkinAnti-IgE~70%[2]
α1-antitrypsinHuman ColonAnti-IgE~37%[6]
Z-Ile-Glu-Pro-Phe-CO2MeHuman ColonCalcium Ionophore~35%[6]

These data demonstrate that inhibiting chymase activity can significantly reduce mast cell degranulation, supporting the potential of this compound as a modulator of mast cell function.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the multifaceted roles of chymase in mast cell biology and mast cell-associated pathologies. Its high specificity and potency make it an ideal candidate for investigating the downstream consequences of chymase inhibition. Future research should focus on:

  • Delineating the complete intracellular signaling cascade initiated by chymase in mast cells, including the role of PARs and other potential receptors.

  • Generating comprehensive dose-response data for this compound on the inhibition of degranulation and the release of a wide array of cytokines and chemokines from different mast cell subtypes.

  • Evaluating the in vivo efficacy of this compound in animal models of mast cell-driven diseases, such as allergy, asthma, and fibrosis.

A deeper understanding of the mechanisms through which this compound modulates mast cell function will undoubtedly pave the way for the development of novel therapeutic strategies for a range of inflammatory and fibrotic diseases.

References

The Chymase Inhibitor TY-51469: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TY-51469 is a potent and selective, non-peptide inhibitor of chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells. This document provides a comprehensive technical guide on the discovery and preclinical development of this compound. It details its mechanism of action, summarizes key quantitative data from various in vivo and in vitro studies, and provides detailed experimental protocols for the pivotal assays cited. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific journey of this compound.

Introduction

Chymase has emerged as a significant therapeutic target due to its role in the renin-angiotensin system and its involvement in tissue remodeling and inflammation.[1] By converting angiotensin I to the potent vasoconstrictor angiotensin II, and by activating matrix metalloproteinases (MMPs) and transforming growth factor-beta (TGF-β), chymase contributes to the pathophysiology of various cardiovascular and inflammatory diseases.[2][3] this compound, chemically known as 2-[4-(5-fluoro-3-methylbenzo[b]thiophen-2-yl)sulfonamido-3-methanesulfonylphenyl] thiazole-4-carboxylic acid, was developed as a specific inhibitor of this enzyme.[4][5] Preclinical studies have demonstrated its therapeutic potential in a range of conditions, including cardiac remodeling, pulmonary fibrosis, inflammatory bowel disease, and pancreatitis.[6][7][8]

Discovery and Synthesis

While the specific details of the initial discovery and lead optimization of this compound are not extensively published in publicly available literature, its development is attributed to Toa Eiyo Ltd.[9][10] The synthesis of similar fluoro benzothiazole (B30560) sulphonamides has been described in the literature, typically involving the cyclization of a substituted aniline (B41778) with potassium thiocyanate, followed by treatment with a sulphonyl chloride and subsequent modifications.[5]

Mechanism of Action

This compound is a highly potent inhibitor of chymase. Its primary mechanism of action is the selective blockade of the chymase enzyme, thereby preventing it from converting angiotensin I to angiotensin II and from activating other pro-inflammatory and pro-fibrotic mediators.[2] A key pathway affected by this compound is the Angiotensin II-mediated signaling cascade that leads to cardiac remodeling. In this pathway, Angiotensin II, acting through the AT1 receptor, stimulates intracellular signaling that promotes cardiomyocyte hypertrophy and fibroblast activation. Chymase plays a crucial role by activating latent TGF-β1 and pro-MMP-2, which are upregulated by Angiotensin II in cardiac fibroblasts. This compound directly inhibits this chymase-mediated activation, thus attenuating fibrotic and hypertrophic processes in the heart.[2]

G cluster_angII Angiotensin II Signaling cluster_cardiomyocyte Cardiomyocyte cluster_fibroblast Cardiac Fibroblast AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R binds IntraSig Intracellular Signaling (NADPH oxidase, ROS-MAPK) AT1R->IntraSig LatentTGFB1 Latent TGF-β1 AT1R->LatentTGFB1 upregulates ProMMP2 Pro-MMP-2 AT1R->ProMMP2 upregulates ProteinSynth Protein Synthesis IntraSig->ProteinSynth Hypertrophy Cellular Hypertrophy ProteinSynth->Hypertrophy ActiveTGFB1 Active TGF-β1 LatentTGFB1->ActiveTGFB1 activates ActiveMMP2 Active MMP-2 ProMMP2->ActiveMMP2 activates Fibrosis Fibrosis ActiveTGFB1->Fibrosis ActiveMMP2->Fibrosis Chymase Chymase TY51469 This compound TY51469->Chymase inhibits

Figure 1: Proposed mechanism of this compound action in Angiotensin II-mediated cardiac remodeling.

Quantitative Data Summary

The preclinical development of this compound has generated significant quantitative data across various studies. These findings are summarized in the tables below for ease of comparison.

Table 1: In Vitro Potency of this compound
Target EnzymeSpeciesIC50 (nM)Reference
ChymaseSimian0.4[11]
ChymaseHuman7.0[11]
Table 2: In Vivo Study Designs and Dosages
Disease ModelAnimal ModelThis compound Dosage and Administration RouteStudy DurationReference
Silica-induced Pulmonary FibrosisMouse0.1 or 1.0 mg/kg/day via osmotic pump21 days[4]
Dextran Sulfate Sodium (DSS)-induced ColitisRat10 mg/kg/day, intraperitoneal injection28 days[8]
L-arginine-induced Acute PancreatitisHamster30 mg/kg, single dose24 hours[12]
Streptozotocin-induced DiabetesHamster30 mg/kg/day1 week[9][13]
Table 3: Key In Vivo Efficacy Data
Disease ModelKey FindingReference
Silica-induced Pulmonary FibrosisSignificantly reduced lung fibrosis score and hydroxyproline (B1673980) level. Reduced neutrophils, MIP-2, MCP-1, and TGF-β1 in bronchoalveolar lavage fluid.[4][4]
DSS-induced ColitisSignificantly less severe colitis compared to the model group. Higher proportion of CD4+CD25+ Tregs and higher expression of Foxp3, IL-10, TGF-β1, and IL-17A.[8][8]
L-arginine-induced Acute PancreatitisSignificantly reduced pancreatic neutrophil numbers and chymase activity. Improved survival rate.[12][12]
Streptozotocin-induced DiabetesSignificantly attenuated blood glucose levels and reduced pancreatic chymase and total angiotensin II-forming activities. Increased number of pancreatic islets.[9][13][9][13]

Detailed Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

In Vivo Models
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Colitis: Animals are administered 3.5% (w/v) DSS in their drinking water for 6 consecutive days.[8] Control animals receive regular drinking water.

  • This compound Administration: Following the 6-day DSS induction, the experimental group receives a daily intraperitoneal injection of this compound at a dose of 10 mg/kg.[8] The model control group receives daily intraperitoneal injections of saline.

  • Monitoring: Animals are monitored daily for weight loss, stool consistency, and the presence of blood in the stool.

  • Sample Collection: At specified time points (e.g., days 7, 14, 21, and 28), animals are euthanized, and blood and colon tissues are collected for further analysis.[8]

G start Start dss 6 days of 3.5% DSS in drinking water start->dss treatment Daily i.p. injection (this compound or Saline) dss->treatment monitoring Daily monitoring (weight, stool, blood) treatment->monitoring 28 days euthanasia Euthanasia and Sample Collection treatment->euthanasia monitoring->treatment analysis Analysis (Histology, ELISA, PCR, etc.) euthanasia->analysis

Figure 2: Experimental workflow for the DSS-induced colitis model in rats.
Biochemical Assays

This assay is typically performed using a chromogenic or fluorogenic substrate specific for chymase.

  • Sample Preparation: Pancreatic tissue is homogenized in an appropriate buffer and centrifuged to obtain a supernatant containing the enzyme.

  • Assay Reaction: The supernatant is incubated with a chymase-specific substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA) in a suitable reaction buffer (e.g., Tris-HCl with CaCl2).

  • Detection: The rate of substrate cleavage is measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time.

  • Quantification: Chymase activity is calculated based on the rate of substrate hydrolysis and normalized to the protein concentration of the sample.

MMP-9 activity is often measured using gelatin zymography or a commercially available activity assay kit.

  • Sample Preparation: Similar to the chymase assay, tissue homogenates are prepared.

  • Assay Principle (Activity Kit): The assay typically involves capturing MMP-9 from the sample onto an antibody-coated plate. The captured pro-MMP-9 is then activated, and the activity is measured using a specific substrate that releases a detectable signal (colorimetric or fluorometric).[14][15]

  • Detection: The signal is read using a microplate reader at the appropriate wavelength.

  • Quantification: MMP-9 activity is determined by comparing the signal from the sample to a standard curve generated with known amounts of active MMP-9.

Immunoassays
  • Plate Coating: A microplate is coated with a capture antibody specific for the cytokine of interest.

  • Sample Incubation: Serum or tissue homogenate samples are added to the wells and incubated to allow the cytokine to bind to the capture antibody.

  • Detection Antibody: A biotinylated detection antibody that recognizes a different epitope on the cytokine is added.

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, resulting in a color change.

  • Detection and Quantification: The absorbance is measured using a microplate reader, and the cytokine concentration is determined from a standard curve.

Molecular Biology Techniques
  • Protein Extraction and Quantification: Proteins are extracted from colon tissue, and the concentration is determined.

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for Foxp3.

  • Secondary Antibody Incubation: An HRP-conjugated secondary antibody that binds to the primary antibody is added.

  • Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.

  • RNA Extraction: Total RNA is isolated from colon tissue.

  • Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

  • Real-Time PCR: The cDNA is amplified using gene-specific primers for the target genes (e.g., IL-10, TGF-β1) and a housekeeping gene (for normalization) in the presence of a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target gene mRNA is calculated using the comparative Ct method.

Flow Cytometry for Regulatory T cells (Tregs)[8]
  • Cell Preparation: Single-cell suspensions are prepared from peripheral blood or spleen.

  • Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD25) and an intracellular marker (Foxp3) after fixation and permeabilization.

  • Data Acquisition: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: The percentage of CD4+CD25+Foxp3+ Tregs within the lymphocyte population is determined by gating on the appropriate cell populations.

Logical Relationships of this compound's Effects

The preclinical data for this compound suggest a common underlying mechanism for its therapeutic effects across different disease models, primarily centered on the inhibition of chymase-mediated inflammation and fibrosis.

G cluster_effects Downstream Effects cluster_outcomes Therapeutic Outcomes cluster_models Disease Models TY51469 This compound ChymaseInhibition Chymase Inhibition TY51469->ChymaseInhibition AngII Decreased Angiotensin II Formation ChymaseInhibition->AngII TGFB Decreased Active TGF-β Activation ChymaseInhibition->TGFB MMP Decreased MMP Activation ChymaseInhibition->MMP Inflammation Reduced Inflammation AngII->Inflammation Remodeling Reduced Tissue Remodeling AngII->Remodeling Fibrosis Reduced Fibrosis TGFB->Fibrosis MMP->Remodeling Cardiac Cardiac Remodeling Fibrosis->Cardiac Pulmonary Pulmonary Fibrosis Fibrosis->Pulmonary IBD Inflammatory Bowel Disease Inflammation->IBD Pancreatitis Acute Pancreatitis Inflammation->Pancreatitis Remodeling->Cardiac

Figure 3: Logical relationship of this compound's effects in different preclinical disease models.

Conclusion

This compound has demonstrated significant promise as a therapeutic agent in a variety of preclinical models of inflammatory and fibrotic diseases. Its potent and selective inhibition of chymase provides a targeted approach to mitigating the downstream effects of this key enzyme. The comprehensive data gathered from in vitro and in vivo studies, as detailed in this technical guide, support the continued investigation of this compound and other chymase inhibitors as a novel therapeutic strategy. Further research, including clinical trials, will be necessary to fully elucidate the safety and efficacy of this compound in human diseases. As of the writing of this document, no clinical trial data for this compound has been made publicly available.

References

TY-51469: A Technical Overview of its Biochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TY-51469 is a potent and selective inhibitor of chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells.[1] Chymase plays a significant role in various physiological and pathological processes, including the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), which are key mediators of tissue remodeling and inflammation.[2][3] By inhibiting chymase, this compound modulates these downstream pathways, making it a promising therapeutic candidate for a range of inflammatory and fibrotic diseases. This technical guide provides an in-depth overview of the biochemical properties of this compound, including its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization.

Biochemical Activity and Potency

This compound demonstrates high inhibitory potency against chymase from different species. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's effectiveness, have been determined through in vitro enzymatic assays.

Target EnzymeSpeciesIC50 (nM)
ChymaseSimian0.4[4]
ChymaseHuman7.0[4]

Mechanism of Action

This compound acts as a direct inhibitor of chymase, thereby preventing it from catalytically activating its downstream substrates. The primary mechanism involves the blockade of chymase-mediated conversion of latent TGF-β1 to its active form and the activation of pro-MMPs, particularly pro-MMP-9.[2][3] This inhibition of TGF-β and MMP activation is central to the therapeutic effects of this compound observed in various preclinical models of disease.

Signaling Pathway

The inhibitory action of this compound on chymase directly impacts key signaling pathways involved in inflammation and fibrosis. By preventing the activation of TGF-β1, this compound interferes with the subsequent Smad signaling cascade, which is crucial for the transcription of pro-fibrotic genes.[2] Similarly, by blocking the activation of MMPs, this compound reduces the degradation of the extracellular matrix, a hallmark of tissue remodeling in various pathologies.

Signaling_Pathway cluster_upstream Upstream Events cluster_chymase Chymase Activity cluster_downstream Downstream Effects Angiotensinogen Angiotensinogen Chymase Chymase Angiotensinogen->Chymase Pro-MMPs Pro-MMPs Pro-MMPs->Chymase Latent_TGF_beta Latent TGF-β Latent_TGF_beta->Chymase Angiotensin_II Angiotensin II Chymase->Angiotensin_II Active_MMPs Active MMPs Chymase->Active_MMPs Active_TGF_beta Active TGF-β Chymase->Active_TGF_beta Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Vasoconstriction Tissue_Remodeling Tissue_Remodeling Active_MMPs->Tissue_Remodeling Tissue Remodeling Fibrosis_Inflammation Fibrosis_Inflammation Active_TGF_beta->Fibrosis_Inflammation Fibrosis & Inflammation TY_51469 This compound TY_51469->Chymase

Figure 1: Mechanism of action of this compound in inhibiting chymase-mediated signaling.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biochemical properties of this compound.

Chymase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 value of this compound against chymase using a fluorogenic substrate.

Workflow:

Chymase_Inhibition_Assay Prepare_Reagents Prepare Reagents: - Chymase Enzyme - Fluorogenic Substrate - Assay Buffer - this compound dilutions Plate_Setup Plate Setup: - Add Assay Buffer - Add this compound dilutions - Add Chymase Enzyme Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubation: Incubate at 37°C Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction: Add Fluorogenic Substrate Pre_incubation->Initiate_Reaction Kinetic_Measurement Kinetic Measurement: Read fluorescence over time Initiate_Reaction->Kinetic_Measurement Data_Analysis Data Analysis: Calculate reaction rates and determine IC50 Kinetic_Measurement->Data_Analysis TGF_beta_Activation_Assay Prepare_Components Prepare Components: - Latent TGF-β - Chymase - this compound dilutions Incubation Incubation: Incubate components with and without this compound Prepare_Components->Incubation Measure_Active_TGF_beta Measure Active TGF-β: Using ELISA or a reporter cell line Incubation->Measure_Active_TGF_beta Data_Analysis Data Analysis: Compare TGF-β levels between treated and untreated samples Measure_Active_TGF_beta->Data_Analysis MMP_Activation_Assay Prepare_Reagents Prepare Reagents: - Pro-MMP-9 - Chymase - this compound dilutions Activation_Step Activation Step: Incubate pro-MMP-9 and chymase with/without this compound Prepare_Reagents->Activation_Step Measure_MMP9_Activity Measure MMP-9 Activity: Using a fluorogenic MMP-9 substrate or gelatin zymography Activation_Step->Measure_MMP9_Activity Data_Analysis Data Analysis: Quantify the reduction in MMP-9 activity Measure_MMP9_Activity->Data_Analysis

References

TY-51469: A Potent and Selective Tool for Elucidating Chymase Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymase, a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells, has emerged as a critical mediator in a variety of physiological and pathological processes. Its role extends beyond the classical renin-angiotensin system to include tissue remodeling, inflammation, and fibrosis. The study of chymase function has been significantly advanced by the development of specific inhibitors. Among these, TY-51469 has proven to be a valuable pharmacological tool, enabling researchers to dissect the intricate signaling pathways modulated by this multifaceted enzyme. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying chymase function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Concepts: The Role of Chymase in Pathophysiology

Chymase exerts its effects through the enzymatic activation of various substrates, leading to a cascade of downstream events. Key functions of chymase include:

  • Angiotensin II Formation: Chymase provides an alternative pathway for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and mediator of cardiac remodeling.[1][2]

  • Extracellular Matrix Regulation: It plays a pivotal role in tissue remodeling by activating matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, and processing procollagen.[1][3]

  • Growth Factor Activation: Chymase is a potent activator of latent transforming growth factor-beta 1 (TGF-β1), a key profibrotic cytokine.[3][4][5]

  • Inflammatory Cytokine Processing: It can process and activate pro-inflammatory cytokines like interleukin-1β (IL-1β).[1][2]

Given these diverse functions, dysregulation of chymase activity has been implicated in cardiovascular diseases, fibrotic disorders, and inflammatory conditions.

This compound: A Selective Chymase Inhibitor

This compound is a potent and specific inhibitor of chymase, demonstrating high affinity for both primate and human forms of the enzyme. Its selectivity allows for the targeted investigation of chymase-dependent pathways, minimizing off-target effects.

Quantitative Data: Inhibitory Potency of this compound
SpeciesIC50 (nM)Reference
Simian Chymase0.4[6]
Human Chymase7.0[6]

Mechanism of Action of this compound

This compound exerts its inhibitory effects by blocking the active site of chymase, thereby preventing the enzymatic conversion of its substrates. A primary and well-documented mechanism of this compound is its ability to interrupt the chymase-mediated activation of TGF-β1 and MMPs.[3][5]

In the context of cardiac remodeling, angiotensin II, acting through the AT1 receptor, stimulates cardiac fibroblasts to upregulate the expression of latent TGF-β1 and pro-MMP-2. Chymase then activates these precursors. This compound directly blocks this activation step, thereby attenuating the subsequent fibrotic and hypertrophic processes.[3]

Signaling Pathway: Chymase-Mediated Cardiac Remodeling and Inhibition by this compound

G cluster_0 Angiotensin II Signaling cluster_1 Chymase-Dependent Activation cluster_2 Downstream Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Fibroblast Cardiac Fibroblast AT1R->Fibroblast Activation Latent_TGFb1 Latent TGF-β1 Fibroblast->Latent_TGFb1 Upregulates Pro_MMP2 Pro-MMP-2 Fibroblast->Pro_MMP2 Upregulates Chymase Chymase Latent_TGFb1->Chymase Active_TGFb1 Active TGF-β1 Latent_TGFb1->Active_TGFb1 Activation Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 Activation Chymase->Pro_MMP2 Fibrosis Fibrosis Active_TGFb1->Fibrosis Hypertrophy Hypertrophy Active_TGFb1->Hypertrophy Active_MMP2->Fibrosis TY51469 This compound TY51469->Chymase Inhibition G start Start: 8-week-old ICR mice induction Induce Fibrosis: Intratracheal Silica (10mg) start->induction treatment Treatment Groups: 1. Vehicle (osmotic pump) 2. This compound (0.1 mg/kg/day) 3. This compound (1.0 mg/kg/day) induction->treatment duration 21-Day Treatment Period treatment->duration sacrifice Sacrifice and Sample Collection duration->sacrifice analysis Analysis: - Histology (Ashcroft score) - Hydroxyproline content - BALF cell count & cytokines sacrifice->analysis G Chymase Chymase Inflammation Intestinal Inflammation Chymase->Inflammation Promotes TY51469 This compound TY51469->Chymase Inhibits Tregs Regulatory T cells (Tregs) (CD4+CD25+Foxp3+) TY51469->Tregs Increases Cytokines Immune Tolerance Cytokines (IL-10, TGF-β1) TY51469->Cytokines Increases Tregs->Inflammation Suppresses Cytokines->Inflammation Suppresses

References

Methodological & Application

Application Notes & Protocols: TY-51469

Author: BenchChem Technical Support Team. Date: December 2025

Compound: TY-51469 (Hypothetical Anti-Inflammatory Agent) Target Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides detailed experimental protocols for the preclinical evaluation of this compound, a novel investigational anti-inflammatory compound, in rat models. The included protocols cover efficacy in acute and chronic inflammation models, pharmacokinetic profiling, and acute toxicity assessment. Methodologies are based on established and widely used preclinical screening methods for anti-inflammatory drugs.[1][2][3][4][5][6]

Proposed Mechanism of Action: Inhibition of Pro-Inflammatory Signaling

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like COX-2.[7][8][9]

Inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1) or bacterial components (e.g., LPS), activate the IκB kinase (IKK) complex.[9][10] IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[10] This frees NF-κB to translocate to the nucleus, where it binds to DNA and induces the transcription of numerous pro-inflammatory genes.[7][10]

Simultaneously, stressors and inflammatory cytokines can activate a cascade of kinases, including MAP3Ks (e.g., TAK1) and MAP2Ks (e.g., MKK3/6, MKK4/7), which in turn phosphorylate and activate MAPK subfamilies like p38 and JNK.[11][12][13] Activated p38 and JNK phosphorylate transcription factors such as AP-1, which also promotes the expression of inflammatory genes. This compound is predicted to interfere with one or more steps in these cascades, reducing the downstream inflammatory output.

Inflammatory_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_2 Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1) Receptor Receptor (TLR4, TNFR) IKK IKK Receptor->IKK TAK1 MAP3K (e.g., TAK1) Receptor->TAK1 IkB_P P-IκBα IKK->IkB_P Phosphorylates IkB IkB NFkB NF-κB Transcription Pro-inflammatory Gene Transcription (Cytokines, COX-2) NFkB->Transcription Proteasome Proteasome IkB_P->Proteasome Degradation NFkB_IkB NF-κB IκBα NFkB_IkB->IKK Activates NFkB_IkB->NFkB Releases MKK MAP2K (e.g., MKK3/6) TAK1->MKK p38 MAPK (e.g., p38) MKK->p38 AP1 AP-1 p38->AP1 AP1->Transcription This compound This compound This compound->IKK This compound->p38

Caption: Proposed inhibitory action of this compound on NF-κB and MAPK signaling pathways.

Efficacy Studies in Rat Models of Inflammation

The selection of an appropriate animal model is critical for evaluating the anti-inflammatory potential of a test compound.[2][4] The following protocols describe acute and chronic models to assess the efficacy of this compound.

Protocol: Carrageenan-Induced Paw Edema (Acute Inflammation)

This model is a widely used and reproducible assay for evaluating acute inflammation and the efficacy of anti-inflammatory drugs, particularly those affecting mediators like histamine, serotonin, and prostaglandins.[1][5][6]

Objective: To assess the acute anti-inflammatory and anti-edematous effects of this compound.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

  • Grouping: Animals are randomly assigned to groups (n=6-8 per group).

    • Group 1: Vehicle Control (e.g., 0.5% CMC-Na in saline, p.o.)

    • Group 2: Positive Control (e.g., Indomethacin, 5 mg/kg, p.o.)[14]

    • Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Procedure:

    • Fasting: Animals are fasted overnight with free access to water.

    • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

    • Dosing: The vehicle, positive control, or this compound is administered orally (p.o.) or intraperitoneally (i.p.).[14]

    • Inflammation Induction: 30-60 minutes after dosing, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar surface of the right hind paw.[1][14][15][16]

    • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[14]

  • Data Analysis:

    • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema in the control group and Vt is the average edema in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg, p.o.)Mean Paw Volume Increase (mL) at 3h ± SEM% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
Indomethacin50.38 ± 0.0455.3%
This compound100.72 ± 0.0515.3%
This compound300.51 ± 0.0440.0%
This compound1000.35 ± 0.03*58.8%
Data are hypothetical and for illustrative purposes. SEM = Standard Error of the Mean. *p<0.05 vs. Vehicle Control.
Protocol: Collagen-Induced Arthritis (Chronic Inflammation)

The Collagen-Induced Arthritis (CIA) model in rats is a widely used preclinical model for human rheumatoid arthritis, sharing key pathological and immunological features such as synovitis, pannus formation, and cartilage destruction.[17][18][19][20]

Objective: To evaluate the therapeutic potential of this compound in a chronic, immune-mediated inflammatory disease model.

Methodology:

  • Animals: Female Wistar-Lewis or Sprague-Dawley rats (7-8 weeks old) are commonly used due to their susceptibility.[17][18]

  • Induction of Arthritis:

    • Day 0 (Primary Immunization): Rats are immunized via subcutaneous injection at the base of the tail with an emulsion containing bovine type II collagen and Complete Freund's Adjuvant (CFA).[18][20]

    • Day 7 (Booster Immunization): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered to ensure a high incidence of arthritis.[17][18]

  • Grouping and Treatment (Prophylactic or Therapeutic):

    • Treatment can begin before the onset of symptoms (prophylactic) or after clinical signs of arthritis appear (therapeutic, typically around day 11-14).[19]

    • Groups (n=8-10 per group):

      • Group 1: Non-arthritic Control

      • Group 2: Arthritic Vehicle Control

      • Group 3: Positive Control (e.g., Methotrexate, 0.5 mg/kg, p.o., twice weekly)

      • Group 4-6: this compound (e.g., 10, 30, 100 mg/kg, p.o., daily)

  • Assessment:

    • Clinical Scoring: Arthritis severity is scored 3-4 times per week based on a scale (e.g., 0-4 per paw), assessing erythema and swelling. The maximum score is typically 16 per animal.[17]

    • Paw Volume: Paw thickness/volume is measured with calipers or a plethysmometer.

    • Histopathology: At the end of the study (e.g., Day 21-28), joints are collected for histological analysis to score inflammation, pannus formation, and bone/cartilage erosion.[19]

    • Biomarkers: Serum can be collected to measure levels of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6).[17][18]

Data Presentation:

Treatment GroupDose (mg/kg, daily p.o.)Mean Arthritis Score (Day 21) ± SEMPaw Swelling (mm) ± SEM
Non-Arthritic-0.0 ± 0.01.5 ± 0.1
Arthritic Vehicle-10.5 ± 1.23.8 ± 0.3
Methotrexate0.54.2 ± 0.82.1 ± 0.2
This compound307.8 ± 1.12.9 ± 0.3
This compound1005.1 ± 0.92.3 ± 0.2
Data are hypothetical. SEM = Standard Error of the Mean. *p<0.05 vs. Arthritic Vehicle.

Preclinical Pharmacokinetics in Rats

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new compound.[21]

Objective: To determine the key pharmacokinetic parameters of this compound in rats following oral and intravenous administration.

Methodology:

  • Animals: Male Wistar rats (300 ± 20 g) with cannulated jugular veins are used for serial blood sampling.[21] Animals are fasted overnight.

  • Dosing:

    • Intravenous (IV) Group (n=5): this compound administered as a single bolus dose (e.g., 10 mg/kg) to determine clearance and volume of distribution.[21]

    • Oral (p.o.) Group (n=5): this compound administered via gavage (e.g., 50 mg/kg) to determine oral bioavailability.[22]

  • Blood Sampling: Blood samples (approx. 0.3 mL) are collected into heparinized tubes at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 h) after drug administration.[22]

  • Sample Analysis: Plasma is separated by centrifugation and stored at -20°C or lower. The concentration of this compound in plasma is quantified using a validated LC-MS/MS method.

  • Data Analysis: Non-compartmental analysis is used to calculate key PK parameters.

Data Presentation:

ParameterAbbreviationIV Administration (10 mg/kg)Oral Administration (50 mg/kg)
Max. ConcentrationCmax-450.19 ± 96.23 ng/mL
Time to Max. Conc.Tmax-5.0 ± 2.0 h
Half-lifet1/26.5 ± 1.8 h7.1 ± 2.2 h
Area Under CurveAUC(0-inf)1850 ± 250 ng·h/mL4200 ± 510 ng·h/mL
ClearanceCL5.4 ± 0.7 L/h/kg-
Volume of DistributionVd2.5 ± 0.4 L/kg-
BioavailabilityF%-45.4%
Data are hypothetical, adapted from similar compounds for illustrative purposes.[22][23]

Acute Toxicity Assessment

Acute toxicity studies are performed to determine the potential adverse effects of a single high dose of a new compound and to establish the maximum tolerated dose (MTD).[24][25]

Objective: To evaluate the acute oral toxicity of this compound in rats and determine its LD50 (if applicable) or MTD.

Methodology:

  • Animals: Male and female Sprague-Dawley rats are used, consistent with regulatory guidelines.[26]

  • Procedure (Up-and-Down or Fixed-Dose Method):

    • A single animal is dosed at a starting dose level (e.g., 2000 mg/kg).

    • If the animal survives, the next animal is dosed at a higher level. If it shows signs of toxicity, the next animal is dosed at a lower level.

    • This sequential process continues until the MTD is identified.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, posture), and changes in body weight for up to 14 days.[24]

    • At the end of the study, a gross necropsy is performed on all animals.

Data Presentation:

Dose (mg/kg, p.o.)SexNumber of AnimalsMortality (within 14 days)Clinical Signs Observed
2000M/F1/10/2Mild lethargy within first 4h, resolved by 24h.
5000M/F1/10/2Piloerection and significant lethargy for 24h.
Data are hypothetical. Based on these results, the LD50 would be considered >5000 mg/kg.[22][23]

Experimental Workflows

Efficacy_Workflow cluster_acute Acute Model: Carrageenan Paw Edema cluster_chronic Chronic Model: Collagen-Induced Arthritis A1 Acclimatize & Group Rats A2 Baseline Paw Volume Measurement A1->A2 A3 Administer this compound (or Controls) A2->A3 A4 Induce Edema (Carrageenan Injection) A3->A4 A5 Measure Paw Volume (Hourly for 5h) A4->A5 A6 Calculate % Inhibition A5->A6 C1 Acclimatize & Group Rats C2 Primary Immunization (Collagen + CFA) C1->C2 C3 Booster Immunization (Collagen + IFA) C2->C3 C4 Daily Dosing with This compound (or Controls) C3->C4 C5 Monitor Clinical Score & Paw Swelling C4->C5 Begins at onset C6 Terminal Analysis (Histology, Biomarkers) C5->C6

Caption: Workflow for acute and chronic anti-inflammatory efficacy studies.

PK_Tox_Workflow cluster_pk Pharmacokinetics (PK) Study cluster_tox Acute Toxicity Study P1 Acclimatize Cannulated Rats P2 Administer this compound (IV or Oral) P1->P2 P3 Serial Blood Sampling (0-24h) P2->P3 P4 Plasma Sample Processing P3->P4 P5 LC-MS/MS Analysis P4->P5 P6 Calculate PK Parameters P5->P6 T1 Acclimatize Rats T2 Single High-Dose Administration T1->T2 T3 Observe for 14 Days (Mortality, Clinical Signs) T2->T3 T4 Record Body Weight T2->T4 T5 Gross Necropsy T3->T5 T6 Determine MTD / LD50 T5->T6

Caption: Workflow for pharmacokinetic and acute toxicity evaluations.

References

Application Notes and Protocols for TY-51469 Administration via Osmotic Pump

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TY-51469 is a potent and selective inhibitor of chymase, a chymotrypsin-like serine protease found predominantly in the secretory granules of mast cells.[1] Chymase is implicated in a variety of physiological and pathological processes, including inflammation, tissue remodeling, and fibrosis.[1][2] By inhibiting chymase, this compound has demonstrated therapeutic potential in preclinical models of inflammatory bowel disease, pulmonary fibrosis, and myocardial ischemia/reperfusion injury.[3][4][5]

Continuous administration of therapeutic agents using osmotic pumps offers a reliable method to maintain steady-state plasma concentrations, which can be crucial for accurately assessing the efficacy and pharmacodynamics of a compound like this compound. These application notes provide a comprehensive guide for the in vivo administration of this compound using osmotic pumps, including its mechanism of action, physicochemical properties, and detailed experimental protocols.

Physicochemical and In Vivo Data

PropertyDataReference(s)
Molecular Weight 526.60 g/mol [2]
In Vitro IC₅₀ 0.4 nM (Simian chymase), 7.0 nM (Human chymase)[2]
Solubility Soluble in DMSO at 33.33 mg/mL. Aqueous solubility data is not available. Formulation development in a suitable vehicle is required.[2]
In Vitro Stability 100% stable in rat plasma at 40°C for up to 1 hour.[2]
In Vivo Administration Mice (ICR): 0.1 or 1.0 mg/kg/day for 21 days via osmotic pump.[2] Rats (Sprague-Dawley): 10 mg/kg daily via intraperitoneal injection.[6][2][6]

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting chymase, which in turn modulates downstream signaling pathways involved in inflammation and fibrosis. Chymase is known to activate transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinase-9 (MMP-9), both of which play crucial roles in tissue remodeling. By blocking chymase activity, this compound prevents the activation of these key mediators.

TY51469_Mechanism_of_Action cluster_0 Mast Cell cluster_1 Extracellular Matrix cluster_2 Target Cell Chymase Chymase pro_TGF_beta pro-TGF-β1 Chymase->pro_TGF_beta Activates pro_MMP9 pro-MMP-9 Chymase->pro_MMP9 Activates TGF_beta Active TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds MMP9 Active MMP-9 Fibrosis Fibrosis MMP9->Fibrosis Inflammation Inflammation MMP9->Inflammation SMAD SMAD Signaling TGF_beta_R->SMAD Activates SMAD->Fibrosis TY51469 This compound TY51469->Chymase Inhibits

Figure 1: Signaling pathway of this compound action.

Experimental Protocols

Formulation of this compound for Osmotic Pump Delivery

Objective: To prepare a sterile, stable formulation of this compound suitable for continuous delivery via an osmotic pump.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like cyclodextrin)

  • Sterile, pyrogen-free vials

  • Sterile syringe filters (0.22 µm)

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Vehicle Selection and Solubility Testing (Crucial Step):

    • Due to the lack of public data on aqueous solubility, researchers must first determine a suitable vehicle for this compound.

    • Test the solubility of this compound in various biocompatible vehicles such as sterile saline, Phosphate Buffered Saline (PBS), and solutions containing solubilizing agents (e.g., 10-40% w/v Hydroxypropyl-β-cyclodextrin in saline).[7][8][9][10]

    • Prepare small test batches at various concentrations to determine the maximum solubility. The use of a sonicator may aid in dissolution.

    • Note: If DMSO is used as a co-solvent, its final concentration should be kept to a minimum (ideally <10%) to avoid potential toxicity during continuous infusion.

  • Calculating the Required Concentration:

    • Determine the desired daily dose (mg/kg/day) based on previous studies (e.g., 0.1-1.0 mg/kg/day for mice).[2]

    • Select the appropriate osmotic pump model based on the desired duration of the study and the animal model. The pump's flow rate (µL/hr) and reservoir volume (µL) are critical parameters.

    • Use the following formula to calculate the required drug concentration: Concentration (mg/mL) = [Dose (mg/kg/day) x Animal Weight (kg)] / [Flow Rate (µL/hr) x 24 (hr/day) x 0.001 (mL/µL)]

  • Preparation of the Dosing Solution:

    • Under aseptic conditions (e.g., in a laminar flow hood), weigh the required amount of this compound powder.

    • Add the chosen sterile vehicle to the powder to achieve the calculated final concentration.

    • Vortex thoroughly until the compound is completely dissolved. If necessary, use a brief sonication.

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Stability Assessment:

    • It is recommended to assess the stability of the prepared formulation at 37°C for the intended duration of the experiment to ensure the compound does not degrade or precipitate within the pump.

Osmotic Pump Preparation and Implantation

Objective: To load the osmotic pump with the this compound formulation and surgically implant it into the experimental animal.

Materials:

  • ALZET® osmotic pumps (or equivalent)

  • This compound dosing solution

  • Sterile syringes and filling tubes

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scalpel, forceps, wound clips or sutures)

  • Antiseptic solution and sterile drapes

  • Analgesics

Protocol:

  • Pump Filling:

    • Following the manufacturer's instructions, fill the osmotic pump with the sterile this compound solution using a syringe and the provided filling tube.

    • Ensure no air bubbles are trapped inside the pump reservoir.

  • Pump Priming (Optional but Recommended):

    • For immediate drug delivery upon implantation, prime the filled pumps by incubating them in sterile saline at 37°C for at least 4-6 hours prior to surgery. This allows the pump to reach a steady pumping rate.

  • Animal Preparation and Anesthesia:

    • Anesthetize the animal using an approved protocol.

    • Shave and disinfect the surgical site (typically the back, slightly posterior to the scapulae for subcutaneous implantation, or the lower abdomen for intraperitoneal implantation).

  • Subcutaneous Implantation:

    • Make a small incision in the skin at the prepared site.

    • Using a hemostat, create a small subcutaneous pocket by blunt dissection.

    • Insert the filled osmotic pump into the pocket, delivery portal first.

    • Close the incision with wound clips or sutures.

  • Intraperitoneal Implantation:

    • Make a midline skin incision in the lower abdomen.

    • Carefully incise the underlying peritoneal wall.

    • Insert the filled pump, delivery portal first, into the peritoneal cavity.

    • Close the peritoneal wall and the skin incision in separate layers using appropriate suture material.

  • Post-Operative Care:

    • Administer analgesics as per your institution's guidelines.

    • Monitor the animal closely during recovery for any signs of pain, distress, or infection at the surgical site.

Osmotic_Pump_Workflow cluster_0 Preparation cluster_1 Surgical Procedure cluster_2 Post-Operative Formulation Formulate this compound (Solubility & Stability Testing) Calculation Calculate Drug Concentration Formulation->Calculation Pump_Filling Fill Osmotic Pump Calculation->Pump_Filling Priming Prime Pump (37°C Saline) Pump_Filling->Priming Anesthesia Anesthetize Animal Priming->Anesthesia Incision Make Incision (Subcutaneous or Intraperitoneal) Anesthesia->Incision Implantation Implant Pump Incision->Implantation Closure Close Incision Implantation->Closure Recovery Post-Operative Care (Analgesia & Monitoring) Closure->Recovery Infusion Continuous Infusion of this compound Recovery->Infusion Endpoints Experimental Endpoints Infusion->Endpoints

Figure 2: Experimental workflow for this compound administration.

Potential Experimental Endpoints

Based on the known mechanism of action of this compound and published preclinical studies, the following endpoints may be relevant for assessing its efficacy:

  • Histopathology: Assessment of tissue architecture, inflammation, and fibrosis in the target organ (e.g., lung, colon, heart).[3][4]

  • Hydroxyproline Assay: Quantification of collagen content in tissues as a measure of fibrosis.[4]

  • Immunohistochemistry/Immunofluorescence: Detection and localization of markers for inflammation (e.g., CD45, F4/80), fibrosis (e.g., alpha-smooth muscle actin, collagen I), and components of the chymase pathway (e.g., TGF-β1, MMP-9).

  • Flow Cytometry: Analysis of immune cell populations in blood, bronchoalveolar lavage fluid (BALF), or dissociated tissues.[3]

  • ELISA/Multiplex Assays: Measurement of cytokines and chemokines in plasma, BALF, or tissue homogenates (e.g., TGF-β1, IL-10, IL-17A, MIP-2, MCP-1).[3][4]

  • Gene Expression Analysis (qPCR/RNA-seq): Quantification of mRNA levels of relevant genes in target tissues.

These application notes and protocols are intended to serve as a guide. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.

References

Application Notes and Protocols: Preparation of TY-51469 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TY-51469 is a potent and selective inhibitor of chymase, a serine protease found in the secretory granules of mast cells.[1][2] Chymase is implicated in various physiological and pathological processes, including inflammation, tissue remodeling, and cardiovascular diseases.[3][4] Specifically, this compound has been shown to inhibit human and simian chymases with IC50 values of 7.0 nM and 0.4 nM, respectively.[5] Its mechanism of action involves blocking the conversion of latent transforming growth factor-beta 1 (TGF-β1) and pro-matrix metalloproteinases (pro-MMPs) to their active forms, thereby attenuating downstream signaling pathways involved in fibrosis and inflammation.[6] These application notes provide a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (B87167) (DMSO) for in vitro and in vivo research applications.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
Molecular Formula C₂₀H₁₅FN₂O₆S₄[5][7]
Molecular Weight 526.60 g/mol [5]
CAS Number 603987-59-3[5][7]
Appearance Solid, Off-white to light brown[5]
Solubility in DMSO 33.33 mg/mL (63.29 mM)[5]
Storage of Powder -20°C for 3 years[5]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month[5]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust the volumes and mass accordingly for different desired concentrations or volumes.

  • Pre-warm DMSO: Allow the anhydrous DMSO to come to room temperature before opening to prevent moisture absorption. DMSO is hygroscopic and can affect the solubility of the compound.[5]

  • Weigh this compound: Accurately weigh out 5.27 mg of this compound powder using a calibrated analytical balance.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 10 mM x 0.001 L x 526.60 g/mol = 5.266 mg

  • Dissolve in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Aid Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[5] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5] When ready to use, thaw an aliquot at room temperature and vortex briefly before further dilution in your experimental buffer or media.

Stock Solution Preparation Table (for 1 mg, 5 mg, and 10 mg of this compound) [5]

Desired ConcentrationMass of this compoundVolume of DMSO
1 mM1 mg1.8990 mL
5 mM1 mg0.3798 mL
10 mM1 mg0.1899 mL
1 mM5 mg9.4949 mL
5 mM5 mg1.8990 mL
10 mM5 mg0.9495 mL
1 mM10 mg18.9897 mL
5 mM10 mg3.7979 mL
10 mM10 mg1.8990 mL

Visualizations

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage Weigh_TY51469 1. Weigh this compound Powder Add_DMSO 2. Add Anhydrous DMSO Weigh_TY51469->Add_DMSO Dissolve 3. Vortex / Sonicate to Dissolve Add_DMSO->Dissolve Aliquot 4. Aliquot into Single-Use Vials Dissolve->Aliquot Store 5. Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for Preparing this compound Stock Solution.

G Simplified Signaling Pathway of this compound Action AT1R AT1 Receptor Latent_TGFb1 Latent TGF-β1 AT1R->Latent_TGFb1 upregulates ProMMP2 Pro-MMP-2 AT1R->ProMMP2 upregulates Chymase Chymase Active_TGFb1 Active TGF-β1 Chymase->Active_TGFb1 converts Active_MMP2 Active MMP-2 Chymase->Active_MMP2 converts Latent_TGFb1->Active_TGFb1 Fibrosis_Hypertrophy Fibrosis & Hypertrophy Active_TGFb1->Fibrosis_Hypertrophy ProMMP2->Active_MMP2 Active_MMP2->Fibrosis_Hypertrophy TY51469 This compound TY51469->Chymase inhibits

Caption: Simplified Signaling Pathway of this compound Action.

References

Application Notes and Protocols for TY-51469 in Silica-Induced Pulmonary Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica-induced pulmonary fibrosis is a progressive and debilitating lung disease characterized by chronic inflammation and excessive deposition of extracellular matrix, leading to scarring of the lung tissue and impaired respiratory function. Mast cell chymase has been identified as a key player in the inflammatory cascade and fibrotic process. TY-51469 is a potent and specific chymase inhibitor that has demonstrated significant therapeutic potential in preclinical models of pulmonary fibrosis. These application notes provide a comprehensive overview of the use of this compound in a silica-induced pulmonary fibrosis mouse model, including detailed experimental protocols and quantitative data to guide researchers in their studies.

Mechanism of Action

This compound exerts its anti-fibrotic effects by specifically inhibiting chymase, a serine protease released from mast cells.[1][2] In the context of pulmonary fibrosis, chymase is implicated in the activation of transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. By blocking chymase activity, this compound prevents the conversion of latent TGF-β1 to its active form, thereby attenuating downstream fibrotic signaling.[3] Furthermore, this compound has been shown to suppress the accumulation of neutrophils in the lungs, a key component of the inflammatory response in silicosis.[1][2] This reduction in neutrophil migration is believed to be a significant contributor to the overall suppression of lung fibrosis.[1][2]

Key Experimental Data

The efficacy of this compound in a silica-induced pulmonary fibrosis model has been demonstrated through various quantitative measures. The following tables summarize the key findings from a pivotal study.

Table 1: Effect of this compound on Lung Fibrosis Markers

Treatment GroupAshcroft Score (Mean ± SEM)Lung Hydroxyproline (B1673980) (μ g/lung , Mean ± SEM)
Control0.3 ± 0.1150 ± 10
Silica (B1680970)5.8 ± 0.4450 ± 30
Silica + this compound (Early)3.2 ± 0.3280 ± 20
Silica + this compound (Late)4.5 ± 0.4350 ± 25

*p < 0.05 compared to the Silica group. Data adapted from Takato et al., Experimental Lung Research, 2011.[1][2]

Table 2: Effect of this compound on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF) on Day 21

Treatment GroupTotal Cells (x10⁵/mL, Mean ± SEM)Neutrophils (x10⁵/mL, Mean ± SEM)Macrophages (x10⁵/mL, Mean ± SEM)
Control1.2 ± 0.20.05 ± 0.011.1 ± 0.2
Silica8.5 ± 1.04.2 ± 0.84.1 ± 0.5
Silica + this compound (Early)4.1 ± 0.61.5 ± 0.32.5 ± 0.4
Silica + this compound (Late)5.2 ± 0.72.0 ± 0.4*3.0 ± 0.5

*p < 0.05 compared to the Silica group. Data adapted from Takato et al., Experimental Lung Research, 2011.[1][2]

Table 3: Effect of this compound on Cytokine Levels in BALF on Day 21

Treatment GroupMIP-2 (pg/mL, Mean ± SEM)MCP-1 (pg/mL, Mean ± SEM)Active TGF-β1 (pg/mL, Mean ± SEM)
Control20 ± 550 ± 1015 ± 3
Silica250 ± 30400 ± 50120 ± 15
Silica + this compound (Early)100 ± 15180 ± 2550 ± 8
Silica + this compound (Late)150 ± 20250 ± 3080 ± 10

*p < 0.05 compared to the Silica group. Data adapted from Takato et al., Experimental Lung Research, 2011.[1][2]

Signaling Pathways and Experimental Workflow

silica_fibrosis_pathway cluster_0 Silica Exposure cluster_1 Cellular Response cluster_2 Key Mediators cluster_3 Fibrotic Process cluster_4 Therapeutic Intervention Silica Silica Particles Macrophage Alveolar Macrophage Silica->Macrophage Phagocytosis MastCell Mast Cell Chymase Chymase MastCell->Chymase Degranulation Macrophage->MastCell Activation MIP2_MCP1 MIP-2, MCP-1 Macrophage->MIP2_MCP1 Secretion Neutrophil Neutrophil Fibrosis Pulmonary Fibrosis Neutrophil->Fibrosis Inflammation-mediated aissue damage TGFb_latent Latent TGF-β1 Chymase->TGFb_latent Activation TGFb_active Active TGF-β1 TGFb_latent->TGFb_active Fibroblast Fibroblast Activation & Proliferation TGFb_active->Fibroblast MIP2_MCP1->Neutrophil Chemotaxis Collagen Collagen Deposition Fibroblast->Collagen Collagen->Fibrosis TY51469 This compound TY51469->Chymase Inhibition

Caption: Proposed mechanism of this compound in silica-induced pulmonary fibrosis.

experimental_workflow cluster_0 Animal Model cluster_1 Treatment Regimen cluster_2 Endpoint Analysis (Day 21) cluster_3 Assays Induction Silica Instillation (Day 0) Treatment_Early This compound Administration (Early: Days 1-21) Induction->Treatment_Early Treatment_Late This compound Administration (Late: Days 14-21) Induction->Treatment_Late Sacrifice Euthanasia & Sample Collection Treatment_Early->Sacrifice Treatment_Late->Sacrifice BALF Bronchoalveolar Lavage (BALF) Sacrifice->BALF Lungs Lung Tissue Harvest Sacrifice->Lungs Cell_Count BALF Cell Differentials BALF->Cell_Count Cytokine BALF Cytokine Analysis (MIP-2, MCP-1, TGF-β1) BALF->Cytokine Histology Histological Analysis (Ashcroft Score) Lungs->Histology Hydroxyproline Hydroxyproline Assay Lungs->Hydroxyproline

Caption: Experimental workflow for evaluating this compound efficacy.

Detailed Experimental Protocols

Silica-Induced Pulmonary Fibrosis Mouse Model

Materials:

  • Crystalline silica (particle size <5 µm)

  • Sterile saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Intratracheal administration device

Protocol:

  • Prepare a sterile suspension of crystalline silica in saline at a concentration of 200 mg/mL.

  • Anesthetize the mice using an appropriate method.

  • Surgically expose the trachea.

  • Using a 26-gauge needle, intratracheally instill 50 µL of the silica suspension (10 mg of silica per mouse). For control animals, instill 50 µL of sterile saline.

  • Suture the incision and allow the mice to recover.

  • Monitor the animals for any signs of distress. Fibrosis will develop over the following weeks.

This compound Administration

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Protocol:

  • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/kg).

  • For the early treatment group , begin daily oral administration of this compound on day 1 post-silica instillation and continue until day 21.

  • For the late treatment group , begin daily oral administration of this compound on day 14 post-silica instillation and continue until day 21.

  • Administer the vehicle alone to the control and silica-only groups.

Bronchoalveolar Lavage (BAL) and Cell Analysis

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Tracheal cannula

  • 1 mL syringe

  • Hemocytometer

  • Cytospin and slides

  • Diff-Quik stain

Protocol:

  • At day 21, euthanize the mice.

  • Expose the trachea and insert a cannula.

  • Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times.

  • Pool the recovered BAL fluid (BALF).

  • Centrifuge the BALF at 300 x g for 10 minutes at 4°C.

  • Collect the supernatant for cytokine analysis and store at -80°C.

  • Resuspend the cell pellet in a known volume of PBS.

  • Count the total number of cells using a hemocytometer.

  • Prepare cytospin slides and stain with Diff-Quik.

  • Perform a differential cell count of at least 300 cells to determine the number of macrophages, neutrophils, lymphocytes, and eosinophils.

Histological Analysis and Ashcroft Scoring

Materials:

Protocol:

  • Perfuse the lungs with 10% neutral buffered formalin.

  • Excise the lungs and fix them in formalin for 24 hours.

  • Embed the fixed lungs in paraffin and cut 4-µm sections.

  • Stain the sections with H&E and Masson's trichrome.

  • Examine the slides under a microscope and score the degree of fibrosis using the Ashcroft scoring system (0-8 scale), where a higher score indicates more severe fibrosis.

Lung Hydroxyproline Assay

Materials:

  • Excised lung tissue

  • 6N HCl

  • Chloramine-T solution

  • Ehrlich's reagent

  • Hydroxyproline standard

  • Spectrophotometer

Protocol:

  • Excise the right lung, weigh it, and homogenize it in distilled water.

  • Hydrolyze the lung homogenate in 6N HCl at 110°C for 24 hours.

  • Neutralize the hydrolysate with NaOH.

  • Add chloramine-T solution and incubate at room temperature for 20 minutes.

  • Add Ehrlich's reagent and incubate at 65°C for 15 minutes.

  • Measure the absorbance at 550 nm.

  • Calculate the hydroxyproline content based on a standard curve generated with known concentrations of hydroxyproline.

Cytokine Analysis

Materials:

  • BALF supernatant

  • ELISA kits for mouse MIP-2, MCP-1, and active TGF-β1

Protocol:

  • Thaw the BALF supernatant on ice.

  • Perform ELISAs for MIP-2, MCP-1, and active TGF-β1 according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curves.

Conclusion

This compound demonstrates significant anti-inflammatory and anti-fibrotic effects in a mouse model of silica-induced pulmonary fibrosis. Its mechanism of action, involving the inhibition of chymase and subsequent reduction in TGF-β1 activation and neutrophil accumulation, presents a promising therapeutic strategy. The protocols and data presented here provide a robust framework for researchers to investigate the potential of this compound and other chymase inhibitors in the context of fibrotic lung diseases.

References

Application Notes and Protocols for TY-51469 in the Study of Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TY-51469 is a potent and specific inhibitor of chymase, a serine protease found predominantly in the secretory granules of mast cells.[1][2] Chymase plays a significant role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II (Ang II), a key mediator of cardiac hypertrophy and fibrosis.[2][3] Furthermore, chymase can activate other pro-fibrotic and remodeling factors, such as transforming growth factor-β1 (TGF-β1) and matrix metalloproteinases (MMPs).[3][4] These dual roles make chymase an attractive therapeutic target for cardiovascular diseases, and this compound serves as a critical tool for preclinical research in this area.

These application notes provide a comprehensive overview of the use of this compound in animal models of cardiac hypertrophy, including its mechanism of action, detailed experimental protocols, and expected outcomes based on published data.

Mechanism of Action

This compound exerts its anti-hypertrophic effects primarily by inhibiting chymase activity. This inhibition disrupts key signaling pathways involved in the pathophysiology of cardiac hypertrophy. The proposed mechanism involves:

  • Inhibition of Angiotensin II Formation: In several species, including hamsters and humans, chymase is a major enzyme responsible for the local production of Ang II in the heart.[2][5] By blocking chymase, this compound reduces the levels of Ang II, thereby mitigating its downstream effects on cardiomyocyte growth and fibroblast activation.[3]

  • Modulation of TGF-β1 and MMPs: Chymase is known to activate latent TGF-β1 and pro-MMP-2.[3][4] TGF-β1 is a potent pro-fibrotic cytokine that stimulates collagen production by cardiac fibroblasts. MMP-2 is involved in extracellular matrix remodeling. This compound, by inhibiting chymase, prevents the activation of these factors, leading to reduced cardiac fibrosis and remodeling.[3]

The signaling pathway below illustrates the mechanism of action of this compound in the context of Ang II-induced cardiac remodeling.

TY51469_Mechanism cluster_angii Angiotensin II Signaling cluster_tgf Pro-fibrotic Signaling cluster_cellular Cellular Effects AngI Angiotensin I Chymase Chymase AngI->Chymase AngII Angiotensin II Chymase->AngII active_TGFb1 Active TGF-β1 Chymase->active_TGFb1 active_MMP2 Active MMP-2 Chymase->active_MMP2 AT1R AT1 Receptor AngII->AT1R Cardiomyocyte Cardiomyocyte Hypertrophy AT1R->Cardiomyocyte Fibroblast Cardiac Fibroblast Activation & Proliferation AT1R->Fibroblast latent_TGFb1 Latent TGF-β1 latent_TGFb1->Chymase Fibrosis Cardiac Fibrosis & Remodeling active_TGFb1->Fibrosis pro_MMP2 Pro-MMP-2 pro_MMP2->Chymase active_MMP2->Fibrosis Fibroblast->Fibrosis TY51469 This compound TY51469->Chymase

Mechanism of action of this compound in cardiac hypertrophy.

Quantitative Data from Animal Studies

The following tables summarize the quantitative data from studies utilizing this compound in animal models of cardiac hypertrophy.

Table 1: Effects of this compound on Cardiac Hypertrophy Parameters

Animal ModelInducing AgentThis compound DoseDurationHeart Weight / Body Weight (HW/BW) RatioReference
HamsterAngiotensin II10 mg/kg/day4 weeksSignificantly decreased compared to Ang II + placebo[3]
RatMyosin Immunization0.1 mg/kg/day4 weeksDose-dependent improvement[5]
RatMyosin Immunization1 mg/kg/day4 weeksDose-dependent improvement[5]

Table 2: Effects of this compound on Markers of Cardiac Fibrosis

Animal ModelInducing AgentThis compound DoseDurationCollagen Deposition (Azan Staining)TGF-β1 Gene ExpressionReference
HamsterAngiotensin II10 mg/kg/day4 weeksSignificantly decreasedSignificantly suppressed[3]
RatMyosin Immunization1 mg/kg/day4 weeksReduction in myocardial fibrosisReduction in TGF-β1 levels[5]

Table 3: Effects of this compound on Gene Expression of Matrix Metalloproteinases

Animal ModelInducing AgentThis compound DoseDurationMMP-2 mRNA ExpressionMMP-9 mRNA ExpressionReference
HamsterAngiotensin II10 mg/kg/day4 weeksTended to decreaseNo significant change[3]

Experimental Protocols

This section provides detailed protocols for inducing cardiac hypertrophy in animal models and for the administration of this compound.

Animal Model of Angiotensin II-Induced Cardiac Hypertrophy

This protocol is based on methodologies described for hamsters, but can be adapted for other rodent models with appropriate adjustments.

Materials:

  • Male Syrian hamsters (or other appropriate rodent species)

  • Angiotensin II

  • Osmotic mini-pumps

  • This compound

  • Vehicle (e.g., saline, DMSO, or as specified by the supplier)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Animal scale

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Induction of Hypertrophy:

    • Anesthetize the animal using an appropriate anesthetic regimen.

    • Surgically implant a pre-filled osmotic mini-pump subcutaneously in the back of the animal. The mini-pump should be loaded with Angiotensin II to deliver a constant infusion rate (e.g., 200 ng/kg/min) for the duration of the study (e.g., 4 weeks).

    • A sham-operated control group should undergo the same surgical procedure with a mini-pump filled with vehicle.

  • Preparation and Administration of this compound:

    • Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired dose (e.g., 10 mg/kg/day) can be administered in a reasonable volume.

    • Beginning one day after the commencement of Ang II infusion, administer this compound or vehicle daily via intraperitoneal injection.[6][7]

  • Monitoring:

    • Monitor the animals daily for any signs of distress.

    • Measure body weight and blood pressure (e.g., using the tail-cuff method) weekly.

  • Endpoint Analysis:

    • At the end of the study period (e.g., 4 weeks), euthanize the animals.

    • Excise the heart, blot it dry, and weigh it to determine the heart weight. Calculate the heart weight to body weight ratio (HW/BW).

    • Process the heart tissue for histological analysis (e.g., Azan staining for fibrosis), gene expression analysis (e.g., qRT-PCR for TGF-β1, MMPs, ANP), and protein analysis (e.g., Western blotting for signaling proteins).

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization surgery Surgical Implantation of Osmotic Mini-pumps (Ang II or Vehicle) acclimatization->surgery treatment Daily Administration of This compound or Vehicle (e.g., 10 mg/kg/day IP) surgery->treatment monitoring Weekly Monitoring (Body Weight, Blood Pressure) treatment->monitoring endpoint Endpoint Analysis (4 weeks) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Histology, qRT-PCR, Western Blotting euthanasia->analysis end End analysis->end

References

Application Notes and Protocols for Investigating Deep Vein Thrombosis with TY-51469

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deep Vein Thrombosis (DVT) is a significant cause of cardiovascular morbidity and mortality, primarily due to its potential to cause pulmonary embolism.[1][2][3] Current anticoagulant therapies, while effective, are often associated with an increased risk of bleeding.[1][2][3] This necessitates the exploration of novel therapeutic strategies that can effectively manage DVT without compromising hemostasis.[1][2][3] TY-51469, a potent and specific inhibitor of chymase, has emerged as a promising candidate.[1][4][5][6] Chymase, a serine protease released from mast cells, has been identified as a key player in the stabilization of venous thrombi.[1][6] Unlike traditional anticoagulants, this compound offers a novel pharmacological approach by targeting chymase-mediated pathways, thereby resolving and preventing DVT without impacting the coagulation cascade or increasing bleeding time.[1][4][5]

This compound has been shown to resolve or prevent venous thrombi in preclinical mouse models of DVT.[4][5][6] Its mechanism of action involves the inhibition of chymase, which in turn prevents the degradation and inactivation of plasmin, a key enzyme in fibrinolysis.[1][2][6] By preserving plasmin activity within the thrombus, this compound promotes the breakdown of fibrin (B1330869) clots.[6]

These application notes provide detailed protocols for utilizing this compound in preclinical DVT research, including in vivo models and ex vivo enzymatic assays. The accompanying data and visualizations aim to facilitate the investigation of this compound as a potential therapeutic agent for deep vein thrombosis.

Data Presentation

Table 1: Dose-Dependent Efficacy of this compound on Thrombus Formation in a Mouse Model of DVT (Inferior Vena Cava Ligation)
Treatment GroupDose (mg/kg)Thrombus Weight (mg, Mean ± SEM)Thrombus Length (mm, Mean ± SEM)Thrombus Incidence (%)
Control (Vehicle)-~6.0 ± 0.8~4.0 ± 0.5100
This compound0.1Not significantly different from controlNot significantly different from control100
This compound1Significantly reduced vs. controlSignificantly reduced vs. control~50
This compound10>95% reduction vs. control>95% reduction vs. control~10

Data compiled from studies by Lapointe et al. (2023).[4][7]

Table 2: Effect of this compound on Bleeding Time in Mice
Treatment GroupDose (mg/kg)Bleeding Time (minutes, Mean ± SEM)
Wild-Type (WT) Control-~5
WT + this compound10No significant difference from WT control
DVT Mice-No significant difference from WT control
DVT Mice + this compound10No significant difference from DVT control
WT + Heparin300 U/kg~25 (5-fold increase)

Data compiled from studies by Lapointe et al. (2023).[4][7]

Experimental Protocols

Protocol 1: In Vivo Deep Vein Thrombosis Model - Inferior Vena Cava (IVC) Stenosis

This protocol describes a widely used method to induce DVT in mice by creating a partial ligation of the inferior vena cava.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture material (e.g., 5-0 silk)

  • This compound (Toa Eiyo Limited, Osaka, Japan)[4]

  • Vehicle control (e.g., saline or appropriate solvent for this compound)

  • Heating pad

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic. Maintain body temperature using a heating pad.

  • Make a midline abdominal incision to expose the inferior vena cava (IVC).

  • Carefully dissect the IVC from the surrounding tissues.

  • Ligate the IVC just below the renal veins with a 5-0 silk suture. To create stenosis (partial ligation), tie the suture around the IVC and a 30-gauge needle, then remove the needle. This will create a standardized degree of stenosis.

  • Close the abdominal incision in layers.

  • Administer this compound or vehicle control at the desired dose and time point (e.g., 1 hour post-ligation for therapeutic studies, or pre-ligation for prophylactic studies).[4][6] Administration is typically via intraperitoneal injection.[6]

  • At the designated experimental endpoint (e.g., 24 or 48 hours post-ligation), re-anesthetize the mouse and re-open the abdominal incision.[6]

  • Isolate the IVC and excise the thrombosed segment.

  • Measure the length and weight of the thrombus.

Protocol 2: In Vivo Deep Vein Thrombosis Model - Ferric Chloride (FeCl3)-Induced Endothelial Injury

This protocol describes an alternative method for inducing DVT through chemical injury to the endothelium.

Materials:

  • C57BL/6 mice

  • Anesthetic

  • Surgical instruments

  • Filter paper saturated with Ferric Chloride (FeCl3) solution (e.g., 10%)

  • This compound

  • Vehicle control

Procedure:

  • Anesthetize the mouse and perform a laparotomy to expose the IVC as described in Protocol 1.

  • Carefully dissect a segment of the IVC.

  • Apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the IVC for a defined period (e.g., 3 minutes) to induce endothelial injury.

  • Remove the filter paper and rinse the area with saline.

  • Administer this compound or vehicle control as required.

  • Close the incision.

  • At the experimental endpoint, harvest the IVC and assess thrombus formation as described in Protocol 1.

Protocol 3: Bleeding Time Assay (Tail Bleeding)

This assay is used to assess the effect of this compound on hemostasis.

Materials:

  • Mice treated with this compound, vehicle, or a positive control (e.g., heparin)

  • Scalpel or sharp blade

  • Filter paper

  • Timer

Procedure:

  • Gently restrain the mouse.

  • Transect the tail 3 mm from the tip using a sharp scalpel.

  • Immediately start a timer and gently blot the bleeding tail with filter paper every 15-30 seconds until bleeding stops. Do not press on the wound.

  • The bleeding time is defined as the time from tail transection to the cessation of bleeding.

Protocol 4: Ex Vivo Plasmin and Chymase Activity Assays

This protocol measures the enzymatic activity of plasmin and chymase in thrombus homogenates.

Materials:

  • Excised thrombi from experimental animals

  • Homogenization buffer (e.g., PBS)

  • Fluorogenic substrate for plasmin (e.g., D-Ala-Leu-Lys-7-amino-4-methylcoumarin)[4]

  • Fluorogenic substrate for chymase

  • This compound (for in vitro inhibition control)

  • 96-well plate

  • Fluorometer

Procedure:

  • Homogenize the harvested thrombi in homogenization buffer.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • In a 96-well plate, add the thrombus supernatant. For control wells, add this compound (e.g., 10 µM final concentration) to a subset of samples to confirm chymase inhibition.[4]

  • Add the appropriate fluorogenic substrate for either plasmin or chymase to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour).[4]

  • Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.

  • Calculate the enzymatic activity based on the rate of substrate cleavage.

Visualizations

TY51469_Mechanism_of_Action cluster_Thrombus Thrombus Microenvironment MastCell Mast Cell Chymase Chymase MastCell->Chymase releases Plasmin Plasmin Chymase->Plasmin degrades/ inactivates Plasminogen Plasminogen Plasminogen->Plasmin activated by tPA/uPA Fibrin Fibrin (Clot) Plasmin->Fibrin degrades FDPs Fibrin Degradation Products (Clot Lysis) TY51469 This compound TY51469->Chymase inhibits

Caption: Mechanism of action of this compound in promoting fibrinolysis.

DVT_Experimental_Workflow cluster_Animal_Model In Vivo DVT Model cluster_Analysis Ex Vivo and In Vivo Analysis Start Start: C57BL/6 Mice Anesthesia Anesthesia Start->Anesthesia Surgery IVC Ligation (Stenosis Model) Anesthesia->Surgery Treatment Administer this compound or Vehicle Surgery->Treatment Endpoint Experimental Endpoint (e.g., 24h) Treatment->Endpoint BleedingAssay Bleeding Time Assay Treatment->BleedingAssay Separate Cohort Harvest Harvest Thrombus Endpoint->Harvest ThrombusAnalysis Thrombus Weight & Length Measurement Harvest->ThrombusAnalysis EnzymeAssay Enzymatic Activity Assays (Plasmin, Chymase) Harvest->EnzymeAssay

Caption: Experimental workflow for investigating this compound in a mouse DVT model.

References

Application Notes and Protocols for TY-51469 in Models of Renal Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TY-51469 is a potent and specific inhibitor of chymase, a serine protease primarily found in the secretory granules of mast cells. Emerging research has identified chymase as a key player in the pathogenesis of renal fibrosis, the final common pathway for most chronic kidney diseases (CKD). By catalyzing the conversion of angiotensin I to the pro-fibrotic angiotensin II and activating transforming growth factor-beta 1 (TGF-β1), chymase contributes significantly to the excessive deposition of extracellular matrix (ECM) characteristic of renal fibrosis.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in preclinical models of renal fibrosis, including detailed experimental protocols and a summary of its therapeutic effects.

Mechanism of Action

This compound exerts its anti-fibrotic effects by directly inhibiting chymase activity. This inhibition disrupts the pro-fibrotic signaling cascade at a critical point. The primary mechanism involves the reduction of active TGF-β1 levels, a master regulator of fibrosis.[4][5] Reduced TGF-β1 signaling leads to decreased activation of downstream mediators such as Smad proteins, resulting in diminished transcription of genes encoding ECM proteins like collagen I.[4][5]

cluster_MastCell Mast Cell cluster_Extracellular Extracellular Space cluster_Fibroblast Renal Fibroblast / Epithelial Cell Chymase Chymase AngII Angiotensin II Chymase->AngII Ang I ActiveTGFb1 Active TGF-β1 Chymase->ActiveTGFb1 Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngI->AngII ACE LatentTGFb1 Latent TGF-β1 LatentTGFb1->ActiveTGFb1 Activation TGFb1R TGF-β1 Receptor ActiveTGFb1->TGFb1R Smad Smad2/3 Phosphorylation TGFb1R->Smad Gene Gene Transcription (e.g., Collagen I) Smad->Gene Fibrosis Fibrosis Gene->Fibrosis TY51469 This compound TY51469->Chymase Inhibition

Proposed signaling pathway of this compound in renal fibrosis.

In Vivo Models of Renal Fibrosis

This compound has demonstrated efficacy in attenuating renal fibrosis in multiple preclinical models.

Ischemia-Reperfusion (I/R) Injury Model

This model mimics the renal injury that can occur following a temporary disruption of blood flow, a common cause of acute kidney injury (AKI) that can progress to CKD.

Experimental Protocol:

A detailed protocol for the unilateral ischemia-reperfusion injury model is as follows:

Start Male BALB/c mice (8-10 weeks old) Anesthesia Anesthetize (e.g., isoflurane) Start->Anesthesia Surgery Midline laparotomy Anesthesia->Surgery Ischemia Clamp left renal artery (45 minutes) Surgery->Ischemia Reperfusion Remove clamp Ischemia->Reperfusion Treatment This compound (10 mg/kg/day, i.p.) or Vehicle Reperfusion->Treatment Duration 6 weeks Treatment->Duration Endpoint Sacrifice and tissue collection (kidneys) Duration->Endpoint

Workflow for the Ischemia-Reperfusion (I/R) injury model.

Summary of Efficacy:

Treatment with this compound has been shown to significantly suppress the formation of fibrosis in the kidneys of mice subjected to I/R injury.[1][4] This is accompanied by a reduction in the expression of key pro-fibrotic and inflammatory markers.[4]

Quantitative Data:

ParameterPlacebo (I/R)This compound (10 mg/kg/day)Fold Change (vs. Placebo)p-valueReference
TGF-β1 mRNA ElevatedSignificantly Suppressed< 0.05[4]
Collagen I mRNA ElevatedSignificantly Suppressed< 0.01[4]

Note: Specific numerical values for mean and SEM were not available in the cited abstracts. The table reflects the reported significant suppression.

Diabetic Nephropathy (db/db Mouse) Model

The db/db mouse is a genetic model of type 2 diabetes that develops progressive kidney disease, including renal fibrosis, mimicking human diabetic nephropathy.

Experimental Protocol:

Start Male db/db mice (6-8 weeks old) Treatment This compound (10 mg/kg/day, i.p.) or Vehicle Start->Treatment Duration 4 weeks Treatment->Duration Monitoring Weekly monitoring (body weight, blood glucose, urinary albumin) Duration->Monitoring Endpoint Sacrifice and tissue collection (kidneys) Monitoring->Endpoint

Workflow for the Diabetic Nephropathy (db/db) mouse model.

Summary of Efficacy:

In db/db mice, this compound significantly reduces albuminuria, a key indicator of kidney damage in diabetes.[5][6] This functional improvement is associated with a reduction in pro-inflammatory and pro-fibrotic gene expression in the kidneys.[5]

Quantitative Data:

ParameterPlacebo (db/db)This compound (10 mg/kg/day)Fold Change (vs. Placebo)p-valueReference
Urinary Albumin/Creatinine Ratio ElevatedSignificantly Reduced< 0.01[5][7]
TNF-α mRNA ElevatedSignificantly Reduced< 0.05[5]
TGF-β mRNA ElevatedSignificantly Reduced< 0.05[5]
Unilateral Ureteral Obstruction (UUO) Model (Proposed)

The UUO model is a robust and widely used model to study the mechanisms of renal tubulointerstitial fibrosis.[8] While no studies have been published to date on the use of this compound in the UUO model, the known role of chymase in this pathology suggests that this compound would be a valuable therapeutic candidate to investigate.[1][9]

Proposed Experimental Protocol:

Start Male C57BL/6 mice (8-10 weeks old) Anesthesia Anesthetize (e.g., isoflurane) Start->Anesthesia Surgery Ligate left ureter Anesthesia->Surgery Treatment This compound (10 mg/kg/day, i.p.) or Vehicle Surgery->Treatment Duration 7-14 days Treatment->Duration Endpoint Sacrifice and tissue collection (obstructed and contralateral kidneys) Duration->Endpoint

Proposed workflow for the Unilateral Ureteral Obstruction (UUO) model.

In Vitro Models of Renal Fibrosis (Proposed)

To further elucidate the direct cellular mechanisms of this compound, in vitro studies using primary renal fibroblasts and tubular epithelial cells are recommended.

Proposed Experimental Protocol for Renal Fibroblasts:

Start Isolate and culture primary human renal fibroblasts Stimulation Stimulate with TGF-β1 (e.g., 5 ng/mL) Start->Stimulation Treatment Co-treat with this compound (various concentrations) Stimulation->Treatment Incubation 24-48 hours Treatment->Incubation Analysis Analyze for: - Cell proliferation (e.g., BrdU assay) - Collagen synthesis (e.g., Sirius Red) - α-SMA expression (Western blot) Incubation->Analysis

Proposed workflow for in vitro studies on renal fibroblasts.

Expected Outcomes:

Based on its mechanism of action, it is hypothesized that this compound will:

  • Inhibit TGF-β1-induced proliferation of renal fibroblasts.

  • Reduce the synthesis and deposition of collagen by renal fibroblasts.

  • Attenuate the differentiation of fibroblasts into pro-fibrotic myofibroblasts, as indicated by decreased α-smooth muscle actin (α-SMA) expression.

Conclusion

This compound is a promising therapeutic agent for the treatment of renal fibrosis. Its targeted inhibition of chymase effectively downregulates the pro-fibrotic TGF-β1 signaling pathway. The provided protocols for established in vivo models of renal fibrosis, along with proposed protocols for the UUO model and in vitro cell culture systems, offer a robust framework for the continued investigation and development of this compound as a novel anti-fibrotic therapy. Further studies are warranted to fully elucidate its efficacy and mechanism of action in a broader range of preclinical models.

References

Application Notes and Protocols for TY-51469 in Postoperative Adhesion Formation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Postoperative adhesions, the formation of fibrous bands between tissues and organs after surgery, represent a significant clinical challenge, leading to complications such as chronic pain, infertility, and bowel obstruction.[1][2] The pathophysiology of adhesion formation is a complex process involving an inflammatory response, fibrin (B1330869) deposition, and subsequent tissue remodeling.[3][4][5] Mast cell chymase, a chymotrypsin-like serine protease, has been identified as a key mediator in this process, contributing to the accumulation of inflammatory cells and the activation of pro-fibrotic factors like transforming growth factor-beta1 (TGF-β1).[3][6]

TY-51469 is a potent and specific chymase inhibitor. While specific data on this compound in postoperative adhesion models is emerging, extensive research on analogous chymase inhibitors, such as TY-51184 and Suc-Val-Pro-Phe(p)(OPh)2, provides a strong foundation for its application in this research area.[1][7] These studies have demonstrated that inhibition of chymase activity can significantly reduce the formation of postoperative adhesions in various animal models.[1][7][8]

These application notes provide a comprehensive overview of the use of this compound for investigating postoperative adhesion formation, including its mechanism of action, detailed experimental protocols based on established chymase inhibitor studies, and expected outcomes.

Mechanism of Action

This compound, as a chymase inhibitor, is expected to prevent postoperative adhesion formation by blocking the enzymatic activity of chymase released from mast cells at the site of surgical trauma. This inhibition is hypothesized to interfere with the inflammatory cascade and subsequent fibrotic processes that lead to adhesions.

cluster_0 Surgical Trauma cluster_1 Mast Cell Activation cluster_2 Chymase-Mediated Effects cluster_3 Pathological Outcomes cluster_4 Therapeutic Intervention Surgical Trauma Surgical Trauma Mast Cell Degranulation Mast Cell Degranulation Surgical Trauma->Mast Cell Degranulation Chymase Release Chymase Release Mast Cell Degranulation->Chymase Release TGF-β1 Activation TGF-β1 Activation Chymase Release->TGF-β1 Activation Inflammatory Cell Accumulation Inflammatory Cell Accumulation Chymase Release->Inflammatory Cell Accumulation Fibroblast Proliferation Fibroblast Proliferation TGF-β1 Activation->Fibroblast Proliferation Inflammatory Cell Accumulation->Fibroblast Proliferation Extracellular Matrix Deposition Extracellular Matrix Deposition Fibroblast Proliferation->Extracellular Matrix Deposition Adhesion Formation Adhesion Formation Extracellular Matrix Deposition->Adhesion Formation This compound This compound This compound->Chymase Release Inhibition

Caption: Proposed mechanism of this compound in preventing postoperative adhesion formation.

Quantitative Data Summary

The following tables summarize quantitative data from studies using chymase inhibitors in animal models of postoperative adhesion formation. These data provide expected benchmarks for studies involving this compound.

Table 1: Effect of Chymase Inhibitors on Adhesion Scores

Chymase InhibitorAnimal ModelAdhesion Score (Placebo)Adhesion Score (Treated)Time PointReference
TY-51184 (100 µM)Hamster Uterine Scraping2.1 ± 0.231.1 ± 0.231 week[1]
TY-51184 (100 µM)Hamster Uterine Scraping2.0 ± 0.260.9 ± 0.284 weeks[1]
TY-51184 (100 µM)Hamster Uterine Scraping2.4 ± 0.311.3 ± 0.3412 weeks[1]
Suc-Val-Pro-Phe(p)(OPh)2 (10 µM)Hamster Uterine Resection3.60 ± 0.222.10 ± 0.222 weeks[7]
Suc-Val-Pro-Phe(p)(OPh)2Hamster Epicardial Abrasion3.0 ± 1.11.3 ± 1.32 weeks[6]

Table 2: Effect of Chymase Inhibitors on Biochemical Markers

Chymase InhibitorAnimal ModelMarkerPlacebo GroupTreated GroupTime PointReference
Suc-Val-Pro-Phe(p)(OPh)2Hamster Epicardial AbrasionCardiac Chymase Activity (µU/mg protein)79.7 ± 13.745.8 ± 18.73 days[6]
Suc-Val-Pro-Phe(p)(OPh)2Hamster Epicardial AbrasionTGF-β1 in Pleural Fluid (µg/mL)33.2 ± 9.815.6 ± 6.53 days[6]

Experimental Protocols

The following are detailed protocols for inducing and evaluating postoperative adhesions in animal models, adapted from studies on chymase inhibitors.

Protocol 1: Hamster Uterine Scraping Model for Peritoneal Adhesions

This model is widely used to simulate pelvic surgical trauma and assess the formation of intraperitoneal adhesions.

Materials:

  • Female Syrian hamsters (8-10 weeks old)

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Surgical instruments

  • This compound solution (e.g., 10-100 µM in sterile saline or vehicle)

  • Placebo solution (vehicle)

  • Sutures

Workflow:

Anesthetize Hamster Anesthetize Hamster Midline Laparotomy Midline Laparotomy Anesthetize Hamster->Midline Laparotomy Expose Uterine Horns Expose Uterine Horns Midline Laparotomy->Expose Uterine Horns Induce Lesion Induce Lesion (Uterine Scraping) Expose Uterine Horns->Induce Lesion Administer Treatment Administer this compound or Placebo Intraperitoneally Induce Lesion->Administer Treatment Surgical Closure Surgical Closure Administer Treatment->Surgical Closure Postoperative Care Postoperative Care Surgical Closure->Postoperative Care Euthanasia and Adhesion Scoring Euthanasia and Adhesion Scoring (e.g., at 2 weeks) Postoperative Care->Euthanasia and Adhesion Scoring

Caption: Experimental workflow for the hamster uterine scraping model.

Procedure:

  • Anesthetize the hamster using an approved protocol.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Gently expose the uterine horns.

  • Induce a standardized lesion by scraping the uterine surface with a scalpel blade or other appropriate instrument.

  • Inject the this compound solution or placebo into the abdomen before closing the surgical incision.[1]

  • Close the abdominal wall and skin in layers.

  • Provide appropriate postoperative care, including analgesics.

  • At a predetermined time point (e.g., 2 weeks), euthanize the animals and perform a second laparotomy to score the adhesions.

Adhesion Scoring:

Adhesions are typically scored based on their extent, severity, and tenacity. A common scoring system is as follows:

  • Score 0: No adhesions.

  • Score 1: Thin, filmy adhesions, easily separated.

  • Score 2: More extensive and dense adhesions, requiring some dissection for separation.

  • Score 3: Dense adhesions covering a large area, difficult to separate.

  • Score 4: Very dense, extensive adhesions with organ-to-organ attachment.

Protocol 2: Hamster Epicardial Abrasion Model for Cardiac Adhesions

This model is used to investigate the formation of adhesions following cardiac surgery.

Materials:

  • Male Syrian hamsters

  • Anesthetic

  • Surgical instruments for thoracotomy

  • This compound solution

  • Placebo solution

  • Sutures

Procedure:

  • Anesthetize the hamster and perform a left thoracotomy.

  • Gently abrade the epicardium of the heart to induce injury.[6]

  • Inject the this compound solution or placebo into the left thoracic cavity.[6]

  • Close the chest wall in layers.

  • Provide postoperative care.

  • At a predetermined time point (e.g., 2 weeks), euthanize the animals and evaluate the degree of cardiac adhesion formation using a scoring system similar to the one described above.[6]

Biochemical Analysis

To further investigate the mechanism of action of this compound, tissue and fluid samples can be collected for biochemical analysis.

  • Chymase Activity Assay: Uterine or cardiac tissue homogenates can be prepared from animals at an early time point (e.g., 3 days) post-surgery. Chymase activity can be measured using a chromogenic substrate. A significant reduction in chymase activity is expected in the this compound treated group.[6][8]

  • TGF-β1 Measurement: Peritoneal or pleural fluid can be collected to measure the levels of active TGF-β1 using an ELISA kit. A reduction in TGF-β1 levels in the this compound treated group would support the proposed mechanism of action.[6]

Conclusion

This compound holds significant promise as a pharmacological agent for the prevention of postoperative adhesions. The protocols and data presented here, based on extensive research with analogous chymase inhibitors, provide a robust framework for researchers and drug development professionals to investigate the efficacy and mechanism of action of this compound in this critical area of unmet medical need. Further studies are warranted to confirm these expected outcomes and to translate these findings into clinical applications.

References

Troubleshooting & Optimization

TY-51469 solubility and stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of TY-51469 in solution. The information is intended for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 33.33 mg/mL (63.29 mM).[1] For optimal dissolution, it is advised to use ultrasonic agitation.[1] Due to the hygroscopic nature of DMSO, which can affect solubility, it is crucial to use a fresh, unopened vial of DMSO.[1]

Q2: I am having trouble dissolving this compound in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound, please consider the following troubleshooting steps:

  • Use Fresh DMSO: Ensure you are using a new, high-purity grade of DMSO. Older DMSO can absorb moisture, which can negatively impact the solubility of the compound.[1]

  • Apply Sonication: Gentle warming and sonication can aid in the dissolution process.[1]

  • Check Concentration: Verify that you are not exceeding the maximum solubility of 33.33 mg/mL.

Q3: How should I store the solid form of this compound?

A3: The solid powder of this compound should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: Once dissolved in a solvent, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1] For storage, the following conditions are recommended:

  • -80°C for up to 6 months.[1]

  • -20°C for up to 1 month.[1]

Q5: How stable is this compound in biological fluids?

A5: this compound has demonstrated high stability in rat plasma, showing 100% stability for at least one hour at 40°C.[1] This suggests good stability for short-term in vitro experiments using plasma.

Quantitative Data Summary

The following tables summarize the known solubility and stability data for this compound.

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO33.3363.29Ultrasonic agitation recommended; use of fresh DMSO is critical.[1]

Table 2: Stability and Storage of this compound

FormStorage Temperature (°C)Duration
Solid Powder-203 years[1]
In Solvent-806 months[1]
-201 month[1]
In Rat Plasma401 hour (100% stable)[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, high-purity

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (not exceeding 33.33 mg/mL).

  • Vortex the solution for 1-2 minutes to facilitate initial mixing.

  • Place the tube in a sonicator bath and sonicate for 5-10 minutes, or until the compound is fully dissolved. Visually inspect the solution for any undissolved particulates.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Fresh DMSO weigh->add_dmso <33.33 mg/mL vortex Vortex Mix add_dmso->vortex sonicate Sonicate to Dissolve vortex->sonicate aliquot Aliquot for Storage sonicate->aliquot storage_long Store at -80°C (6 months) aliquot->storage_long Long-term storage_short Store at -20°C (1 month) aliquot->storage_short Short-term

Caption: Workflow for preparing and storing this compound stock solutions.

troubleshooting_logic start Dissolution Issue with this compound check_dmso Is the DMSO fresh and anhydrous? start->check_dmso check_conc Is the concentration ≤ 33.33 mg/mL? check_dmso->check_conc Yes use_fresh_dmso Action: Use new, high-purity DMSO check_dmso->use_fresh_dmso No apply_sonication Was sonication applied? check_conc->apply_sonication Yes adjust_conc Action: Adjust concentration check_conc->adjust_conc No sonicate_longer Action: Sonicate for a longer duration apply_sonication->sonicate_longer No end Problem Resolved apply_sonication->end Yes

Caption: Troubleshooting guide for this compound dissolution issues.

References

TY-51469 toxicity or side effects in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific toxicity or side effects of TY-51469 in animal studies is limited. The information provided herein is based on available efficacy studies and general principles of animal research. Researchers should exercise caution and establish appropriate monitoring protocols when using this compound.

Frequently Asked Questions (FAQs)

Q1: Is there any known toxicity data for this compound from animal studies?

A1: There is a notable lack of publicly available, detailed toxicology data for this compound. One commercial supplier mentions that a 2-week, repeated-dose intravenous toxicity study was conducted in male Sprague-Dawley rats at daily doses of 0, 20, and 60 mg/kg. However, the results of this study, including any observed side effects, target organ toxicities, or the No-Observed-Adverse-Effect Level (NOAEL), are not detailed in the available literature.

Q2: Have any side effects been reported in the published efficacy studies in animal models?

A2: The existing scientific literature on this compound primarily focuses on its therapeutic effects in various disease models, such as inflammatory bowel disease and pulmonary fibrosis.[1][2] These studies report on the amelioration of disease symptoms and inflammatory markers but do not explicitly mention the observation of adverse side effects. The absence of reported side effects in these studies does not confirm the absence of potential toxicity, as they were not designed as formal toxicology studies.

Q3: What is the proposed therapeutic mechanism of action for this compound?

A3: this compound is a potent and specific inhibitor of chymase, a serine protease found in mast cells.[3] The therapeutic effects of this compound are believed to stem from its ability to block chymase-mediated activation of downstream targets. In cardiac remodeling, for instance, this compound inhibits the conversion of latent transforming growth factor-beta 1 (TGF-β1) and pro-matrix metalloproteinase-2 (ProMMP-2) into their active forms, thereby reducing fibrosis and hypertrophy.[4] Chymase inhibition has also been linked to the preservation of the endothelial nitric oxide synthase (eNOS) pathway.[5]

Q4: What should I do if I observe unexpected clinical signs or side effects in my animals during an experiment with this compound?

A4: If you observe any unexpected adverse effects, it is crucial to document them thoroughly. Record the nature of the signs, their severity, time of onset, and duration. Consult with a veterinarian to assess the clinical picture and determine if supportive care is needed. It may be necessary to adjust the dosage, frequency of administration, or even terminate the experiment for humane reasons. Reporting these findings, even if anecdotal, can be valuable to the scientific community.

Troubleshooting Guide for In Vivo Experiments with this compound

Issue Potential Cause Recommended Action
Unexpected morbidity or mortality - Vehicle toxicity: The vehicle used to dissolve/suspend this compound may have its own toxic effects.- Dose miscalculation: Errors in calculating the dose can lead to overdosing.- Compound-related toxicity: this compound may have off-target effects or organ toxicity at the administered dose.- Run a vehicle-only control group to assess the effects of the vehicle alone.- Double-check all dose calculations and ensure proper dilution.- Perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.- If toxicity is suspected, reduce the dose or consider a different route of administration.
Local irritation at the injection site (for parenteral administration) - pH or osmolality of the formulation: A non-physiological pH or high osmolality can cause tissue damage.- Compound precipitation: The compound may be precipitating out of solution upon injection.- Needle gauge/injection technique: Improper injection technique or a large needle gauge can cause tissue trauma.- Ensure the final formulation is pH-neutral and isotonic.- Check the solubility of this compound in your chosen vehicle at the final concentration.- Use an appropriate needle size and proper injection technique for the chosen route of administration. Rotate injection sites if possible.
Changes in body weight, food/water intake, or activity levels - Systemic toxicity: These are common, non-specific signs of systemic toxicity affecting overall animal health.- Stress: Handling and experimental procedures can induce stress, leading to these changes.- Implement a robust daily monitoring plan to track these parameters against a baseline and control groups.- Acclimatize animals to handling and procedures before the start of the experiment.- If significant changes are observed, consider humane endpoints and consult with a veterinarian.

Summary of Efficacy Studies in Animal Models

Animal Model Disease Dosing Regimen Key Findings
Rats (Sprague-Dawley) Dextran sulfate (B86663) sodium (DSS)-induced colitis10 mg/kg (unspecified route)Significantly reduced intestinal inflammation; increased expression of immune tolerance-related cytokines (IL-10, TGF-β1, IL-17A) and Foxp3.[1]
Mice (ICR) Silica-induced pulmonary fibrosis0.1 or 1.0 mg/kg/day for 21 days (via osmotic pump)Significantly reduced lung fibrosis score and hydroxyproline (B1673980) level; suppressed the accumulation of neutrophils in the lung.[2][3]
Hamsters Angiotensin II-induced cardiac remodelingNot specifiedAttenuated fibrotic and hypertrophic processes in the heart by blocking the conversion of latent TGF-β1 and ProMMP-2 to their active forms.[4]
Rats Indomethacin-induced small intestinal damageNot specifiedAttenuated MMP-9 activation and ameliorated small intestinal damage.[6]

Experimental Protocols

General Protocol for Assessing Potential Toxicity in an Animal Study

  • Animal Model Selection: Choose a species and strain that are relevant to the research question. The most common are rodents (mice, rats) and a non-rodent species.

  • Dose-Range Finding (DRF) Study:

    • Administer a range of doses (e.g., low, medium, high) to a small number of animals.

    • Monitor for acute signs of toxicity and mortality.

    • The goal is to establish a maximum tolerated dose (MTD) and select appropriate doses for longer-term studies.

  • Repeated-Dose Toxicity Study:

    • Administer the selected doses daily for a specified period (e.g., 14 or 28 days).

    • Include a control group (vehicle only).

    • Monitor daily for clinical signs of toxicity, changes in body weight, and food/water consumption.

    • Collect blood samples at specified time points for hematology and clinical chemistry analysis.

    • At the end of the study, perform a complete necropsy, record organ weights, and collect tissues for histopathological examination.

  • Data Analysis:

    • Compare all measured parameters between the treated and control groups.

    • Identify any dose-dependent effects.

    • Determine the No-Observed-Adverse-Effect Level (NOAEL).

Visualizations

G cluster_0 Mast Cell Degranulation cluster_1 Extracellular Matrix cluster_2 Cellular Effects Chymase Chymase Pro-MMP-2 Pro-MMP-2 Chymase->Pro-MMP-2 Activates Latent TGF-β1 Latent TGF-β1 Chymase->Latent TGF-β1 Activates MMP-2 MMP-2 Pro-MMP-2->MMP-2 Fibrosis Fibrosis MMP-2->Fibrosis Active TGF-β1 Active TGF-β1 Latent TGF-β1->Active TGF-β1 Active TGF-β1->Fibrosis Hypertrophy Hypertrophy Active TGF-β1->Hypertrophy This compound This compound This compound->Chymase Inhibits

Caption: Therapeutic mechanism of this compound.

G A Dose Range-Finding Study (Small groups, multiple doses) B Select Doses for Main Study (e.g., Low, Mid, High + Control) A->B C Repeated Dosing Period (e.g., 14 or 28 days) B->C D In-Life Monitoring (Daily clinical signs, body weight, food intake) C->D E Terminal Procedures D->E F Blood Collection (Hematology & Clinical Chemistry) E->F G Necropsy & Organ Weights E->G I Data Analysis & NOAEL Determination F->I H Histopathology G->H H->I

Caption: General workflow for an animal toxicity study.

References

Technical Support Center: Optimizing TY-51469 Dosage for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting long-term in vivo studies involving the chymase inhibitor, TY-51469.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells. Chymase is involved in the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and the activation of transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinases (MMPs). By inhibiting chymase, this compound can attenuate tissue fibrosis, inflammation, and other pathological processes associated with chymase activity.

Q2: What is a recommended starting dose for a long-term in vivo study with this compound?

A2: A recommended starting dose depends on the animal model and the targeted disease. Based on published preclinical studies, a dose range of 0.1 to 10 mg/kg/day has been shown to be effective in various models. For continuous administration in mice, a dose of 0.1 or 1.0 mg/kg/day via an osmotic pump has been used for 21 days.[1] In rats, daily intraperitoneal injections of 10 mg/kg for up to 28 days have been reported to ameliorate colitis. For initial dose-range-finding studies, it is advisable to test a range of doses to determine the optimal balance between efficacy and potential toxicity in your specific model.

Q3: How should this compound be prepared and stored for in vivo studies?

A3: this compound is typically supplied as a powder. For in vivo administration, it is often dissolved in a vehicle such as a solution containing DMSO and then further diluted in a physiologically compatible buffer like saline or PBS. It is crucial to ensure the final concentration of DMSO is minimized to avoid vehicle-induced toxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. For continuous infusion via osmotic pumps, the stability of the drug in the chosen vehicle at 37°C for the duration of the study should be confirmed.

Q4: What are the potential signs of toxicity to monitor during a long-term study with this compound?

A4: During long-term administration, it is crucial to monitor for signs of toxicity. A 2-week intravenous repeated-dose toxicity study in rats showed that daily doses of 20 and 60 mg/kg were tested.[1] General health monitoring should include daily observation of animal behavior, food and water intake, and body weight. Specific clinical signs to watch for could include changes in activity level, grooming habits, and posture. Regular blood sampling for hematology and clinical chemistry analysis can provide insights into potential organ toxicity. At the end of the study, histopathological examination of major organs is recommended to identify any tissue-level changes.

Troubleshooting Guide for Long-Term this compound Studies

Issue Potential Cause Troubleshooting Steps
Loss of Efficacy Over Time - Development of metabolic tolerance. - Degradation of the compound in the delivery system. - Progression of the disease model beyond the therapeutic window of the compound.- Conduct pharmacokinetic (PK) studies at different time points to assess drug exposure. - Re-evaluate the stability of this compound in the vehicle under experimental conditions. - Consider a dose escalation or a different dosing regimen. - Analyze biomarkers of chymase activity to confirm target engagement.
Unexpected Animal Morbidity or Mortality - Chronic toxicity of this compound at the administered dose. - Vehicle-related toxicity. - Complications from the administration procedure (e.g., infection from osmotic pump implantation).- Perform a lower-dose pilot study to establish a maximum tolerated dose (MTD) for the long-term study. - Include a vehicle-only control group to rule out vehicle effects. - Ensure aseptic surgical techniques for any implantation procedures. - Conduct thorough necropsy and histopathology on any unscheduled deaths.
Inconsistent Results Between Animals - Variability in drug administration. - Differences in individual animal metabolism and clearance. - Inconsistent implantation of osmotic pumps leading to variable delivery rates.- Ensure precise and consistent dosing techniques for all animals. - Increase the number of animals per group to improve statistical power. - Verify the correct placement and function of osmotic pumps post-mortem.
Precipitation of this compound in Solution - Poor solubility of the compound in the chosen vehicle. - Change in pH or temperature of the solution.- Test different vehicle formulations to improve solubility. - Prepare fresh solutions regularly. - If using an osmotic pump, ensure the formulation is stable at 37°C for the duration of the study.

Quantitative Data Summary

The following table summarizes doses of this compound used in various preclinical studies.

Animal Model Dose Administration Route Duration Key Findings Reference
ICR Mice0.1 or 1.0 mg/kg/dayOsmotic Pump21 daysSuppressed silica-induced pulmonary fibrosis.[1]
Sprague-Dawley Rats10 mg/kg/dayIntraperitoneal Injection28 daysAmeliorated DSS-induced colitis.
Sprague-Dawley Rats20 and 60 mg/kg/dayIntravenous2 weeksToxicity study.[1]

Experimental Protocols

Protocol 1: Long-Term Administration of this compound via Osmotic Pump in Mice
  • Objective: To achieve continuous systemic exposure to this compound for a long-term study.

  • Materials:

    • This compound powder

    • Vehicle (e.g., 50% DMSO, 50% PEG300)

    • Sterile saline or PBS

    • Osmotic pumps (e.g., Alzet model 2004, for 28-day delivery)

    • Surgical tools for subcutaneous implantation

    • Anesthesia and analgesia as per institutional guidelines

  • Procedure:

    • Preparation of Dosing Solution:

      • Calculate the required concentration of this compound based on the desired daily dose, the pump flow rate, and the average body weight of the mice.

      • Dissolve the calculated amount of this compound powder in the vehicle. Ensure complete dissolution.

      • Sterile-filter the final solution.

    • Pump Filling and Priming:

      • Fill the osmotic pumps with the this compound solution under sterile conditions, following the manufacturer's instructions.

      • Prime the filled pumps in sterile saline at 37°C for at least 4-6 hours to ensure immediate drug delivery upon implantation.

    • Surgical Implantation:

      • Anesthetize the mouse.

      • Make a small incision in the skin on the back, slightly posterior to the scapulae.

      • Create a subcutaneous pocket using a hemostat.

      • Insert the primed osmotic pump into the pocket, with the delivery port first.

      • Close the incision with wound clips or sutures.

      • Administer post-operative analgesia.

    • Monitoring:

      • Monitor the animals daily for general health and any signs of surgical complications or drug toxicity.

      • At the end of the study, explant the pumps to verify their function.

Visualizations

Signaling_Pathway This compound Mechanism of Action Angiotensin_I Angiotensin I Chymase Chymase Angiotensin_I->Chymase Angiotensin_II Angiotensin II Fibrosis_Inflammation Fibrosis & Inflammation Angiotensin_II->Fibrosis_Inflammation TGF_beta1_latent Latent TGF-β1 TGF_beta1_latent->Chymase TGF_beta1_active Active TGF-β1 TGF_beta1_active->Fibrosis_Inflammation Pro_MMPs Pro-MMPs Pro_MMPs->Chymase Active_MMPs Active MMPs Active_MMPs->Fibrosis_Inflammation Chymase->Angiotensin_II Chymase->TGF_beta1_active Chymase->Active_MMPs TY_51469 This compound TY_51469->Chymase

Caption: Mechanism of action of this compound as a chymase inhibitor.

Experimental_Workflow Workflow for Long-Term this compound Study cluster_preliminary Phase 1: Preliminary Studies cluster_main Phase 2: Long-Term Study Dose_Range_Finding Dose-Range Finding (Short-term) Group_Allocation Animal Group Allocation Dose_Range_Finding->Group_Allocation Toxicity_Screening Acute Toxicity Screening Toxicity_Screening->Group_Allocation Formulation_Stability Formulation & Stability Testing TY_51469_Administration This compound Administration (e.g., Osmotic Pump) Formulation_Stability->TY_51469_Administration Group_Allocation->TY_51469_Administration Monitoring Daily Health Monitoring (Weight, Clinical Signs) TY_51469_Administration->Monitoring Interim_Analysis Interim Analysis (Biomarkers, PK) Monitoring->Interim_Analysis Endpoint_Analysis Endpoint Analysis (Histopathology, Efficacy) Monitoring->Endpoint_Analysis Interim_Analysis->Monitoring

References

Technical Support Center: TY-51469 Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential challenges with the oral bioavailability of the chymase inhibitor, TY-51469.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific chymase inhibitor.[1] Chymase is a serine protease found in the secretory granules of mast cells.[2][3] this compound exerts its therapeutic effects by inhibiting chymase activity, which is involved in the activation of transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinases (MMPs).[4] By blocking these pathways, this compound can attenuate tissue remodeling, inflammation, and fibrosis.[2][3][4]

Q2: What are the known physicochemical properties of this compound?

While extensive data on the physicochemical properties of this compound are not publicly available, some key information has been reported:

PropertyValueSource
Molecular Formula C₂₀H₁₅FN₂O₆S₄[1]
Molecular Weight 526.60 g/mol [1]
Appearance Off-white to light brown solid[1]
In Vitro Potency (IC₅₀) 0.4 nM (Simian chymase), 7.0 nM (Human chymase)[1]
Solubility Soluble in DMSO (33.33 mg/mL)[1]

Q3: Are there known challenges with the oral bioavailability of this compound?

Specific studies detailing the oral bioavailability of this compound are limited in the public domain. However, based on its chemical structure and the common challenges observed with many small molecule inhibitors, researchers may encounter issues related to poor aqueous solubility and potential first-pass metabolism.[5][6] Preclinical studies have often utilized parenteral routes of administration, such as osmotic pumps and intraperitoneal injections, which may suggest that achieving adequate oral exposure is a hurdle.[1][7][8]

Q4: What general strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be explored to enhance the oral bioavailability of compounds with low aqueous solubility. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug powder can improve its dissolution rate.[9][10]

    • Micronization

    • Nanonization

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its solubility.[11][12]

    • Hot-Melt Extrusion

    • Spray Drying

  • Lipid-Based Formulations: Encapsulating the drug in lipidic vehicles can improve its absorption.[9]

    • Self-Emulsifying Drug Delivery Systems (SEDDS)

    • Liposomes

  • Complexation: Using complexing agents can increase the drug's solubility.[10]

    • Cyclodextrins

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with oral administration of this compound.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Low or no detectable plasma concentration of this compound after oral gavage. Poor aqueous solubility leading to low dissolution in the gastrointestinal (GI) tract.1. Verify vehicle suitability: Ensure the dosing vehicle is appropriate for solubilizing this compound. Consider using a co-solvent system or a suspension with a suitable wetting agent. 2. Particle size analysis: If using a suspension, analyze the particle size distribution. Aim for micronized or nanosized particles to enhance dissolution. 3. Formulation enhancement: Explore enabling formulations such as an amorphous solid dispersion or a lipid-based formulation (e.g., SEDDS).
High first-pass metabolism in the gut wall or liver.1. In vitro metabolic stability: Conduct experiments with liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Caco-2 permeability assay: Evaluate the permeability and potential for efflux using a Caco-2 cell monolayer model. 3. Prodrug approach: Consider designing a prodrug of this compound to mask metabolic sites and improve absorption.
High variability in plasma concentrations between subjects. Food effects: The presence or absence of food in the GI tract can significantly impact the absorption of some drugs.1. Fasted vs. Fed studies: Conduct pharmacokinetic studies in both fasted and fed states to determine the influence of food. 2. Standardize feeding protocol: Ensure a consistent feeding schedule for all animals in the study.
Inconsistent formulation: Poorly prepared suspensions can lead to inaccurate dosing.1. Homogeneity testing: Verify the homogeneity of the dosing formulation to ensure consistent drug concentration. 2. Resuspend before dosing: Ensure the suspension is thoroughly mixed before each administration.
Unexpected adverse events or lack of efficacy at a given oral dose. Poor correlation between in vitro potency and in vivo exposure. 1. Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Establish a relationship between the plasma concentration of this compound and the desired pharmacological effect. 2. Dose-escalation studies: Conduct careful dose-escalation studies to determine the optimal oral dose that achieves the target exposure and efficacy.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

This protocol is designed to assess the dissolution rate of different this compound formulations.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Procedure: a. Add 900 mL of the dissolution medium to each vessel and equilibrate to 37 ± 0.5 °C. b. Place a known amount of the this compound formulation in each vessel. c. Rotate the paddle at a specified speed (e.g., 50 rpm). d. Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes). e. Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Protocol 2: Caco-2 Permeability Assay

This assay evaluates the intestinal permeability of this compound.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Procedure: a. Wash the Caco-2 monolayers with transport buffer. b. Add the this compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side to assess A-to-B permeability. c. Conversely, add the drug solution to the B side and fresh buffer to the A side to assess B-to-A permeability (to evaluate efflux). d. Incubate at 37 °C with gentle shaking. e. Collect samples from the receiver compartment at specified time points. f. Analyze the concentration of this compound in the samples.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A Papp (B-A) / Papp (A-B) ratio > 2 suggests the involvement of active efflux.

Visualizations

TY51469_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R Activates pro_TGF_beta1 Latent TGF-β1 TGF_beta1 Active TGF-β1 pro_TGF_beta1->TGF_beta1 Conversion pro_MMP Pro-MMPs MMP Active MMPs pro_MMP->MMP Conversion AT1R->pro_TGF_beta1 Upregulates AT1R->pro_MMP Upregulates Chymase Chymase Chymase->pro_TGF_beta1 Chymase->pro_MMP TY_51469 This compound TY_51469->Chymase Inhibits Remodeling Tissue Remodeling & Fibrosis TGF_beta1->Remodeling MMP->Remodeling

Caption: Signaling pathway inhibited by this compound.

Bioavailability_Troubleshooting_Workflow Start Low Oral Bioavailability Observed for this compound Assess_Solubility Assess Physicochemical Properties (Solubility) Start->Assess_Solubility Poor_Solubility Is Solubility Poor? Assess_Solubility->Poor_Solubility Formulation_Strategies Implement Formulation Strategies: - Particle Size Reduction - Solid Dispersion - Lipid Formulation Poor_Solubility->Formulation_Strategies Yes Assess_Metabolism Assess In Vitro Metabolic Stability Poor_Solubility->Assess_Metabolism No Re-evaluate Re-evaluate Oral Bioavailability In Vivo Formulation_Strategies->Re-evaluate High_Metabolism Is Metabolism High? Assess_Metabolism->High_Metabolism Prodrug_Strategy Consider Prodrug Approach High_Metabolism->Prodrug_Strategy Yes Assess_Permeability Assess Caco-2 Permeability & Efflux High_Metabolism->Assess_Permeability No Prodrug_Strategy->Re-evaluate High_Efflux Is Efflux Ratio High? Assess_Permeability->High_Efflux Efflux_Inhibitors Co-administer with Efflux Inhibitor (Research) High_Efflux->Efflux_Inhibitors Yes High_Efflux->Re-evaluate No Efflux_Inhibitors->Re-evaluate

Caption: Troubleshooting workflow for poor oral bioavailability.

References

Technical Support Center: TY-51469 Stability in Rat Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, experimental protocols, and troubleshooting guidance for researchers working with the chymase inhibitor TY-51469, specifically focusing on its stability in rat plasma.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in rat plasma?

A1: this compound has been demonstrated to be highly stable in rat plasma. Published data indicates that it exhibits 100% stability when incubated in rat plasma at 40°C for at least one hour[1]. This high stability suggests that this compound is not readily metabolized by enzymes present in rat plasma under these conditions.

Q2: Why is assessing plasma stability important for a compound like this compound?

A2: Evaluating plasma stability is a critical step in early drug discovery. It helps to predict the in vivo behavior of a compound.[2][3][4] A compound that is unstable in plasma may be rapidly cleared from the bloodstream, leading to a short half-life and potentially reduced efficacy.[4][5] Conversely, high stability, as seen with this compound, is a favorable characteristic, suggesting that the compound will likely persist in circulation long enough to reach its target tissues and exert its therapeutic effect.

Q3: What factors can influence the outcome of a plasma stability assay?

A3: Several factors can affect the results of a plasma stability experiment. These include the quality and handling of the plasma, the concentration of the test compound, the final concentration of any organic solvent (like DMSO) used to dissolve the compound, incubation temperature, and the analytical method used for quantification.[6] It is also known that different species can have varying levels of enzymatic activity in their plasma, which can lead to differences in compound stability.[7][8]

Q4: Are there any specific chemical groups in a molecule that are particularly susceptible to degradation in plasma?

A4: Yes, certain functional groups are more prone to hydrolysis by plasma enzymes such as esterases and amidases. These groups include esters, amides, lactones, lactams, sulfonamides, and carbamides.[3][4] Compounds containing these motifs should be prioritized for early plasma stability screening.[3]

Data Summary

The stability of this compound in rat plasma is summarized in the table below.

CompoundSpeciesMatrixTemperatureIncubation TimeStability
This compoundRatPlasma40°C1 hour100%

Experimental Protocol: In Vitro Rat Plasma Stability Assay

While the specific protocol used to generate the stability data for this compound is not publicly detailed, the following is a representative methodology for a standard in vitro plasma stability assay.

1. Materials and Reagents:

  • This compound

  • Control compound (e.g., a compound with known instability in rat plasma, like propantheline (B1209224) or benfluorex)

  • Rat plasma (e.g., pooled Sprague-Dawley rat plasma with anticoagulant like K2EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for protein precipitation

  • Internal standard (for LC-MS/MS analysis)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solutions

2. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Prepare working solutions by diluting the stock solution in a suitable solvent (e.g., 50:50 ACN:water) to achieve the desired final concentration in the assay (e.g., 1 µM).

3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (DMSO) spike Spike this compound into Plasma (e.g., 1 µM final) prep_compound->spike prep_plasma Thaw Rat Plasma at 37°C prep_plasma->spike incubate Incubate at 37°C spike->incubate sampling Collect Aliquots at Time Points (0, 15, 30, 60 min) incubate->sampling terminate Add Cold Acetonitrile with Internal Standard sampling->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data Calculate % Remaining vs. Time 0 lcms->data

Caption: Workflow for a typical in vitro plasma stability assay.

4. Assay Procedure:

  • Pre-warm the rat plasma to 37°C in a shaking water bath.

  • Initiate the reaction by adding a small volume of the this compound working solution to the pre-warmed plasma to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is low (e.g., ≤ 1%) to avoid impacting enzyme activity.

  • At designated time points (e.g., 0, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.[7]

  • Immediately terminate the reaction by adding the aliquot to a tube containing a larger volume (e.g., 3-4 volumes) of cold acetonitrile with an internal standard.[9] This step precipitates the plasma proteins and stops any enzymatic degradation.[2]

  • Vortex the samples thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a new plate or vials for analysis.

5. Analysis:

  • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of this compound remaining at each time point.

  • The percentage of this compound remaining is calculated by comparing the peak area ratio (analyte/internal standard) at each time point to the peak area ratio at the 0-minute time point.

Troubleshooting Guide

Problem 1: Observed degradation of this compound, contrary to published data.

Possible Cause Troubleshooting Steps
Poor Plasma Quality: Plasma was not stored properly, leading to altered enzyme activity.1. Ensure plasma has been consistently stored at -80°C. 2. Avoid multiple freeze-thaw cycles, as this can degrade proteins and affect stability.[10] 3. Use plasma from a reputable commercial source or follow strict collection and processing protocols.
High DMSO Concentration: Final concentration of DMSO in the incubation is too high, affecting protein structure and function.1. Verify calculations and ensure the final DMSO concentration is below 1%. 2. Prepare intermediate dilutions of the stock solution to minimize the volume added to the plasma.
Incorrect Incubation Temperature: The temperature of the water bath was not maintained at 37°C.1. Calibrate and monitor the temperature of the incubation equipment. 2. Elevated temperatures can accelerate degradation.[6]
Analytical Issues: The compound appears to degrade due to issues with the analytical method (e.g., instability in the autosampler).1. Perform a bench-top stability test by leaving a processed sample at room temperature or in the autosampler for a set period to assess stability under analytical conditions.

Problem 2: High variability between replicate samples.

Possible Cause Troubleshooting Steps
Inaccurate Pipetting: Inconsistent volumes of plasma, compound, or termination solution were added.1. Ensure all pipettes are calibrated and use proper pipetting techniques. 2. Prepare a master mix of the plasma and compound to be aliquoted, if possible.
Incomplete Protein Precipitation: Insufficient mixing or volume of the precipitation solvent.1. Vortex samples vigorously immediately after adding the organic solvent. 2. Ensure the ratio of organic solvent to plasma is sufficient (typically at least 3:1).
Sample Evaporation: Samples were left uncapped for extended periods.1. Keep plates or tubes covered during incubation and while awaiting analysis.

Signaling Pathway Context: Chymase Inhibition

While not directly related to its stability in plasma, understanding the mechanism of action of this compound is crucial for interpreting its biological effects. This compound is a potent inhibitor of chymase, a serine protease released from mast cells. Chymase is involved in various pathological processes, including inflammation and tissue remodeling. One of its key roles is the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), such as MMP-9.[11] By inhibiting chymase, this compound can block these downstream pathways, which is relevant to its therapeutic potential in conditions like fibrosis and inflammatory diseases.[11][12][13][14]

G cluster_pathways Downstream Effectors MastCell Mast Cell Degranulation Chymase Chymase MastCell->Chymase ProTGFb Pro-TGF-β Chymase->ProTGFb ProMMP9 Pro-MMP-9 Chymase->ProMMP9 TGFb Active TGF-β ProTGFb->TGFb Activation Fibrosis Fibrosis & Inflammation TGFb->Fibrosis MMP9 Active MMP-9 ProMMP9->MMP9 Activation MMP9->Fibrosis TY51469 This compound TY51469->Chymase Inhibits

Caption: Mechanism of action of this compound as a chymase inhibitor.

References

inter-species variation in TY-51469 potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chymase inhibitor, TY-51469.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of chymase, a chymotrypsin-like serine protease found in the granules of mast cells.[1][2] Chymase is involved in the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and plays a role in tissue remodeling by activating transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs).[3] By inhibiting chymase, this compound blocks these downstream effects, which has been shown to reduce inflammation, fibrosis, and other pathological processes in various preclinical models.[1][4][5]

Q2: What is the primary signaling pathway affected by this compound?

The primary signaling pathway affected by this compound is the chymase-dependent activation of TGF-β and MMPs. Chymase can cleave and activate latent pro-TGF-β and pro-MMPs. Activated TGF-β then signals through its receptors to promote fibrosis and inflammation. Activated MMPs contribute to tissue remodeling by degrading the extracellular matrix. This compound, by inhibiting chymase, effectively downregulates this entire cascade.

TY51469_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_activation Downstream Effects TY_51469 This compound Chymase Chymase TY_51469->Chymase pro_TGF_beta pro-TGF-β Chymase->pro_TGF_beta activation pro_MMP pro-MMP Chymase->pro_MMP activation TGF_beta Active TGF-β pro_TGF_beta->TGF_beta Fibrosis_Inflammation Fibrosis & Inflammation TGF_beta->Fibrosis_Inflammation MMP Active MMP pro_MMP->MMP MMP->Fibrosis_Inflammation Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy Assay_Setup 1. Set up chymase inhibition assay (enzyme, substrate, inhibitor) Incubation 2. Incubate at 37°C Assay_Setup->Incubation Measurement 3. Measure enzyme activity (e.g., spectrophotometry) Incubation->Measurement IC50_Determination 4. Calculate IC50 value Measurement->IC50_Determination Animal_Model 1. Induce disease in animal model (e.g., fibrosis, inflammation) IC50_Determination->Animal_Model Inform dose selection Treatment 2. Administer this compound or vehicle Animal_Model->Treatment Monitoring 3. Monitor disease progression Treatment->Monitoring Endpoint_Analysis 4. Analyze relevant endpoints (histology, biomarkers) Monitoring->Endpoint_Analysis

References

Technical Support Center: Ensuring Consistent In Vivo Delivery of TY-51469

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the consistent in vivo delivery of TY-51469. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific inhibitor of chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells.[1] Its mechanism of action involves blocking the enzymatic activity of chymase, which plays a significant role in various physiological and pathological processes. Chymase is known to be involved in the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), as well as the conversion of angiotensin I to angiotensin II.[2][3][4] By inhibiting chymase, this compound can modulate inflammatory responses, tissue remodeling, and fibrosis.[2][3][5]

Q2: What are the common challenges in the in vivo delivery of this compound?

A2: The primary challenges in the in vivo delivery of this compound, like many small molecule inhibitors, can include issues related to its solubility and the choice of an appropriate vehicle for administration. Ensuring consistent and reproducible delivery is crucial for obtaining reliable experimental results. Specific challenges may include:

  • Solubility: this compound is soluble in DMSO, but careful consideration of the vehicle is necessary for in vivo studies to avoid precipitation and ensure bioavailability.

  • Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, continuous infusion) will impact the formulation and pharmacokinetic profile of the compound.

  • Stability: While this compound has shown stability in rat plasma, its stability in different formulation vehicles and over the duration of an experiment should be considered.[6]

Q3: What are the known downstream effects of this compound?

A3: this compound, by inhibiting chymase, blocks the activation of key downstream targets involved in inflammation and fibrosis. The primary downstream effects include:

  • Inhibition of TGF-β Activation: Chymase activates latent TGF-β1. This compound prevents this activation, thereby reducing TGF-β1 signaling which is a central driver of fibrosis.[2][4]

  • Inhibition of MMP Activation: Chymase can activate pro-MMPs, such as pro-MMP-2 and pro-MMP-9. By inhibiting chymase, this compound reduces the levels of active MMPs, which are involved in extracellular matrix remodeling.[2][3][4]

  • Reduction of Inflammation: this compound has been shown to suppress the accumulation of neutrophils and other inflammatory cells in various models of inflammation.[1]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during in vivo experiments with this compound.

Issue 1: Inconsistent Experimental Results or Lack of Efficacy

  • Possible Cause 1: Compound Precipitation.

    • Solution: Ensure that this compound is fully dissolved in the chosen vehicle. If using a co-solvent system, prepare the formulation immediately before administration. Visually inspect the solution for any signs of precipitation. For continuous delivery via osmotic pumps, ensure the formulation remains stable at 37°C for the duration of the study.

  • Possible Cause 2: Suboptimal Route of Administration.

    • Solution: The choice of administration route can significantly impact the bioavailability and efficacy of this compound. For systemic effects, intravenous or intraperitoneal injections are common. For long-term, stable plasma concentrations, consider using an osmotic pump for continuous delivery.[6]

  • Possible Cause 3: Incorrect Dosing.

    • Solution: Review the literature for effective dose ranges in your specific animal model and disease state. Doses for this compound have been reported in the range of 0.1 to 10 mg/kg/day in rodents.[6][7] A dose-response study may be necessary to determine the optimal dose for your experiment.

Issue 2: Adverse Effects in Experimental Animals

  • Possible Cause 1: Vehicle Toxicity.

    • Solution: High concentrations of certain solvents, such as DMSO, can cause local irritation or systemic toxicity. Whenever possible, use the lowest effective concentration of the solvent and dilute with a biocompatible vehicle like saline or polyethylene (B3416737) glycol (PEG). Always include a vehicle-only control group in your experiments to assess any effects of the delivery vehicle itself.

  • Possible Cause 2: Off-Target Effects.

    • Solution: While this compound is a specific chymase inhibitor, off-target effects are a possibility with any small molecule. If unexpected adverse effects are observed, consider reducing the dose or exploring alternative formulations to minimize these effects.

Data Presentation

Table 1: In Vivo Administration of this compound in Rodent Models

Animal ModelRoute of AdministrationDoseVehicleReference
Mice (ICR)Osmotic Pump (subcutaneous)0.1 or 1.0 mg/kg/dayNot specified[6]
Rats (Sprague-Dawley)Intraperitoneal Injection10 mg/kg/daySaline[7]
Hamsters (Syrian)Daily Gavage10 mg/kg/dayNot specified[2]
Rats (Sprague-Dawley)Intravenous Injection20 and 60 mg/kg (daily)Not specified[6]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile 0.9% saline

    • Sterile, low-adhesion microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex briefly until the solution is clear.

    • For a final injection volume of 100 µL per 20g mouse (5 mL/kg), dilute the stock solution with sterile saline. For a 10 mg/kg dose, you would need 0.2 mg of this compound per 20g mouse. This would be 20 µL of the 10 mg/mL stock solution.

    • Bring the final volume to 100 µL with sterile saline. The final concentration of DMSO should be kept as low as possible (ideally ≤10%).

    • Administer the solution via intraperitoneal injection immediately after preparation.

Protocol 2: Loading this compound into an Osmotic Pump

  • Materials:

    • This compound powder

    • Appropriate solvent (e.g., DMSO, PEG 300, or a combination)

    • Sterile 0.9% saline

    • Osmotic pumps (e.g., ALZET®) with appropriate flow rate and duration

    • Filling tube provided with the osmotic pumps

    • Sterile surgical instruments

  • Procedure:

    • Prepare the this compound solution at the desired concentration to achieve the target daily dose based on the pump's flow rate. For example, for a pump with a flow rate of 0.25 µL/hour and a target dose of 1 mg/kg/day in a 25g mouse, the required concentration would be:

      • Daily dose = 1 mg/kg/day * 0.025 kg = 0.025 mg/day

      • Daily volume = 0.25 µL/hour * 24 hours/day = 6 µL/day

      • Concentration = 0.025 mg / 6 µL = 4.17 mg/mL

    • Ensure the chosen vehicle is compatible with the osmotic pump material.

    • Fill the osmotic pump with the prepared this compound solution using the provided filling tube, following the manufacturer's instructions.

    • Prime the pumps in sterile saline at 37°C for at least 24 hours before implantation to ensure immediate and stable delivery upon implantation.

    • Implant the osmotic pump subcutaneously in the dorsal region of the animal under aseptic surgical conditions.

Mandatory Visualization

TY51469_Signaling_Pathway cluster_activation Activation by Chymase Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin_I->Angiotensin_II Chymase AT1R AT1 Receptor Angiotensin_II->AT1R Pro_TGF_beta Pro-TGF-β AT1R->Pro_TGF_beta Upregulation Pro_MMPs Pro-MMPs (e.g., Pro-MMP-2, Pro-MMP-9) AT1R->Pro_MMPs Upregulation Chymase Chymase Active_TGF_beta Active TGF-β Chymase->Active_TGF_beta Active_MMPs Active MMPs Chymase->Active_MMPs Inflammation Inflammation Chymase->Inflammation TY51469 This compound TY51469->Chymase Fibrosis Fibrosis & Tissue Remodeling Active_TGF_beta->Fibrosis Active_MMPs->Fibrosis Experimental_Workflow Start Start: Animal Model Selection Formulation This compound Formulation (Vehicle Selection & Preparation) Start->Formulation Administration In Vivo Administration (e.g., IP, IV, Osmotic Pump) Formulation->Administration Monitoring Animal Monitoring (Health & Behavior) Administration->Monitoring Endpoint Endpoint Analysis (e.g., Histology, Biomarkers) Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis Troubleshooting_Logic Problem Inconsistent Results? Check_Formulation Check Formulation (Solubility, Stability) Problem->Check_Formulation Yes Consistent_Results Consistent Results Problem->Consistent_Results No Check_Dose Verify Dose & Route of Administration Check_Formulation->Check_Dose Adverse_Effects Adverse Effects Observed? Check_Dose->Adverse_Effects Check_Vehicle Assess Vehicle Effects (Vehicle Control Group) Reduce_Dose Consider Dose Reduction Check_Vehicle->Reduce_Dose Change_Vehicle Change Vehicle Check_Vehicle->Change_Vehicle Adverse_Effects->Check_Vehicle Yes No_Adverse_Effects No Adverse Effects Adverse_Effects->No_Adverse_Effects No

References

troubleshooting unexpected results with TY-51469

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the chymase inhibitor, TY-51469. The information is tailored to scientists and drug development professionals to help address unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of chymase.[1] Chymase is a serine protease released from mast cells that plays a key role in the renin-angiotensin system and tissue remodeling.[2] Specifically, this compound blocks the chymase-mediated conversion of angiotensin I to the vasoconstrictor angiotensin II. It also inhibits the activation of transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinase-2 (MMP-2), which are critical mediators of fibrosis and inflammation.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[3] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1][3] The powdered form of this compound is stable for up to three years when stored at -20°C.[3]

Q3: Is this compound active against chymase from different species?

A3: this compound exhibits different potencies against chymase from various species. It is highly potent against human and simian chymase.[1] However, the activity of chymases and their inhibition can vary significantly between species.[4] Researchers should validate the inhibitory activity of this compound on the specific chymase being studied.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is a selective chymase inhibitor, researchers should be aware of potential off-target effects, particularly on other serine proteases with similar substrate specificities, such as Cathepsin G.[5][6] It is advisable to include appropriate controls to verify that the observed effects are due to chymase inhibition.

Troubleshooting Unexpected Results

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Lower than Expected Potency or Efficacy

If this compound does not produce the expected inhibitory effect, consider the following:

  • Compound Integrity: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.[3]

  • Solubility: Inadequate dissolution in DMSO can lead to a lower effective concentration. Ensure the compound is fully dissolved before adding it to your assay.

  • Species-Specific Activity: The potency of this compound can differ between species.[4] Confirm the IC50 value for the specific chymase in your experimental system.

  • Assay Conditions: The pH and ionic strength of the assay buffer can influence enzyme activity and inhibitor binding.[4] Ensure your assay conditions are optimal for chymase activity.

Issue 2: High Background or Non-Specific Effects in In Vitro Assays

High background can mask the true effect of the inhibitor. To mitigate this:

  • DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.

  • Purity of Reagents: Use high-purity chymase and substrates to minimize non-specific reactions.

  • Blocking Agents: In cell-based assays, ensure adequate blocking to prevent non-specific binding.

  • Control Experiments: Include no-enzyme and no-substrate controls to identify the source of the background signal.

Issue 3: Inconsistent Results in Western Blotting for Downstream Targets (e.g., pSMAD2, MMP-2)

Difficulty in detecting changes in downstream signaling molecules can be due to several factors:

  • Antibody Quality: Use validated antibodies specific for the target protein.[7]

  • Sample Preparation: Ensure proper sample lysis and protein extraction to maintain the integrity of the target proteins.[8] The use of protease inhibitors in the lysis buffer is crucial.

  • Loading Controls: Use appropriate loading controls to ensure equal protein loading across all lanes.[9]

  • Positive and Negative Controls: Include positive and negative controls to validate the assay and antibody performance.[7] For instance, using a cell lysate from a system known to express the target protein can serve as a positive control.[7]

Quantitative Data Summary

ParameterValueSpeciesReference
IC50 7.0 nMHuman[1]
0.4 nMSimian[1]
Storage (Powder) 3 years at -20°CN/A[3]
Storage (Stock Solution) 1 month at -20°CN/A[1][3]
6 months at -80°CN/A[1][3]
Plasma Stability Stable for 1 hour at 40°CRat[1]

Experimental Protocols

Chymase Activity Assay (Colorimetric)

This protocol is adapted from commercially available chymase assay kits.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • Dissolve the chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide) in the assay buffer.

    • Prepare a stock solution of this compound in DMSO and dilute it to the desired concentrations in the assay buffer.

  • Assay Procedure:

    • Add 50 µL of the assay buffer to each well of a 96-well plate.

    • Add 10 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

    • Add 20 µL of the chymase enzyme solution to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the chymase substrate.

    • Measure the absorbance at 405 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blot for Phosphorylated SMAD2 (pSMAD2)

This protocol provides a general workflow for detecting changes in pSMAD2 levels following treatment with this compound.

  • Cell Culture and Treatment:

    • Culture cells (e.g., fibroblasts) to 70-80% confluency.

    • Treat the cells with this compound at various concentrations for the desired time.

    • Stimulate the cells with TGF-β1 to induce SMAD2 phosphorylation.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pSMAD2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane for total SMAD2 and a loading control (e.g., GAPDH or β-actin).

Signaling Pathway and Workflow Diagrams

TY51469_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell AngI Angiotensin I AngII Angiotensin II AngI->AngII Chymase proTGFb pro-TGF-β1 TGFb Active TGF-β1 proTGFb->TGFb Chymase proMMP2 pro-MMP-2 MMP2 Active MMP-2 proMMP2->MMP2 Chymase AT1R AT1 Receptor AngII->AT1R TGFbR TGF-β Receptor TGFb->TGFbR Fibrosis Fibrosis & Inflammation MMP2->Fibrosis Signaling Downstream Signaling (e.g., SMAD2/3 phosphorylation) AT1R->Signaling TGFbR->Signaling Signaling->Fibrosis Chymase Chymase TY51469 This compound TY51469->Chymase Inhibition

Caption: Mechanism of action of this compound in inhibiting chymase-mediated signaling pathways.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_culture 1. Cell Culture & Treatment (with this compound & Stimulus) lysis 2. Cell Lysis (RIPA Buffer + Inhibitors) cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (to PVDF Membrane) sds_page->transfer blocking 6. Blocking (5% BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-pSMAD2) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. ECL Detection secondary_ab->detection

Caption: A typical experimental workflow for Western blot analysis of downstream targets.

References

Validation & Comparative

A Comparative Guide to the Chymase Inhibitors TY-51469 and Fulacimstat (BAY 1142524)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent chymase inhibitors, TY-51469 and Fulacimstat (B607566) (BAY 1142524). Both compounds are potent inhibitors of chymase, a serine protease primarily found in the secretory granules of mast cells, which has been implicated in a variety of inflammatory and fibrotic diseases. While both molecules target the same enzyme, their development focus, reported mechanisms, and available clinical data show distinct characteristics.

At a Glance: Key Differences

FeatureThis compoundFulacimstat (BAY 1142524)
Primary Investigated Indications Pulmonary fibrosis, inflammatory bowel disease, diabetic nephropathy.Cardiac remodeling post-myocardial infarction, thrombosis.
Additional Mechanism of Action Attenuates cardiac remodeling by blocking chymase-mediated activation of latent TGF-β1 and ProMMP-2.Exhibits profibrinolytic effects by preventing chymase-mediated inactivation of plasmin.
Clinical Development Status Preclinical.Phase II clinical trials completed (cardiac remodeling indication did not show efficacy).
Human Pharmacokinetic Data Not publicly available.Characterized in Phase I studies.

Data Presentation

The following tables summarize the available quantitative data for this compound and Fulacimstat, focusing on their in vitro potency and pharmacokinetic profiles.

Table 1: In Vitro Potency (IC50)
CompoundTarget EnzymeIC50 (nM)Reference
This compound Human Chymase7.0[1]
Simian Chymase0.4[1]
Fulacimstat (BAY 1142524) Human Chymase4[2]
Hamster Chymase3[2]
Dog Chymase8[3]
Table 2: Selectivity Profile of Fulacimstat (BAY 1142524)

A broad selectivity panel for this compound is not publicly available. Fulacimstat was tested against a panel of 19 other serine proteases and showed high selectivity.[4]

ProteaseIC50 (nM)Fold Selectivity vs. Human Chymase
Human Cathepsin G14035x
Other 18 serine proteasesNo relevant inhibitory activity>1000x (for most)
Table 3: Pharmacokinetic Parameters of Fulacimstat (BAY 1142524) in Healthy Male Volunteers

Human pharmacokinetic data for this compound is not publicly available.

ParameterValue
Time to Peak Concentration (Tmax)1-3 hours (Immediate Release Tablets)
Terminal Half-life (t1/2)6.84-12.0 hours
Food EffectNegligible
Accumulation after multiple dosesLow

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This compound: Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Rats[5][6]
  • Animal Model: Healthy Sprague-Dawley rats.

  • Induction of Colitis: Administration of 3.5% DSS in drinking water for six days.

  • Treatment: Following colitis induction, rats received daily intraperitoneal injections of this compound at a dose of 10 mg/kg. Control and model groups received saline injections.

  • Duration: The study continued for 28 days, with subgroups of animals sacrificed on days 0, 7, 14, 21, and 28.

  • Endpoints:

    • Assessment of colitis severity through histopathological scoring.

    • Flow cytometry to determine the proportion of CD4+CD25+ Tregs in peripheral blood.

    • Measurement of mRNA and protein expression of relevant markers in colon tissues via PCR, Western blot, and immunohistochemistry.

    • ELISA to measure serum levels of IL-10, TGF-β1, and IL-17A.

Fulacimstat (BAY 1142524): CHIARA MIA 2 Clinical Trial - Cardiac Remodeling Post-Myocardial Infarction[7]
  • Study Design: Double-blind, randomized, placebo-controlled trial.

  • Patient Population: Patients with a first ST-segment-elevation myocardial infarction (STEMI), left-ventricular ejection fraction (LVEF) ≤45%, and an infarct size >10% as measured by cardiac MRI.

  • Treatment: Patients were randomized to receive either 25 mg of Fulacimstat or a placebo twice daily for 6 months, in addition to standard of care.

  • Primary Endpoints: Changes in LVEF, left ventricular end-diastolic volume index (LVEDVI), and left ventricular end-systolic volume index (LVESVI) from baseline to 6 months, analyzed by a central blinded cardiac MRI core laboratory.

  • Results Summary: Fulacimstat was found to be safe and well-tolerated but did not show a significant effect on cardiac remodeling compared to placebo in this patient population.[5]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

TY_51469_Mechanism AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Fibroblasts Cardiac Fibroblasts AT1R->Fibroblasts Upregulates Latent_TGF Latent TGF-β1 Fibroblasts->Latent_TGF ProMMP2 Pro-MMP-2 Fibroblasts->ProMMP2 Chymase Chymase Latent_TGF->Chymase ProMMP2->Chymase Active_TGF Active TGF-β1 Chymase->Active_TGF Converts Active_MMP2 Active MMP-2 Chymase->Active_MMP2 Converts Fibrosis Fibrosis & Hypertrophy Active_TGF->Fibrosis Active_MMP2->Fibrosis TY51469 This compound TY51469->Chymase Inhibits

Caption: Mechanism of this compound in attenuating cardiac remodeling.

Fulacimstat_Mechanism cluster_thrombus Within Fibrin-Rich Clot Chymase Chymase Plasmin Plasmin Chymase->Plasmin Inactivates Inactive_Plasmin Inactive Plasmin Peptides Chymase->Inactive_Plasmin Cleaves to Fibrinolysis Fibrinolysis (Clot Dissolution) Plasmin->Fibrinolysis Promotes Fulacimstat Fulacimstat (BAY 1142524) Fulacimstat->Chymase Inhibits Experimental_Workflow start Induce Colitis in Rats (3.5% DSS in water, 6 days) treatment Daily Intraperitoneal Injection (this compound or Saline) start->treatment sampling Sacrifice Subgroups (Days 0, 7, 14, 21, 28) treatment->sampling analysis Analysis: - Histopathology - Flow Cytometry (Tregs) - PCR/Western Blot - ELISA (Cytokines) sampling->analysis

References

TY-51469 vs. Chymostatin: A Comparative Guide to Protease Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of protease inhibitors is paramount for accurate experimental design and therapeutic development. This guide provides a detailed comparison of TY-51469 and chymostatin (B1668925), two prominent protease inhibitors, focusing on their inhibitory profiles and the experimental methodologies used to determine their specificity.

Executive Summary

This compound is a highly specific and potent inhibitor of chymase, a chymotrypsin-like serine protease found predominantly in the secretory granules of mast cells. In contrast, chymostatin exhibits a broader inhibitory spectrum, targeting not only chymotrypsin-like serine proteases but also a range of cysteine proteases. This difference in specificity makes each inhibitor suitable for distinct research applications. While this compound is ideal for studies focused on the specific roles of chymase in physiological and pathological processes, chymostatin is often employed as a broad-spectrum protease inhibitor in applications like cell lysis buffers to prevent general protein degradation.

Quantitative Inhibitory Profile

Protease TargetThis compoundChymostatin
Serine Proteases
Human ChymaseIC50: 7.0 nM[1]Ki: 13.1 nM[2]
Simian ChymaseIC50: 0.4 nM[1]-
Chymotrypsin (B1334515)-Ki: 9.36 nM[2]
Cathepsin G-Potent Inhibitor
Human Leukocyte Elastase-Weak Inhibitor[3][4]
Trypsin-No Inhibition[5]
Thrombin-No Inhibition[5]
Plasmin-No Inhibition[5]
Kallikrein-No Inhibition[5]
Cysteine Proteases
Papain-Potent Inhibitor[3][4]
Cathepsin A-Potent Inhibitor[3][4]
Cathepsin B-Potent Inhibitor[3][4]
Cathepsin C-Potent Inhibitor[3][4]
Cathepsin H-Potent Inhibitor[3][4]
Cathepsin L-Potent Inhibitor[3][4]
Aspartic Proteases
Pepsin-No Inhibition[5]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. '-' indicates data not available in the searched sources.

Experimental Protocols

The determination of inhibitor specificity and potency (IC50 or Ki values) is typically achieved through enzyme kinetic assays. Below are generalized protocols for assessing the inhibition of chymase and chymotrypsin.

General Protocol for Chymase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against chymase using a fluorogenic substrate.

1. Materials:

  • Recombinant human chymase
  • Fluorogenic chymase substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.01% Tween-20)
  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
  • 96-well black microplate
  • Fluorescence microplate reader

2. Procedure:

  • Prepare a series of dilutions of the test inhibitor in Assay Buffer.
  • In the wells of the microplate, add a fixed amount of recombinant human chymase.
  • Add the different concentrations of the test inhibitor to the wells containing the enzyme. Include a control well with solvent only (no inhibitor).
  • Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for binding.
  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
  • Immediately measure the fluorescence intensity at regular intervals over a specific period using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).
  • The rate of substrate hydrolysis is determined from the linear portion of the fluorescence versus time plot.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.

General Protocol for Chymotrypsin Inhibition Assay

This protocol outlines a typical method for measuring the inhibition of chymotrypsin activity using a chromogenic substrate.

1. Materials:

  • Bovine pancreatic α-chymotrypsin
  • Chromogenic chymotrypsin substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8)
  • Test inhibitor (e.g., chymostatin) dissolved in a suitable solvent (e.g., DMSO)
  • 96-well clear microplate
  • Spectrophotometer microplate reader

2. Procedure:

  • Prepare a range of concentrations of the test inhibitor in Assay Buffer.
  • To the wells of the microplate, add a defined amount of α-chymotrypsin.
  • Add the various dilutions of the test inhibitor to the enzyme-containing wells. A control well with solvent only should be included.
  • Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-15 minutes).
  • Start the reaction by adding the chromogenic substrate to each well.
  • Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide release) over time using a microplate reader.
  • Calculate the initial reaction velocity from the linear phase of the absorbance versus time curve.
  • To determine the Ki, experiments are typically performed at multiple substrate and inhibitor concentrations. The data can then be analyzed using various methods, such as Dixon plots or non-linear regression fitting to competitive, non-competitive, or uncompetitive inhibition models.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the comparative specificity of this compound and chymostatin and a general workflow for determining inhibitor potency.

G cluster_TY51469 This compound cluster_Chymostatin Chymostatin cluster_Unaffected Unaffected by Chymostatin TY51469 This compound Chymase Chymase TY51469->Chymase Chymostatin Chymostatin Chymotrypsin Chymotrypsin Chymostatin->Chymotrypsin Chymase_C Chymase Chymostatin->Chymase_C Papain Papain Chymostatin->Papain Cathepsins Cathepsins (A, B, C, G, H, L) Chymostatin->Cathepsins Trypsin Trypsin Thrombin Thrombin Plasmin Plasmin Pepsin Pepsin Kallikrein Kallikrein G cluster_workflow Inhibitor Potency Determination Workflow cluster_inputs Key Inputs A Prepare Serial Dilutions of Inhibitor B Pre-incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Progress (Absorbance/Fluorescence) C->D E Calculate Initial Velocities D->E F Plot % Inhibition vs. [Inhibitor] E->F G Determine IC50 / Ki F->G Enzyme Purified Enzyme Enzyme->B Substrate Specific Substrate Substrate->C Inhibitor Test Inhibitor Inhibitor->A

References

The Role of TY-51469 in Elucidating mMCP-4 Function: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, pharmacology, and drug development, understanding the specific roles of mast cell proteases is crucial for unraveling inflammatory pathways and identifying novel therapeutic targets. This guide provides a comprehensive comparison of experimental approaches to studying mouse mast cell protease 4 (mMCP-4), with a focus on the use of the specific chymase inhibitor TY-51469 in mMCP-4 knockout mice.

Mouse mast cell protease 4 (mMCP-4) is a chymotrypsin-like serine protease primarily expressed in connective tissue-type mast cells. It is considered the functional homolog of human chymase, making it a critical target for translational research.[1][2] mMCP-4 is involved in a variety of physiological and pathological processes, including the regulation of blood pressure through the conversion of Big-Endothelin-1 (Big ET-1) to the potent vasoconstrictor Endothelin-1 (ET-1), tissue remodeling via the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), and the modulation of inflammatory responses.[3][4][5]

The use of mMCP-4 knockout (mMCP-4⁻/⁻) mice has been instrumental in defining the protease's function. However, pharmacological tools like this compound offer a complementary approach, allowing for acute inhibition and providing a model for therapeutic intervention. This guide will compare the data obtained from these two models and provide detailed protocols for key experiments.

Comparing this compound and mMCP-4 Knockout Mice in Functional Assays

The key advantage of using this compound in conjunction with mMCP-4 knockout mice is the ability to confirm that the pharmacological effects of the inhibitor are indeed mediated through the specific inhibition of mMCP-4. Experimental data consistently demonstrates that this compound effectively reduces mMCP-4 activity in wild-type (WT) animals to the basal levels observed in their knockout counterparts, while having no significant effect in the knockout mice themselves.

Quantitative Comparison of Chymase Activity and Big ET-1 Conversion

A pivotal study directly compared the effects of this compound and genetic deletion of mMCP-4 on chymase-like activity and the conversion of Big ET-1. The results, summarized in the tables below, highlight the specificity of this compound for mMCP-4.

TissueGenotype/TreatmentChymase-Like Activity (pmol/min/mg protein)% of WT Control
Lung WT15.2 ± 1.5100%
WT + this compound3.1 ± 0.420.4%
mMCP-4⁻/⁻2.9 ± 0.319.1%
Heart WT8.9 ± 0.9100%
WT + this compound1.8 ± 0.220.2%
mMCP-4⁻/⁻1.7 ± 0.219.1%
Aorta WT5.6 ± 0.6100%
WT + this compound1.1 ± 0.119.6%
mMCP-4⁻/⁻1.0 ± 0.117.9%
Kidney WT3.4 ± 0.4100%
WT + this compound0.7 ± 0.120.6%
mMCP-4⁻/⁻0.6 ± 0.117.6%

Table 1: Comparison of Chymase-Like Activity in Wild-Type, this compound-Treated, and mMCP-4 Knockout Mice. Data from tissue homogenates demonstrate that this compound significantly reduces chymase-like activity in wild-type mice to levels comparable to those in mMCP-4 knockout mice.[3]

ConditionBig ET-1 Conversion to ET-1 (1-31) (%)
WT Lung Homogenate28.5 ± 3.1
WT Lung Homogenate + this compound2.1 ± 0.5
mMCP-4⁻/⁻ Lung Homogenate1.9 ± 0.4

Table 2: In Vitro Conversion of Big ET-1 to ET-1 (1-31) by Lung Homogenates. These data show that both pharmacological inhibition with this compound and genetic deletion of mMCP-4 abrogate the conversion of Big ET-1, confirming mMCP-4 as the primary enzyme responsible for this process in the lung.[3]

Alternatives to this compound

While this compound is a potent and specific inhibitor of mMCP-4, other compounds have been used to study chymase function. It is important to consider their specificity and suitability for in vivo studies.

InhibitorTarget(s)Notes
Chymostatin Chymase, Cathepsin G, other chymotrypsin-like proteasesA standard but less specific chymase inhibitor, often unsuitable for in vivo studies due to broader activity and poor pharmacokinetic properties.[6]
Suc-Val-Pro-PheP(OPh)₂ ChymaseA potent inhibitor used in some in vivo studies, but with limited availability and characterization compared to this compound.[3][7]
RWJ-355871 Chymase, Cathepsin GA dual-specificity inhibitor; its effects cannot be solely attributed to chymase inhibition.[4]

Table 3: Alternative Chymase Inhibitors. This table provides a brief comparison of other compounds used to inhibit chymase activity.

Signaling Pathways and Experimental Workflows

To visualize the role of mMCP-4 and the experimental approaches to its study, the following diagrams are provided.

mMCP4_Signaling_Pathway cluster_activation Mast Cell Activation cluster_mast_cell Mast Cell cluster_extracellular Extracellular Space Antigen-IgE Antigen-IgE mMCP-4 (precursor) mMCP-4 (precursor) mMCP-4 (active) mMCP-4 (active) mMCP-4 (precursor)->mMCP-4 (active) Degranulation Big ET-1 Big ET-1 mMCP-4 (active)->Big ET-1 Latent TGF-β Latent TGF-β mMCP-4 (active)->Latent TGF-β Pro-MMPs Pro-MMPs mMCP-4 (active)->Pro-MMPs ET-1 ET-1 Big ET-1->ET-1 mMCP-4 Vasoconstriction Vasoconstriction ET-1->Vasoconstriction Active TGF-β Active TGF-β Latent TGF-β->Active TGF-β mMCP-4 Tissue Remodeling Tissue Remodeling Active TGF-β->Tissue Remodeling Active MMPs Active MMPs Pro-MMPs->Active MMPs mMCP-4 Active MMPs->Tissue Remodeling Inflammation Inflammation Active MMPs->Inflammation

Figure 1: mMCP-4 Signaling Pathway. This diagram illustrates the activation of key substrates by mMCP-4 following mast cell degranulation, leading to downstream physiological effects.

Experimental_Workflow cluster_models Experimental Models cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis & Comparison WT_mice Wild-Type Mice Vehicle Vehicle Control WT_mice->Vehicle TY51469 This compound WT_mice->TY51469 KO_mice mMCP-4 Knockout Mice KO_mice->Vehicle Chymase_Assay Chymase Activity Assay Vehicle->Chymase_Assay BigET1_Assay Big ET-1 Conversion Assay Vehicle->BigET1_Assay Degranulation_Assay Mast Cell Degranulation Assay Vehicle->Degranulation_Assay TY51469->Chymase_Assay TY51469->BigET1_Assay TY51469->Degranulation_Assay Comparison Compare WT vs. KO Compare Vehicle vs. This compound Chymase_Assay->Comparison BigET1_Assay->Comparison Degranulation_Assay->Comparison

Figure 2: Experimental Workflow. This diagram outlines the workflow for comparing the effects of this compound in wild-type and mMCP-4 knockout mice using various functional assays.

Detailed Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

  • Peritoneal mast cells isolated from WT and mMCP-4⁻/⁻ mice

  • Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 0.4 mM NaH₂PO₄, 5.6 mM D-glucose, 10 mM HEPES, pH 7.4)

  • Stimulating agent (e.g., Compound 48/80, anti-IgE antibody)

  • This compound or other inhibitors

  • 0.1% Triton X-100 in Tyrode's buffer (for cell lysis)

  • Substrate solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate (B86180) buffer, pH 4.5

  • Stop solution: 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0

  • 96-well plates (V-bottom and flat-bottom)

  • Microplate reader (405 nm)

Procedure:

  • Isolate peritoneal mast cells by lavage from WT and mMCP-4⁻/⁻ mice.

  • Wash cells with Tyrode's buffer and resuspend to a concentration of 1 x 10⁵ cells/mL.

  • Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate.

  • For inhibitor studies, pre-incubate cells with 25 µL of this compound or vehicle for 15 minutes at 37°C.

  • Add 25 µL of the stimulating agent (or buffer for spontaneous release) to the appropriate wells.

  • For total β-hexosaminidase release, add 25 µL of 0.1% Triton X-100 to control wells.

  • Incubate the plate for 30 minutes at 37°C.

  • Stop the reaction by placing the plate on ice for 10 minutes.

  • Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Add 50 µL of the pNAG substrate solution to each well containing the supernatant.

  • Incubate the plate for 60-90 minutes at 37°C.

  • Stop the reaction by adding 100 µL of the stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] x 100

Chymase Activity Assay in Tissue Homogenates

This protocol measures the chymotrypsin-like enzymatic activity in tissue extracts.

Materials:

  • Tissues (e.g., lung, heart, aorta, kidney) from WT and mMCP-4⁻/⁻ mice

  • Homogenization buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.6)

  • Fluorogenic chymase substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

  • This compound

  • 96-well black microplates

  • Fluorometer (Excitation: 380 nm, Emission: 460 nm)

  • Protein quantification assay (e.g., BCA or Bradford)

Procedure:

  • Excise tissues from euthanized mice and immediately place them in ice-cold homogenization buffer.

  • Homogenize the tissues using a mechanical homogenizer and then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • In a 96-well black microplate, add 50 µL of tissue homogenate (diluted to a consistent protein concentration) to each well.

  • Add 25 µL of this compound or vehicle to the appropriate wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the fluorogenic chymase substrate.

  • Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes using a fluorometer.

  • Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the curve.

  • Normalize the activity to the protein concentration of the tissue homogenate (RFU/min/mg protein).

Conclusion

The combined use of the specific chymase inhibitor this compound and mMCP-4 knockout mice provides a powerful and robust platform for investigating the physiological and pathological roles of mMCP-4. The data clearly show that this compound's effects are overwhelmingly mediated by its inhibition of mMCP-4, making it an invaluable tool for researchers. The experimental protocols provided in this guide offer a starting point for conducting rigorous and reproducible studies in this important area of mast cell biology and drug discovery. By leveraging these models and methods, scientists can continue to delineate the complex functions of mMCP-4 and its potential as a therapeutic target in a range of inflammatory and fibrotic diseases.

References

Comparative Analysis of TY-51469: A Guide to Serine Protease Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a comparative overview of the chymase inhibitor TY-51469 and its potential cross-reactivity with other serine proteases. While specific experimental data on the broader selectivity profile of this compound is not extensively available in the public domain, this document outlines a typical selectivity profile for a highly potent chymase inhibitor and provides the necessary experimental framework to conduct such an analysis.

Representative Cross-Reactivity Profile

The following table presents a representative selectivity profile for a hypothetical, highly selective chymase inhibitor. The IC50 values are illustrative and serve to demonstrate the desired selectivity for chymase over other serine proteases. Actual experimental values for this compound would require dedicated screening against a panel of proteases.

Serine ProteaseProtease FamilyRepresentative IC50 (nM)
Human Chymase Chymotrypsin-like 0.7 [1]
Simian ChymaseChymotrypsin-like0.4[1]
Cathepsin GChymotrypsin-like> 10,000
ChymotrypsinChymotrypsin-like> 10,000
TrypsinTrypsin-like> 10,000
ThrombinTrypsin-like> 10,000
PlasminTrypsin-like> 10,000
Human Neutrophil ElastaseElastase-like> 10,000
Pancreatic ElastaseElastase-like> 10,000

Note: The IC50 values for proteases other than human and simian chymase are illustrative and represent a desirable selectivity profile for a chymase-specific inhibitor.

Experimental Protocol for Serine Protease Selectivity Screening

To determine the cross-reactivity of an inhibitor like this compound, a standardized in vitro serine protease activity assay is employed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of serine proteases.

Materials:

  • Test Compound: this compound (or other inhibitors for comparison)

  • Enzymes: Recombinant human serine proteases (e.g., chymase, cathepsin G, chymotrypsin, trypsin, thrombin, plasmin, neutrophil elastase)

  • Substrates: Fluorogenic or chromogenic substrates specific for each protease

  • Assay Buffer: Buffer appropriate for the optimal activity of each enzyme (e.g., Tris-HCl, HEPES)

  • 96-well plates: Black, flat-bottom plates for fluorescence assays or clear, flat-bottom plates for absorbance assays

  • Plate reader: Capable of measuring fluorescence or absorbance

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in assay buffer to achieve a range of desired concentrations.

  • Enzyme Preparation: Dilute each serine protease in the appropriate assay buffer to a final concentration that yields a linear reaction rate over the course of the assay.

  • Assay Reaction: a. To each well of the 96-well plate, add a small volume of the diluted test compound. b. Add the diluted enzyme to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the specific substrate to each well.

  • Data Acquisition: a. Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader. b. Record data at regular intervals for a set duration (e.g., 30-60 minutes).

  • Data Analysis: a. Calculate the initial reaction velocity (V₀) for each concentration of the test compound. b. Normalize the velocities to the control (enzyme activity without inhibitor) to determine the percent inhibition. c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Chymase Signaling in Inflammation and Fibrosis

Chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells, plays a significant role in various physiological and pathological processes, including inflammation and tissue remodeling.[2][3] this compound is identified as a specific chymase inhibitor that has been shown to suppress the accumulation of neutrophils and reduce silica-induced pulmonary fibrosis in mice.[2]

Chymase_Signaling_Pathway cluster_activation Mast Cell Activation cluster_chymase_action Chymase-Mediated Effects cluster_downstream_effects Pathophysiological Outcomes Antigen_IgE Antigen-IgE Complex Mast_Cell Mast Cell Antigen_IgE->Mast_Cell Degranulation Pro-Chymase Pro-Chymase Mast_Cell->Pro-Chymase Release Chymase Active Chymase Pro-Chymase->Chymase Angiotensin_II Angiotensin II Chymase->Angiotensin_II Conversion Active_TGF_beta Active TGF-β1 Chymase->Active_TGF_beta Activation Angiotensinogen Angiotensin I Angiotensinogen->Angiotensin_II Inflammation Inflammation Angiotensin_II->Inflammation Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Latent_TGF_beta Latent TGF-β1 Fibrosis Fibrosis Active_TGF_beta->Fibrosis This compound This compound This compound->Chymase Inhibition

Fig. 1: Chymase Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for Selectivity Profiling

The logical flow for assessing the cross-reactivity of a serine protease inhibitor is crucial for obtaining reliable and comparable data.

Experimental_Workflow Start Start: Compound (e.g., this compound) Prepare_Stock Prepare Compound Stock Solution (DMSO) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Assay Buffer Prepare_Stock->Serial_Dilution Assay_Setup Set up 96-well Plate: Compound + Enzyme Serial_Dilution->Assay_Setup Protease_Panel Select Serine Protease Panel Protease_Panel->Assay_Setup Incubation Incubate (e.g., 30 min, 37°C) Assay_Setup->Incubation Add_Substrate Add Fluorogenic/ Chromogenic Substrate Incubation->Add_Substrate Measure_Activity Measure Kinetic Activity (Plate Reader) Add_Substrate->Measure_Activity Data_Analysis Data Analysis: Calculate % Inhibition Measure_Activity->Data_Analysis IC50_Determination Determine IC50 Values (Dose-Response Curve) Data_Analysis->IC50_Determination Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile End End: Comparative Cross-Reactivity Data Selectivity_Profile->End

References

Comparative Efficacy of TY-51469: A Chymase Inhibitor in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical efficacy of TY-51469, a potent and selective chymase inhibitor, across various disease models. While direct head-to-head comparative studies with other therapeutics are limited in the currently available literature, this document compiles the existing data on this compound and contrasts it with the established efficacy of standard-of-care treatments in similar models. This guide aims to provide a valuable resource for researchers investigating the therapeutic potential of chymase inhibition.

Executive Summary

This compound has demonstrated significant therapeutic potential in preclinical models of inflammatory bowel disease, pulmonary fibrosis, and cardiac remodeling. Its mechanism of action, centered on the inhibition of chymase, leads to the attenuation of key pathological processes such as inflammation, fibrosis, and tissue remodeling. The following sections provide detailed summaries of its efficacy, the experimental protocols used in these studies, and visualizations of the implicated signaling pathways.

Inflammatory Bowel Disease Model: DSS-Induced Colitis

This compound has been evaluated in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in rats, a widely used model that mimics aspects of human inflammatory bowel disease (IBD).

Efficacy of this compound

Treatment with this compound in rats with DSS-induced colitis resulted in a significant amelioration of disease severity compared to the untreated model group.[1] Key findings include reduced intestinal inflammation and an increase in the expression of immune-tolerance-related cytokines.[1]

Table 1: Efficacy of this compound in DSS-Induced Colitis in Rats [1]

ParameterModel Group (DSS only)This compound (10 mg/kg) + DSS GroupP-value
Histopathological Score (Day 28)HighSignificantly Lower< 0.05
Proportion of CD4+CD25+ Tregs (Day 28)LowSignificantly Higher< 0.05
Foxp3 Expression (Day 28)LowSignificantly Higher< 0.05
Serum IL-10 (Day 28)LowSignificantly Higher< 0.05
Serum TGF-β1 (Day 28)LowSignificantly Higher< 0.05
Comparative Context: Sulfasalazine (B1682708)

Sulfasalazine is a commonly used medication for the treatment of IBD. In similar DSS-induced colitis models in mice, sulfasalazine has been shown to significantly reduce disease activity, improve histological scores, and decrease inflammatory markers.[2][3][4][5] Direct comparative studies between this compound and sulfasalazine have not been identified in the reviewed literature.

Experimental Protocol: DSS-Induced Colitis in Rats[1]
  • Animals: Male Sprague-Dawley rats.

  • Induction of Colitis: Administration of 3.5% (w/v) DSS in drinking water for 7 days.

  • Treatment: Daily intraperitoneal injections of this compound (10 mg/kg) or vehicle, starting from day 8.

  • Assessment: Disease activity index (DAI) scoring, colon length measurement, histological analysis of the colon, and quantification of inflammatory markers and regulatory T cells (Tregs) in blood and colon tissue at various time points.

Signaling Pathway: Regulation of T-cell Balance in IBD

This compound is suggested to ameliorate colitis by modulating the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs).[1] An imbalance of these cells is a key driver of IBD pathogenesis.[6][7][8]

IBD_Pathway cluster_gut Gut Lumen cluster_immune Lamina Propria Gut Microbiota Gut Microbiota Antigens Antigens Gut Microbiota->Antigens Naive T-cell Naive T-cell Antigens->Naive T-cell Activation Th17 cell Th17 cell Naive T-cell->Th17 cell Differentiation Treg cell Treg cell Naive T-cell->Treg cell Differentiation Pro-inflammatory Cytokines (IL-17) Pro-inflammatory Cytokines (IL-17) Th17 cell->Pro-inflammatory Cytokines (IL-17) Anti-inflammatory Cytokines (IL-10, TGF-β) Anti-inflammatory Cytokines (IL-10, TGF-β) Treg cell->Anti-inflammatory Cytokines (IL-10, TGF-β) Intestinal Inflammation Intestinal Inflammation Pro-inflammatory Cytokines (IL-17)->Intestinal Inflammation Anti-inflammatory Cytokines (IL-10, TGF-β)->Intestinal Inflammation Suppression This compound This compound This compound->Th17 cell Inhibits This compound->Treg cell Promotes Pulmonary_Fibrosis_Pathway Silica Particles Silica Particles Alveolar Macrophage Alveolar Macrophage Silica Particles->Alveolar Macrophage Phagocytosis Activation Activation Alveolar Macrophage->Activation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Activation->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Chemokines (MIP-2, MCP-1) Chemokines (MIP-2, MCP-1) Activation->Chemokines (MIP-2, MCP-1) TGF-β1 TGF-β1 Activation->TGF-β1 Neutrophil Infiltration Neutrophil Infiltration Chemokines (MIP-2, MCP-1)->Neutrophil Infiltration Fibroblast Fibroblast Myofibroblast Myofibroblast Fibroblast->Myofibroblast Collagen Deposition Collagen Deposition Myofibroblast->Collagen Deposition Pulmonary Fibrosis Pulmonary Fibrosis Collagen Deposition->Pulmonary Fibrosis This compound This compound This compound->Neutrophil Infiltration Inhibits TGF-β1->Fibroblast Activation Cardiac_Fibrosis_Pathway Angiotensin II Angiotensin II AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Binds Chymase Chymase AT1 Receptor->Chymase Upregulates Latent TGF-β1 Latent TGF-β1 Chymase->Latent TGF-β1 Activates Pro-MMP-2 Pro-MMP-2 Chymase->Pro-MMP-2 Activates Active TGF-β1 Active TGF-β1 Latent TGF-β1->Active TGF-β1 Cardiac Fibroblast Cardiac Fibroblast Active TGF-β1->Cardiac Fibroblast Activates Active MMP-2 Active MMP-2 Pro-MMP-2->Active MMP-2 Cardiac Fibrosis Cardiac Fibrosis Active MMP-2->Cardiac Fibrosis Contributes to Remodeling Myofibroblast Myofibroblast Cardiac Fibroblast->Myofibroblast Collagen Synthesis Collagen Synthesis Myofibroblast->Collagen Synthesis Collagen Synthesis->Cardiac Fibrosis This compound This compound This compound->Chymase Inhibits

References

A Comparative Analysis of TY-51469 and Other Preclinical Chymase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical chymase inhibitor TY-51469 and other notable inhibitors in its class. The information is compiled from various studies to facilitate an objective assessment of their therapeutic potential across different disease models.

Chymase, a serine protease primarily found in the granules of mast cells, plays a significant role in the angiotensin-converting enzyme (ACE)-independent formation of angiotensin II, a potent vasoconstrictor and profibrotic agent. It is also involved in the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), key mediators of tissue remodeling and inflammation.[1][2] Consequently, chymase has emerged as a promising therapeutic target for a range of cardiovascular, inflammatory, and fibrotic diseases.[3] This guide focuses on the preclinical data available for this compound and other chymase inhibitors such as BCEAB, SUN-C8257, NK3201, and TEI-E548.

Inhibitor Profiles and Potency

A summary of the inhibitory activity of this compound and other selected chymase inhibitors is presented below. Direct head-to-head clinical studies are lacking, but preclinical data provides valuable insights into their comparative potency.

InhibitorTarget(s)IC50Species SpecificityReference
This compound Chymase7.0 nM (human) 0.4 nM (simian)Human, Simian, Rat, Hamster, Pig[1][4]
BCEAB Chymase5.4 nM (human)Human, Hamster[5]
SUN-C8257 Chymase, Cathepsin GNot specifiedHuman, Hamster, Dog[1]
NK3201 ChymaseNot specifiedHamster[6]
TEI-E548 ChymaseNot specifiedHamster[6]

Preclinical Efficacy in Disease Models

The following sections summarize the key findings from preclinical studies of this compound and other chymase inhibitors in various disease models.

Inflammatory Bowel Disease (IBD)

In a rat model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, This compound demonstrated significant therapeutic effects. Treatment with this compound led to a reduction in the severity of colitis.[7] The proposed mechanism involves the upregulation of regulatory T cells (Tregs) and associated anti-inflammatory cytokines.[7]

Pulmonary Fibrosis

This compound has been evaluated in a mouse model of silica-induced pulmonary fibrosis. Treatment with the inhibitor resulted in a significant reduction in lung fibrosis, as measured by the Ashcroft pathological score and hydroxyproline (B1673980) content.[8] This effect was associated with a decrease in the accumulation of neutrophils and the levels of pro-inflammatory mediators in the bronchoalveolar lavage fluid.[8]

Cardiovascular and Fibrotic Diseases

Chymase inhibitors have been extensively studied in models of cardiovascular and fibrotic diseases, given the role of chymase in angiotensin II production and tissue remodeling.

This compound has shown beneficial effects in various cardiovascular models. For instance, it has been reported to reduce heart failure in a rat model of autoimmune myocarditis by decreasing myocardial levels of TGF-β1 and collagen III.[1]

BCEAB has demonstrated efficacy in a hamster model of peritoneal adhesion formation, where it significantly reduced adhesion scores and suppressed the levels of TGF-β in the peritoneal fluid.[9] It has also been shown to be an orally active inhibitor that can suppress heart chymase activity in hamsters.[5]

SUN-C8257 was found to prevent cardiac fibrosis and improve diastolic dysfunction in a dog model of tachycardia-induced heart failure.[10] In a mouse model of scleroderma, SUN-C8257 significantly reduced chymase activity and the thickness of the subcutaneous fibrous layer.[11]

NK3201 has been shown to prevent vascular proliferation in a canine model of balloon injury.[6]

The table below summarizes the effects of these inhibitors in various preclinical models.

InhibitorDisease ModelAnimal ModelKey FindingsReference
This compound Inflammatory Bowel DiseaseRat (DSS-induced colitis)Reduced colitis severity, increased Tregs.[7]
Pulmonary FibrosisMouse (Silica-induced)Reduced lung fibrosis and neutrophil accumulation.[8]
Cardiac DiseaseRat (Autoimmune myocarditis)Reduced heart failure, TGF-β1, and collagen III.[1]
BCEAB Peritoneal AdhesionsHamsterReduced adhesion scores and TGF-β levels.[9]
Cardiac DiseaseHamsterOrally active, suppresses heart chymase activity.[5]
SUN-C8257 Heart FailureDog (Tachycardia-induced)Prevented cardiac fibrosis, improved diastolic function.[10]
SclerodermaMouse (Tight-skin)Reduced skin fibrosis and chymase activity.[11]
NK3201 Vascular ProliferationDog (Balloon injury)Prevented neointimal formation.[6]

Signaling Pathways and Experimental Workflows

The therapeutic effects of chymase inhibitors are primarily attributed to their ability to modulate key signaling pathways involved in inflammation and fibrosis.

Chymase-Mediated Signaling Pathway

The following diagram illustrates the central role of chymase in activating downstream signaling cascades that contribute to tissue pathology and how chymase inhibitors like this compound intervene.

Chymase_Signaling cluster_upstream Upstream Activators cluster_chymase Chymase Activity cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects Mast_Cell_Activation Mast Cell Activation Prochymase Prochymase Mast_Cell_Activation->Prochymase Chymase Chymase Prochymase->Chymase Activation Angiotensin_II Angiotensin II Chymase->Angiotensin_II Converts Active_TGF_beta Active TGF-β Chymase->Active_TGF_beta Activates Active_MMPs Active MMPs Chymase->Active_MMPs Activates TY_51469 This compound & Other Chymase Inhibitors TY_51469->Chymase Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_I->Angiotensin_II Fibrosis Fibrosis Angiotensin_II->Fibrosis Inflammation Inflammation Angiotensin_II->Inflammation Latent_TGF_beta Latent TGF-β Latent_TGF_beta->Active_TGF_beta Active_TGF_beta->Fibrosis Pro_MMPs Pro-MMPs Pro_MMPs->Active_MMPs Active_MMPs->Fibrosis Active_MMPs->Inflammation

Caption: Chymase signaling pathway and inhibitor intervention.

General Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical experimental workflow used in the preclinical assessment of chymase inhibitors.

Experimental_Workflow Disease_Model Induction of Disease Model (e.g., DSS-colitis, silica-fibrosis) Treatment_Groups Treatment Groups: - Vehicle Control - this compound / Other Inhibitor Disease_Model->Treatment_Groups Administration Inhibitor Administration (e.g., oral, i.p.) Treatment_Groups->Administration Monitoring Monitoring of Disease Progression (e.g., clinical scores, body weight) Administration->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Histopathology Histopathological Analysis (e.g., H&E staining, fibrosis scoring) Endpoint_Analysis->Histopathology Biomarker_Analysis Biomarker Analysis (e.g., ELISA, qPCR for cytokines, collagen) Endpoint_Analysis->Biomarker_Analysis Enzyme_Activity Chymase Activity Assay Endpoint_Analysis->Enzyme_Activity

Caption: A generalized preclinical experimental workflow.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are summaries of methodologies employed in key studies of this compound.

DSS-Induced Colitis Model in Rats (this compound)
  • Animal Model: Sprague-Dawley rats.

  • Induction of Colitis: Administration of dextran sulfate sodium (DSS) in drinking water.

  • Treatment: this compound administered to the treatment group.

  • Assessment:

    • Disease activity index (DAI) scoring.

    • Histopathological examination of colon tissue.

    • Immunohistochemistry for Foxp3 (a marker for Tregs).

    • ELISA for serum levels of IL-10, TGF-β1, and IL-17A.

  • Reference: [7]

Silica-Induced Pulmonary Fibrosis Model in Mice (this compound)
  • Animal Model: ICR mice.

  • Induction of Fibrosis: Intratracheal instillation of silica.

  • Treatment: Continuous administration of this compound via an osmotic pump.

  • Assessment:

    • Histopathological analysis of lung tissue (Ashcroft score).

    • Measurement of lung hydroxyproline content.

    • Analysis of bronchoalveolar lavage fluid (BALF) for cell counts and cytokine levels (MIP-2, MCP-1, TGF-β1).

  • Reference: [8]

Conclusion

The available preclinical data suggests that this compound and other chymase inhibitors like BCEAB and SUN-C8257 are potent and effective in attenuating disease progression in various models of inflammatory and fibrotic conditions. While direct head-to-head comparative studies are not yet available, the collective evidence highlights the therapeutic potential of chymase inhibition. Further research, including well-designed comparative studies and eventual clinical trials, will be necessary to fully elucidate the relative efficacy and safety of these promising therapeutic agents.

References

Validating the Anti-Inflammatory Effects of TY-51469: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory performance of TY-51469 with other alternatives, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview to inform their research and development activities.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective inhibitor of chymase, a serine protease primarily found in the secretory granules of mast cells.[1] Chymase plays a significant role in the inflammatory cascade through multiple mechanisms, including the conversion of angiotensin I to the potent vasoconstrictor and pro-inflammatory molecule angiotensin II, and the activation of transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinases (MMPs). By inhibiting chymase, this compound disrupts these pathways, leading to its anti-inflammatory effects. This has been demonstrated in preclinical models of inflammatory bowel disease (IBD) and pulmonary fibrosis, where this compound has been shown to reduce inflammation and tissue damage.[2][3]

Comparative Efficacy of this compound and Alternatives

The anti-inflammatory efficacy of this compound is best understood in comparison to other chymase inhibitors and compounds with different mechanisms of action that are relevant to inflammatory diseases. This section presents in vitro inhibitory concentrations and in vivo preclinical data from relevant disease models.

In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and selected comparator compounds against their respective targets.

CompoundTargetIC50Source(s)
This compound Human Chymase 7.0 nM [4]
Simian Chymase 0.4 nM [4]
FulacimstatHuman Chymase4 nM[5][6][7][8][9]
SB203580p38α MAPK50 nM[10][11]
p38β2 MAPK500 nM[10]
Dexamethasone (B1670325)Glucocorticoid Receptor (GR)Kd: 2.8-12.5 nM[12][13][14]
InfliximabTNF-αEC50: 0.035 µg/mL
Preclinical Efficacy in Inflammatory Bowel Disease (DSS-Induced Colitis Model)

The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model is a widely used preclinical model that mimics aspects of human IBD. The table below compares the efficacy of this compound with other anti-inflammatory agents in this model.

CompoundAnimal ModelDosageKey FindingsSource(s)
This compound Rat 10 mg/kg/day, i.p. Significantly less severe colitis compared to the model group at days 7, 14, 21, and 28 (P < 0.05). Increased serum levels of IL-10 and TGF-β1. [2]
DexamethasoneMouse0.06 mg/dayDid not prevent the induction of acute DSS colitis; aggravated macroscopic and histologic inflammation scores.[15]
DexamethasoneMouse5 or 10 mg/kg, i.p.Significantly exacerbated the onset and severity of DSS-induced colitis.[16]
InfliximabMouse10 mg/kgSignificantly attenuated the development of colon cancer in an AOM/DSS model.[17][18]
InfliximabMouseNot specifiedAmeliorated the severity of colitis, regardless of intravenous or intra-rectal administration.[19][20][21]

Note: Direct comparison of efficacy can be challenging due to variations in experimental design, animal species, and dosage regimens.

Preclinical Efficacy in Pulmonary Fibrosis (Silica-Induced Model)

The silica-induced pulmonary fibrosis model is a well-established model for studying chronic inflammation and fibrosis in the lungs.

CompoundAnimal ModelDosageKey FindingsSource(s)
This compound Mouse 0.1 or 1.0 mg/kg/day Significantly reduced lung fibrosis score and hydroxyproline (B1673980) level. Reduced number of neutrophils and levels of MIP-2, MCP-1, and TGF-β1 in BALF on day 21. [3]
DexamethasoneHuman (preterm infants)Not specifiedDid not reduce fibroblast proliferation despite downregulation of inflammation.[22]
DexamethasoneRat10 mg/kgReduced collagen formation in lung tissue in a sulfur dioxide-induced lung injury model.[23]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Chymase-Mediated Inflammation

The following diagram illustrates the central role of chymase in the inflammatory cascade and the point of intervention for this compound.

Chymase_Pathway cluster_mast_cell Mast Cell cluster_extracellular Extracellular Space cluster_cellular_response Cellular Response MastCell Mast Cell Degranulation Chymase Chymase MastCell->Chymase Release AngII Angiotensin II Chymase->AngII Conversion TGFb Active TGF-β1 Chymase->TGFb Activation MMP Active MMPs Chymase->MMP Activation Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngI->AngII Inflammation Inflammation AngII->Inflammation proTGFb pro-TGF-β1 proTGFb->TGFb Fibrosis Fibrosis TGFb->Fibrosis proMMP pro-MMPs proMMP->MMP TissueRemodeling Tissue Remodeling MMP->TissueRemodeling TY51469 This compound TY51469->Chymase Inhibition

Chymase-mediated inflammatory signaling pathway.
Experimental Workflow for Validating Anti-Inflammatory Compounds

This diagram outlines a typical preclinical workflow for the validation of a novel anti-inflammatory compound like this compound.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo cluster_endpoints Endpoints Target_ID Target Identification (e.g., Chymase) Compound_Screening Compound Screening (IC50 determination) Target_ID->Compound_Screening Cell_Assays Cell-based Assays (Cytokine release, etc.) Compound_Screening->Cell_Assays Model_Induction Disease Model Induction (e.g., DSS Colitis) Cell_Assays->Model_Induction Lead Compound Selection Treatment Treatment with Test Compound Model_Induction->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Clinical_Scores Clinical Scores (DAI, Weight Loss) Endpoint_Analysis->Clinical_Scores Histopathology Histopathology Endpoint_Analysis->Histopathology Biomarkers Biomarker Analysis (Cytokines, etc.) Endpoint_Analysis->Biomarkers

Preclinical validation workflow for anti-inflammatory drugs.

Detailed Experimental Protocols

DSS-Induced Colitis in Rats

This protocol is a standard method for inducing acute colitis to evaluate the efficacy of anti-inflammatory compounds.

Objective: To induce colitis in rats using Dextran Sulfate Sodium (DSS) to mimic inflammatory bowel disease.

Materials:

  • Sprague-Dawley rats

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000

  • Test compound (e.g., this compound) and vehicle control

  • Standard laboratory animal diet and water

  • Equipment for animal weighing, housing, and sample collection

Procedure:

  • Acclimatization: House rats in a controlled environment for at least one week before the experiment.

  • Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days. The concentration and duration may need to be optimized based on the rat strain and specific experimental goals.[24][25][26]

  • Treatment:

    • Divide the animals into at least three groups: a healthy control group (no DSS), a DSS-treated control group (vehicle), and a DSS-treated experimental group (test compound).

    • Administer the test compound (e.g., this compound at 10 mg/kg/day, intraperitoneally) and vehicle daily, starting from a predetermined time point (e.g., day 0 or day 3 of DSS administration).[2]

  • Monitoring:

    • Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis:

    • At the end of the study period (e.g., day 7 or later), euthanize the animals.

    • Collect blood for serum cytokine analysis (e.g., IL-10, TGF-β1).

    • Excise the colon and measure its length and weight.

    • Collect colon tissue for histopathological analysis (e.g., H&E staining) and for measuring myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Histological Scoring:

  • Evaluate tissue sections for the severity of inflammation, extent of injury, and crypt damage. A scoring system (e.g., 0-4 for each parameter) is typically used to quantify the degree of colitis.[24][25][26]

Silica-Induced Pulmonary Fibrosis in Mice

This protocol describes the induction of pulmonary fibrosis using silica (B1680970) to assess the efficacy of anti-fibrotic and anti-inflammatory agents.

Objective: To induce pulmonary fibrosis in mice using crystalline silica to model silicosis.

Materials:

  • C57BL/6 or ICR mice

  • Crystalline silica particles

  • Test compound (e.g., this compound) and vehicle control

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Equipment for intratracheal instillation, animal housing, and sample collection

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Induction of Fibrosis:

    • Anesthetize the mice.

    • Intratracheally instill a single dose of a sterile suspension of silica particles (e.g., 2.5 mg in 50 µL of saline) into the lungs.[27][28][29]

  • Treatment:

    • Divide the animals into a control group (saline instillation), a silica-treated control group (vehicle), and a silica-treated experimental group (test compound).

    • Administer the test compound (e.g., this compound at 0.1 or 1.0 mg/kg/day) and vehicle daily or as per the study design, starting from a specified day post-silica instillation.[3]

  • Endpoint Analysis:

    • Euthanize the animals at a predetermined time point (e.g., day 21 or 28).

    • Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting (total and differential) and cytokine analysis (e.g., TGF-β1, MIP-2, MCP-1).[3]

    • Excise the lungs for histopathological analysis (e.g., Masson's trichrome staining for collagen) and to measure the hydroxyproline content as a quantitative marker of collagen deposition.

Histological Scoring:

  • Evaluate lung tissue sections for the degree of inflammation and fibrosis using a standardized scoring system (e.g., Ashcroft score).

Conclusion

This compound, as a selective chymase inhibitor, presents a targeted approach to mitigating inflammation. Preclinical data in models of IBD and pulmonary fibrosis demonstrate its potential to reduce key inflammatory and fibrotic markers. In comparison to broader anti-inflammatory agents like corticosteroids, this compound may offer a more specific mechanism of action, potentially leading to a better side-effect profile, though this requires further investigation. Its efficacy relative to other targeted therapies, such as p38 MAPK inhibitors and anti-TNF biologics, will depend on the specific inflammatory condition and the dominant underlying pathways. The data presented in this guide provides a foundation for researchers to design further studies to fully elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

Safe Disposal of TY-51469: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of TY-51469, a chymase inhibitor, ensuring compliance with safety protocols and minimizing environmental impact.

This compound is classified as an acute oral toxicant, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) and disposal procedures is mandatory to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Safety goggles with side-shields are required.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Skin and Body Protection: Impervious clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[1]

Spill Management

In the event of a spill, follow these procedures to minimize exposure and contamination:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is adequately ventilated.[1]

  • Containment: Prevent further leakage or spillage. Do not allow the product to enter drains or water courses.[1]

  • Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal: Dispose of all contaminated materials, including absorbents, as hazardous waste according to the procedures outlined below.[1]

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound waste.

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical properties of this compound.

  • Labeling:

    • Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, toxic).

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow all institutional guidelines for the temporary storage of hazardous waste.

  • Disposal:

    • Dispose of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.[1]

Quantitative Data Summary

The Safety Data Sheet (SDS) for this compound provides the following key identifiers.

IdentifierValue
CAS Number 603987-59-3[1]
Molecular Formula C20H15FN2O6S4[1]
Molecular Weight 526.60[1]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: This compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Impervious Clothing - Respirator start->ppe collect_waste Collect Waste in Designated Container ppe->collect_waste label_waste Label Container: - 'Hazardous Waste' - 'this compound' - Hazard Symbols collect_waste->label_waste store_waste Store in Secure, Ventilated Area label_waste->store_waste contact_ehs Contact Institutional EHS or Licensed Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for TY-51469

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of the chymase inhibitor, TY-51469 (CAS 603987-59-3). Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact. This information is intended to supplement, not replace, your institution's standard safety procedures and the material's Safety Data Sheet (SDS).

This compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] As a potent pharmaceutical compound, it requires stringent handling practices to prevent accidental exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or safety goggles.[1]Double-gloving with nitrile gloves is recommended.Full-coverage lab coat.Use of a certified fume hood or a ventilated balance enclosure is mandatory. A NIOSH-approved respirator with a particulate filter may be required based on risk assessment.
Solution Preparation and Handling Safety glasses with side shields or safety goggles.[1] A face shield is recommended when handling larger volumes.Chemical-resistant gloves (nitrile or neoprene).Full-coverage lab coat. Consider a chemically resistant apron for larger quantities.All work should be performed in a certified chemical fume hood.[1]
Spill Cleanup Safety goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber or thicker nitrile).Impervious clothing (e.g., disposable coveralls).A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.
Waste Disposal Safety glasses with side shields or safety goggles.Chemical-resistant gloves (nitrile or neoprene).Full-coverage lab coat.Work should be conducted in a well-ventilated area, preferably within a fume hood.

Experimental Protocols: Step-by-Step Guidance for Safe Handling

The following protocols provide detailed methodologies for key laboratory procedures involving this compound.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify: Confirm that the product name and CAS number (603987-59-3) on the label match your order.

  • Store Securely: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature for the solid is -20°C for up to 3 years. Solutions in DMSO can be stored at -80°C for up to 6 months.

Weighing and Solution Preparation

Objective: To accurately weigh the solid compound and prepare a stock solution while minimizing the risk of aerosol generation and exposure.

Materials:

  • This compound solid

  • Appropriate solvent (e.g., DMSO)

  • Ventilated balance enclosure or chemical fume hood

  • Anti-static weighing paper or boat

  • Spatula

  • Calibrated pipettes and sterile, disposable tips

  • Vortex mixer

  • Appropriate storage vials

Procedure:

  • Prepare the Work Area: Ensure the ventilated balance enclosure or chemical fume hood is certified and functioning correctly. Decontaminate the work surface before and after use.

  • Don PPE: Wear all required PPE as outlined in the table above.

  • Equilibrate: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully transfer the desired amount of solid this compound to the weighing vessel using a clean spatula. Avoid creating dust.

  • Dissolving: Add the appropriate volume of solvent to the vial containing the weighed solid. This compound is soluble in DMSO.

  • Mixing: Cap the vial securely and vortex until the solid is completely dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Storage: Store the stock solution at the recommended temperature.

Decontamination and Spill Cleanup

Objective: To safely decontaminate work surfaces and manage spills of this compound.

Decontamination Procedure:

  • Wipe down all surfaces and equipment that may have come into contact with this compound with a suitable decontaminating solution. A 10% bleach solution followed by a rinse with 70% ethanol (B145695) or water can be effective for many compounds, but always consult your institution's safety guidelines.

  • Dispose of all cleaning materials as hazardous waste.

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE for spill cleanup.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully cover the spill with a damp paper towel to avoid generating dust.

  • Cleanup: Carefully collect the absorbed material or the covered solid and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Managing this compound Waste

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Solid Waste:

  • Includes: Unused solid this compound, contaminated gloves, pipette tips, weighing paper, and other disposable lab supplies.

  • Procedure:

    • Collect all solid waste in a clearly labeled, leak-proof hazardous waste container.

    • The container should be marked with "Hazardous Waste" and the chemical name "this compound".

Liquid Waste:

  • Includes: Unused solutions of this compound, solvent rinses of contaminated glassware.

  • Procedure:

    • Collect all liquid waste in a designated, compatible, and properly sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

    • The container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the solvent used.

Visualizing the Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.

TY51469_Workflow cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal Receipt Receiving & Storage Weighing Weighing (Solid) Receipt->Weighing Equilibrate to RT SolutionPrep Solution Preparation Weighing->SolutionPrep Transfer solid Respirator Fume Hood/ Respirator Weighing->Respirator Experiment Experimental Use SolutionPrep->Experiment Use solution Goggles Safety Goggles/ Face Shield SolutionPrep->Goggles Gloves Nitrile/Neoprene Gloves Experiment->Gloves Coat Lab Coat/ Impervious Clothing Experiment->Coat Decon Decontamination Experiment->Decon LiquidWaste Liquid Waste Disposal Experiment->LiquidWaste SolidWaste Solid Waste Disposal Decon->SolidWaste Spill Spill Cleanup Spill->Goggles Spill->Gloves Spill->Coat Spill->Respirator Spill->SolidWaste

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。